Calpeptin

Catalog No.
S548332
CAS No.
117591-20-5
M.F
C20H30N2O4
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calpeptin

CAS Number

117591-20-5

Product Name

Calpeptin

IUPAC Name

benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1

InChI Key

PGGUOGKHUUUWAF-ROUUACIJSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

benzylcarbonyl-Leu-nLeu-H, calpeptin, carbamic acid, N-((1S)-1-((((1S)-1-formylpentyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, N-CBZ-Leu-nLeu-al

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

The exact mass of the compound Calpeptin is 362.22056 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of amino acid amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action: A Multi-Target Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Calpeptin functions as a cysteine protease inhibitor. Its structure features an aldehyde warhead that binds reversibly and covalently to the catalytic cysteine residue in the active site of target enzymes, forming a thiohemiacetal intermediate and blocking protease activity [1].

The following diagram illustrates how this compound inhibits different proteases and its subsequent cellular effects:

architecture cluster_top Enzyme Inhibition cluster_middle Cellular Processes Affected cluster_bottom Observed Research Outcomes This compound This compound Calpain Calpain I/II This compound->Calpain CathepsinL Cathepsin L This compound->CathepsinL CathepsinK Cathepsin K This compound->CathepsinK Mpro SARS-CoV-2 Mpro This compound->Mpro Apoptosis Apoptosis & Necrosis Calpain->Apoptosis Migration Cell Migration/Invasion Calpain->Migration Inflammasome Inflammasome Activation Calpain->Inflammasome CathepsinL->Migration ViralEntry Viral Entry CathepsinL->ViralEntry Fibrosis Fibrosis (TGF-β1, Collagen) CathepsinK->Fibrosis Mpro->ViralEntry Neuroprotection Neuroprotection Apoptosis->Neuroprotection Anticancer Suppressed Tumor Growth Apoptosis->Anticancer Migration->Anticancer RenoProtection Kidney Protection Inflammasome->RenoProtection Antiviral Antiviral Effect ViralEntry->Antiviral Antifibrotic Antifibrotic Effect Fibrosis->Antifibrotic

Quantitative data on this compound's inhibitory strength against its key targets is summarized in the table below.

Target Inhibitory Potency (IC₅₀ / Kᵢ) Experimental Context
Calpain I ID₅₀ = 40-52 nM [2] [3] Human platelets; Porcine erythrocytes
Calpain II ID₅₀ = 34 nM [3] Porcine kidney
Cathepsin L Kᵢ = 131 pM [1] Recombinant human enzyme
Cathepsin K Kᵢ = 61 pM [1] Recombinant human enzyme
SARS-CoV-2 Mpro IC₅₀ = 10.7 µM [1] [4] In vitro biochemical assay

Research Applications and Key Findings

This compound's application in research has revealed potential therapeutic benefits across several disease areas.

Disease Area Model System Key Findings & Proposed Mechanism
Acute Kidney Injury (AKI) Mouse IR model; Human HK-2 cells [5] Improved renal function, reduced apoptosis, suppressed AIM2/NLRP3 inflammasome activation, increased Klotho protein [5].
Pancreatic Cancer Mouse xenograft; Human cell lines [6] Reduced tumor volume/weight, inhibited desmoplasia, suppressed proliferation, migration, invasion of cancer and stellate cells [6].
SARS-CoV-2 / COVID-19 Hamster model; VERO E6 cells [1] Reduced viral load in trachea; potent inhibition of viral entry via cathepsin L blockade in endosomal pathway [1].
Pulmonary Fibrosis Mouse model (bleomycin-induced) [7] [6] Ameliorated fibrosis, decreased expression of TGF-β1, IL-6, collagen type Iα1, and angiopoietin-1 [7].
Neuroprotection Rat models (cerebral ischemia, subarachnoid hemorrhage) [8] [3] Reduced neuronal apoptosis, behavioral deficits, and caspase-3 expression [8] [3].

Experimental Protocols

To help you integrate this compound into your research, here are methodologies from key studies.

In Vitro Cell Viability and Function Assays

This protocol is adapted from studies on pancreatic cancer [6].

  • Cell Plating: Plate PCCs or PSCs at a density of 1,000 cells per well in a 96-well plate with DMEM containing 10% FBS and allow to adhere for 24 hours.
  • Dosing: Replace medium with fresh medium containing this compound at concentrations ranging from 0 (DMSO vehicle) to 80 µM.
  • Viability Measurement: After incubation, determine cell viability using a standard CellTiter-Glo Luminescent Cell Viability Assay.
  • Functional Assays: For migration and invasion assays, use transwell chambers pre-coated with Matrigel for invasion. Quantify cells that migrate/invade through the membrane after this compound treatment.
In Vivo Animal Model of Disease

This protocol is based on studies of kidney and pancreatic disease [5] [6].

  • Renal Ischemia/Reperfusion (AKI) Model [5]:
    • Animals: Male C57/B6J mice (8-10 weeks old).
    • Dosing: Administer this compound (40 µg/mouse/day, i.p.) for 5 days as a pre-treatment prior to surgery.
    • Surgery: Subject mice to right nephrectomy and clamp the left renal pedicle for 30 minutes to induce ischemia, followed by reperfusion.
  • Pancreatic Cancer Xenograft Model [6]:
    • Xenograft: Subcutaneously transplant human pancreatic cancer cells (e.g., SW1990) into nude mice.
    • Dosing: One week post-implantation, administer 0.04 mg this compound (i.p.) in a DMSO/PBS solution three times a week for 4 weeks.
    • Endpoint Analysis: Measure tumor volume and weight; analyze tissue via immunohistochemistry (IHC) and Sirius red staining.

Commercial Information for Researchers

This compound is readily available from multiple biochemical suppliers for research purposes.

Supplier Catalog Number Price (USD) Formats Available
ApexBio A4411 [7] $76.00 (10 mg), $230.00 (50 mg) [7] 10 mg, 50 mg; 10 mM solution in Ethanol [7]
MedChemExpress N/A [2] Get Quote [2] 5 mg to 500 mg; solutions in DMSO [2]
Santa Cruz Biotechnology sc-202516 [8] $119.00 (10 mg), $447.00 (50 mg) [8] 10 mg, 50 mg [8]
Tocris Bioscience 0448 [4] N/A Solid [4]
Handling and Storage
  • Storage: The solid powder should be desiccated at +4°C [7] [4]. Solutions in DMSO or ethanol can be stored at -20°C, but for long-term storage (e.g., 6 months), -80°C is recommended [2] [3].
  • Solubility: this compound is highly soluble in DMSO (≥87.6 mg/mL) and ethanol (≥96.6 mg/mL), but insoluble in water [7] [2].

References

Summary of Quantitative Data on Calpeptin

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model / System Key Findings / Effect Size Experimental Context Citation
Pancreatic Cancer ↓ Tumor volume (P=0.0473); ↓ Tumor weight (P=0.0471); ↓ Proliferation, migration, invasion (P=0.017-0.035) Mouse xenograft model; In vitro functional assays [1]
SARS-CoV-2 Infection CatL Ki = 131 pM; VERO E6 EC50 = 183 nM; ↓ Viral load in hamster trachea at 1 mg/kg Enzyme inhibition; Cell infection assay; In vivo hamster model [2] [3]
Acute Kidney Injury (AKI) ↓ Serum creatinine & BUN; ↓ Tubular injury score; ↑ Klotho protein Mouse ischemia/reperfusion model [4]
Parkinson's Disease Models ↓ Pro-inflammatory cytokines (TNF-α, IL-6); ↓ ROS generation; Improved cell viability BV2 microglial & VSC-4.1 motoneuron cells [5]
TET Protein Stability Extended TET2 half-life from ~10 hrs to ~16 hrs Cycloheximide chase assay in 293T cells [6]
Erythroid Differentiation Strong induction of adult α- and β-globin gene expression Murine erythroleukemia (MEL) cells [7]

Detailed Experimental Protocols

To help you implement these findings in your research, here are the methodologies for key experiments cited above.

In Vivo Mouse Model of Pancreatic Cancer [1]
  • Cell Implantation: Subcutaneously transplant 1x10⁶ SW1990 pancreatic cancer cells alone (left flank) or mixed with 1x10⁶ immortalized pancreatic stellate cells (iPSCs) (right flank) into 5-week-old female nude mice.
  • Treatment Regimen: One week post-implantation, randomly divide mice into two groups (n=5/group). Administer either 0.04 mg Calpeptin in DMSO/PBS or vehicle control (DMSO/PBS) via intraperitoneal injection, three times per week for four weeks.
  • Endpoint Analysis: On day 35, euthanize mice, excise and weigh tumors. Calculate tumor volume using the formula: π/6 × (L × W × W), where L is the largest diameter and W is the smallest diameter. Perform immunohistochemical analysis for α-SMA, periostin, and PCNA on tumor sections.
In Vitro Cell Functional Assays (Proliferation, Migration, Invasion) [1]
  • Cell Viability/Proliferation Assay: Plate 1,000 PCCs or PSCs per well in 96-well plates. After adhesion, treat with this compound (0-80 μM) in DMEM with 10% FBS. Incubate and measure viability at designated time points (e.g., day 0, 1, 3, 5) using a standard CellTiter-Glo or MTT assay.
  • Migration & Invasion Assay: Use transwell or Boyden chambers. For invasion assays, coat membranes with Matrigel. Seed serum-starved cells in the upper chamber with this compound. Place medium with 10% FBS (or other chemoattractants) in the lower chamber. After incubation (e.g., 24-48 hours), fix cells that migrated/invaded to the lower membrane, stain, and count under a microscope.
Enzyme Inhibition Assays for Cathepsins and Mpro [2] [3]
  • Procedure: Incubate the target protease (e.g., human Cathepsin L, Cathepsin K, or SARS-CoV-2 Mpro) with a fluorogenic substrate in an appropriate reaction buffer.
  • Inhibition Kinetics: Pre-incubate the enzyme with a range of this compound concentrations (e.g., from pM to μM) for a set time before adding the substrate.
  • Data Analysis: Monitor the reaction in real-time using a fluorescence plate reader. Calculate the initial reaction rates. Determine the inhibition constant (Ki) by fitting the data to an appropriate model for tight-binding or covalent inhibitors.

Mechanism of Action and Signaling Pathways

This compound's effects are mediated primarily through the inhibition of calpains and cathepsins, impacting multiple downstream pathways.

G cluster_primary Primary Inhibition cluster_processes Affected Cellular Processes cluster_outcomes Functional Outcomes This compound This compound Calpains Calpains (Calpain-1/2) This compound->Calpains Cathepsins Cathepsins (CatL, CatK, CatV) This compound->Cathepsins Cytoskeleton Cytoskeletal Remodeling Calpains->Cytoskeleton Transcription Transcription Factor Stability (e.g., USF, TET) Calpains->Transcription Inflammasome Inflammasome Activation (AIM2/NLRP3) Calpains->Inflammasome Apoptosis Apoptosis & Cell Survival Calpains->Apoptosis ViralEntry Viral Entry & Replication Cathepsins->ViralEntry Cathepsins->Apoptosis Outcome1 Reduced Fibrosis & Desmoplasia Cytoskeleton->Outcome1 Outcome2 Inhibition of Tumor Growth/Metastasis Transcription->Outcome2 Outcome4 Organ Protection (e.g., Kidney) Inflammasome->Outcome4 Outcome5 Antiviral Effects ViralEntry->Outcome5 Outcome3 Neuroprotection Apoptosis->Outcome3 Outcome1->Outcome2

Summary of this compound's primary molecular targets and the downstream cellular processes they influence, leading to its diverse therapeutic effects.

References

Chemical Structure and Identity

Author: Smolecule Technical Support Team. Date: February 2026

Calpeptin is a synthetic dipeptide analog with a defined stereochemistry that is critical for its activity.

Property Description
Systematic IUPAC Name Benzyl N-[(1S)-3-methyl-1-oxo-1-[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate [1]
Alternate Names Z-Leu-norleucinal; N-Benzyloxycarbonyl-L-leucyl-norleucinal [2] [3]
CAS Number 117591-20-5 [4] [2] [5]
Molecular Formula C₂₀H₃₀N₂O₄ [4] [2] [1]
Molecular Weight 362.46 g/mol (Average); 362.220557 g/mol (Monoisotopic) [1]
Canonical SMILES CCCCC(C=O)NC(C(CC(C)C)NC(OCc1ccccc1)=O)=O [4]
InChIKey PGGUOGKHUUUWAF-ROUUACIJSA-N [5]
XLogP3-AA 3.6 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor Count 4 [1]
Rotatable Bond Count 14 [1]
Melting Point 60-75 °C [5]

The molecule's structure consists of a benzyloxycarbonyl (Z or Cbz) group attached to a L-leucine residue, which is linked to a norleucinal moiety. The C-terminal aldehyde (-CHO) group of the norleucine residue is the key reactive functional group responsible for inhibiting cysteine proteases [3]. The two defined stereocenters ((S) configuration at both) are essential for its biological activity [1].

Mechanism of Action as a Protease Inhibitor

This compound belongs to the peptide aldehyde class of inhibitors. Its mechanism involves the aldehyde group forming a covalent, reversible thiohemiacetal conjugate with the catalytic cysteine thiol group within the active site of cysteine proteases. This conjugate mimics the transition state of the peptide hydrolysis reaction, thereby effectively blocking the enzyme's activity [3].

The following diagram illustrates the primary molecular pathway through which this compound exerts its inhibitory effects, leading to observed cellular outcomes.

calpeptin_mechanism This compound This compound Calpain_Inhibition Calpain Inhibition This compound->Calpain_Inhibition Substrate_Cleavage Inhibition of Substrate Cleavage Calpain_Inhibition->Substrate_Cleavage Cellular_Effects Cellular Effects Substrate_Cleavage->Cellular_Effects NFkB_Activation Inhibits NF-κB Activation Cellular_Effects->NFkB_Activation Apoptosis_Attenuation Attenuates Apoptosis Cellular_Effects->Apoptosis_Attenuation Neurite_Elongation Promotes Neurite Elongation Cellular_Effects->Neurite_Elongation Fibrosis_Reduction Reduces Fibrotic Markers Cellular_Effects->Fibrosis_Reduction

This compound inhibits calpain, preventing substrate cleavage and leading to diverse cellular outcomes.

Quantitative Inhibitory Profile

This compound exhibits potent inhibition against a range of cysteine proteases. The quantitative data below, compiled from multiple assay systems, demonstrates its effectiveness.

Target Enzyme Origin IC₅₀ / ID₅₀ Citation
Calpain I Human Platelets 40 nM (ID₅₀) [6]
Calpain I Porcine Erythrocytes 52 nM (ID₅₀) [6]
Calpain I Human 5 nM (IC₅₀) [4]
Calpain II Porcine Kidney 34 nM (ID₅₀) [6]
Cathepsin L Not Specified 0.11 nM (IC₅₀) [7]
Cathepsin K Not Specified 0.11 nM (IC₅₀) [7]
Papain Not Specified 138 nM (ID₅₀) [6]

Experimental Applications & Protocols

This compound is widely used in biomedical research to investigate calpain's role in various disease models. Key findings and experimental conditions are summarized below.

In Vitro Research Applications
  • Cell Culture Guidelines: this compound is typically prepared as a concentrated stock solution in DMSO (e.g., 72 mg/mL, ~198 mM) or ethanol. Common working concentrations in cell-based assays range from 10 to 50 µM [6].
    • Autophagy Induction (PC12 Cells): Used at 10 µM for 96 hours to induce autophagy and clear mutant protein aggregates [6].
    • Inhibition of TGFβ1-induced EMT (NMuMG Cells): Used at 25 to 50 µM for 24 to 72 hours to suppress calpain activity and epithelial-mesenchymal transition (EMT) [6].
  • Functional Insights:
    • Neurite Outgrowth: Promotes neurite elongation in differentiating PC12 cells by inhibiting calpain, which is involved in cytoskeletal remodeling [7] [6].
    • Platelet Function: Inhibits phosphorylation events and aggregation in platelets stimulated by thrombin, collagen, or ionomycin [7] [6].
    • Anti-inflammatory Effects: Suppresses LPS-induced iNOS transcription and NF-κB activation, potentially through proteasome inhibition [7].
In Vivo Research Applications

Animal studies have demonstrated the therapeutic potential of this compound in several disease models.

Disease Model Species Dosage & Administration Key Outcomes Citation
Bleomycin-induced Pulmonary Fibrosis Mouse Not Fully Specified ↓ TGF-β1, IL-6, collagen synthesis; ameliorated fibrosis [4]
Subarachnoid Hemorrhage Rat Not Fully Specified Reduced neurobehavioral deficits and neuronal apoptosis [2]
Focal Cerebral Ischemia-Reperfusion Rat Not Fully Specified Reduced neuronal apoptosis in hippocampus [6]
Right Ventricular Pressure Overload Cat 0.6 mg/kg, intravenous (i.v.) Blocked calpain & caspase-3 activation; prevented cardiomyocyte cell death [6]

Practical Research Considerations

  • Solubility & Storage:
    • Solubility: Soluble in DMSO (≥87.6 mg/mL) and ethanol (≥96.6 mg/mL). Insoluble in water [4] [6].
    • Storage: Recommended to be desiccated at +4°C. Stock solutions in DMSO should be used fresh, as moisture absorption can reduce solubility and compound stability over time [4] [5].
  • Selectivity Note: While this compound is a potent calpain inhibitor, researchers should be aware of its activity against other cysteine proteases like cathepsin L and K, especially when interpreting results from complex biological systems [7] [2].
  • Safety: this compound is labeled with the GHS07 signal word "Warning" and has hazard statements H302, H315, H319, and H335 [5]. It is for research use only and not for diagnostic or therapeutic applications [4] [2].

References

Calpain Biology and Calpeptin Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Calpains are a family of calcium-dependent cysteine proteases that function as a crucial post-translational regulatory mechanism by partially cleaving specific substrates rather than completely degrading them [1]. This process affects proteins involved in cytoskeletal remodeling, signal transduction, and membrane integrity [1] [2].

The classical calpains, calpain-1 (μ-calpain) and calpain-2 (m-calpain), are ubiquitous and often have opposing roles [1]. Calpain-1 activation is linked to neuroprotective effects and processes like Long-Term Potentiation (LTP), which is important for learning and memory. In contrast, calpain-2 activation promotes neurodegeneration, synaptic weakening, and cell death [1].

Under pathological conditions like ischemia or excitotoxicity, a sustained increase in intracellular calcium leads to calpain overactivation. This hyperactivation cleaves key substrates, triggering destructive processes:

Calpain Substrate Consequence of Cleavage
CRMP2 (Collapsin response mediator protein 2) Disrupts axonal growth and neuronal development [2].
p35 (CDK5 activator) Converts to p25, leading to CDK5 hyperactivation and tau hyperphosphorylation [2].
Tau (Microtubule-associated protein) Generates toxic fragments that disrupt dendrites and induce death [2].
Spectrin (Cytoskeletal protein) Produces SBDP145 (spectrin breakdown product), a biomarker of calpain activity [3].
MetAP2 (Methionine aminopeptidase 2) May increase translation of pro-apoptotic proteins [2].

Calpeptin acts as a potent and selective inhibitor, binding to the active site of calpain to prevent this cascade of proteolytic damage [2]. It has demonstrated protective effects in various disease models.

Therapeutic Applications and Experimental Data

This compound's efficacy has been demonstrated in preclinical models of brain injury and vascular disease, with key quantitative findings summarized below.

In Vitro Neuroprotection

In models of ischemic stroke (OGD/R - oxygen-glucose deprivation/reoxygenation), this compound and the peptide TAT-CRMP2 significantly inhibited calpain-mediated CRMP2 cleavage, reducing damage in mouse cortical neurons [2].

In Vivo Disease Models

Research in mouse models reveals this compound's benefit across different conditions:

  • Ischemic Stroke: Administration of this compound reduced brain damage and promoted neurogenesis and functional recovery [2].
  • Aortic Dissection (AD) with Lower Limb Ischemia (LLI): this compound treatment yielded clear therapeutic benefits, with key outcome measures shown in the table below [3].
Model / Group Treatment Key Outcome Measures Result
Lower Limb Ischemia (LLI) This compound (0.02 mg/g, i.p.) Limb Perfusion Ratio (surgical/contralateral side) Significantly improved blood flow recovery
Limb Necrosis Reduced incidence
Aortic Dissection (AD) (BAPN-induced) This compound (0.02 mg/g) Incidence of AD/Aneurysm Decreased
Human AD Patients (vs. AD-only) N/A Plasma [SBDP145] (Calpain activity marker) Significantly elevated
Mean Calcium Ion Concentration Significantly elevated

The mechanism behind improved blood flow in LLI involves upregulation of Fabp3 (Fatty Acid-Binding Protein 3), a protein in the fatty acid metabolism pathway induced by ischemia. Calpain inhibition promotes vascular regeneration by increasing Fabp3 levels [3].

Experimental Protocols

To help integrate this compound into your research, here are protocols from the cited studies.

Protocol: this compound Treatment in Mouse Lower Limb Ischemia Model [3]

This protocol tests this compound's efficacy in promoting blood flow recovery after femoral artery ligation.

  • Animal Model: 6-8 week old male C57BL/6JGpt mice.
  • Surgery: The femoral artery is isolated, its branches ligated, and a segment excised.
  • This compound Administration:
    • Dosage: 0.02 mg/mL per gram of body weight.
    • Route: Intraperitoneal (i.p.) injection.
    • Schedule: One injection prior to surgery, followed by three injections within the first week post-surgery.
  • Outcome Assessment:
    • Perfusion: Measured with a laser Doppler perfusion imager immediately after surgery and monitored over time. A perfusion ratio (surgical/contralateral side) of less than 20% indicates successful LLI induction.
    • Necrosis: Visually assessed for blackening, loss of paw function, or toe loss.
Protocol: Calpain Activity Assay via SBDP145 ELISA [3]

This method quantifies calpain activation in tissue or plasma samples by measuring its specific cleavage product.

  • Principle: Activated calpain cleaves αII-spectrin to generate a 145 kDa breakdown product (SBDP145).
  • Procedure:
    • Collect plasma or tissue homogenates.
    • Use a commercial human (or species-specific) αII-spectrin breakdown product SBDP145 ELISA kit.
    • Follow the manufacturer's protocol to measure SBDP145 concentration, which directly correlates with calpain activity.

Visualizing the Pathway and Experiments

The following diagram maps the core Calpain-Calpeptin pathway, integrating key elements from your research.

This compound inhibits calpain overactivation, blocking downstream cleavage events to confer neuroprotection and promote vascular recovery.

The experimental workflow for evaluating this compound in a lower limb ischemia model is outlined below.

G Start Mouse Model (C57BL/6J, 6-8 weeks) Surgery Femoral Artery Ligation & Excision Start->Surgery Grouping Randomization into Groups: - Sham - Sham + this compound - LLI - LLI + this compound Surgery->Grouping Dosing This compound i.p. Injection (0.02 mg/g body weight) Grouping->Dosing For treatment groups PerfusionMeas Laser Doppler Imaging (Perfusion Ratio < 20% confirms LLI) Grouping->PerfusionMeas For all groups Dosing->PerfusionMeas TissueCollect Tissue/Plasma Collection PerfusionMeas->TissueCollect ELISA ELISA for SBDP145 (Marker of Calpain Activity) TissueCollect->ELISA Analysis Data Analysis: - Perfusion Recovery - Necrosis Scoring - Fabp3 Levels ELISA->Analysis

Workflow for evaluating this compound in a mouse lower limb ischemia model, from surgery to outcome analysis.

Key Research Implications

The evidence suggests several promising research directions:

  • Targeted Inhibition is Crucial: The opposing functions of calpain-1 and calpain-2 highlight the need for isoform-specific inhibitors. Developing selective calpain-2 inhibitors could treat neurological disorders without impairing the protective functions of calpain-1 [1].
  • Broad Therapeutic Potential: this compound's efficacy in models of stroke, aortic dissection, and limb ischemia indicates its potential for treating diverse conditions involving calpain-mediated damage [3] [2].
  • Biomarker-Driven Research: Using SBDP145 as a quantifiable biomarker in preclinical and clinical studies can help validate target engagement and optimize dosing regimens [3].

References

Calpain Family Overview and Physiological Functions

Author: Smolecule Technical Support Team. Date: February 2026

The calpain family is characterized by a cysteine protease core that requires calcium for activation. Unlike degradative proteases, calpains perform limited, site-specific cleavage of their substrates, thereby altering protein function and enabling rapid cellular responses to calcium signals [1] [2].

  • Core Isoforms and Structure: The most abundant and well-studied members are calpain-1 (μ-calpain) and calpain-2 (m-calpain). Both are heterodimers composed of a unique large catalytic subunit (CAPN1 or CAPN2) and a common small regulatory subunit (CAPNS1, also known as calpain-4) [1] [3] [4]. The large subunit contains the catalytic protease core and calcium-binding domains, while the small subunit is essential for stability and activity [5] [4].
  • Activation Mechanism: Calpain activation is a multi-step process triggered by a rise in intracellular calcium. Calcium binding induces a conformational change, releasing an auto-inhibitory anchor helix and allowing the active site to form. This process can involve the binding of up to 10 calcium ions and is influenced by phospholipids, phosphorylation, and interacting proteins like Ttm50 [1] [6].
  • Key Physiological Roles: Calpains are involved in a wide array of cellular processes, including cytoskeletal remodeling, cell migration, signal transduction, cell cycle progression, and synaptic plasticity [6] [3] [2]. In the brain, calpain-1 and calpain-2 can have opposing functions, with calpain-1 promoting synaptic strengthening (LTP) and being neuroprotective, while calpain-2 is associated with synaptic weakening (LTD) and neuronal death [2].

Quantitative Biochemical Properties

The table below summarizes key quantitative data for the classical calpains, which is essential for experimental design and understanding their activity.

Property Calpain-1 (μ-calpain) Calpain-2 (m-calpain)
Ca²⁺ Requirement for Half-Maximal Activation ~3-50 μM [2] [7] ~400-800 μM [2] [7]
Heterodimer Dissociation Constant (KD) 185 nM (with 5 mM Ca²⁺) [4] 509 nM (with 5 mM Ca²⁺) [4]
Ca²⁺ for Half-Maximal Heterodimer Interaction 59.9 μM [4] 940.8 μM [4]
Large Catalytic Subunit CAPN1 (~80 kDa) [3] CAPN2 (~80 kDa) [3]
Small Regulatory Subunit CAPNS1 (~28 kDa) [3] CAPNS1 (~28 kDa) [3]
Endogenous Inhibitor Calpastatin [6] [3] Calpastatin [6] [3]

Core Experimental Methodologies

Studying calpain activity and inhibition requires specific methodologies to accurately detect its activation and evaluate potential inhibitors.

  • Activity and Cleavage Assays: The most definitive method to prove calpain activation is detecting the appearance of calpain-specific cleavage products.
    • Signature Substrate Cleavage: Immunoblotting for calpain-specific α-spectrin breakdown products (SBDPs), particularly a 145 kDa fragment (SBDP145), is a widely used and reliable method [7] [8]. Commercially available antibodies can distinguish calpain-specific cleavage from caspase-mediated cleavage [7].
    • Fluorogenic Substrates: The optimized fluorogenic substrate (EDANS)-Glu-Pro-Leu-Phe=Ala-Glu-Arg-Lys-(DABCYL) can be used for kinetic assays, with cleavage occurring at the Phe=Ala bond [3].
  • Inhibition Studies: Evaluating calpain inhibitors is a key step in therapeutic development.
    • Pharmacological Inhibitors: Compounds like SJA6017, SNJ-1945, and Calpeptin have shown efficacy in preclinical models, protecting against neuronal damage and improving blood flow restoration in ischemic limbs [3] [7] [8].
    • Genetic Inhibition: Overexpression of the endogenous inhibitor calpastatin (Tg-CAST mice) provides a specific genetic approach to validate calpain's role in disease models [8].

The following diagram illustrates the logical workflow for a calpain inhibition study, from model establishment to mechanistic exploration.

Start Establish Disease Model A1 Biochemical Confirmation (SBDP145 ELISA/Western Blot) Start->A1 A2 Apply Intervention (Pharmacological or Genetic Inhibition) A1->A2 A3 Functional & Phenotypic Assessment A2->A3 A4 Downstream Mechanism Analysis (e.g., RNA-seq, Western Blot) A3->A4 End Therapeutic Potential Evaluation A4->End

Calpain Inhibition Study Workflow

Therapeutic Applications and Clinical Significance

Dysregulated calpain activity is a pathological feature in many disorders, driving the development of calpain-targeted therapies.

  • Neurological Disorders & Neuroprotection: Calpain overactivation is a key mediator of neuronal damage in Alzheimer's disease, Parkinson's disease, Huntington's disease, traumatic brain injury, and cerebral ischemia [6] [2] [7]. Selective calpain-2 inhibitors are showing promise as a neuroprotective strategy [2].
  • Cardiovascular Diseases: Calpain contributes to endothelial dysfunction, inflammation, and tissue damage in conditions like aortic aneurysm/dissection and limb ischemia [8]. Inhibition with this compound or calpastatin overexpression was shown to promote blood flow restoration and prevent disease progression in mouse models [8].
  • Muscular Dystrophies: Mutations in the CAPN3 gene, which encodes the skeletal muscle-specific calpain-3, are responsible for Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A) [3].
  • Metabolic Disorders and Cancer: CAPN10 is a susceptibility gene for type II diabetes mellitus, and CAPN9 acts as a tumour suppressor in gastric cancer [3]. Calpains also influence cancer processes like cell motility and metastasis [5].

Future Directions in Drug Development

While no calpain-targeted drugs are yet clinically approved, research is actively advancing.

  • Specificity Challenges: A major hurdle is developing inhibitors that selectively target pathogenic calpain isoforms without disrupting their physiological functions [9] [2].
  • Novel Strategies: Beyond active-site inhibitors, allosteric inhibitors that disrupt the interaction between the catalytic and regulatory subunits are a promising new avenue [4].

References

how does Calpeptin inhibit calpain

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Inhibition

Calpeptin inhibits calpain through a direct, irreversible interaction with the enzyme's active site. The table below summarizes the key characteristics of this inhibition.

Characteristic Description
Inhibitor Type Irreversible, active-site directed [1]
Chemical Warhead Aldehyde group that forms a covalent bond [2]
Primary Target Catalytic cysteine residue in Domain II (the protease core) [3]
Binding Site Active site cleft, occupying substrate pockets S1 to S3 [2]
Key Interaction Covalent thiohemiacetal bond with the active site cysteine (Cys105/115) [2]

The mechanism can be visualized as a direct attack on the catalytic core of calpain, as illustrated in the following pathway:

G Ca Ca²⁺ Influx Calpain Calpain Activation Ca->Calpain Binding Covalent Bond Formation (Thiohemiacetal) Calpain->Binding This compound This compound This compound->Binding Inhibition Blocked Substrate Access & Calpain Inhibition Binding->Inhibition

Experimental Evidence & Research Applications

The inhibitory effect of this compound has been demonstrated across various experimental models. The table below summarizes key quantitative findings and methodological contexts from the research.

Experimental Context Observed Effect of this compound Key Methodology / Model
Platelet Activation Dose-dependent inhibition of agonist-induced microparticle formation [1]. Washed human platelets activated with thrombin+collagen or A23187; analysis by flow cytometry [1].
Cerebral Ischemia Neuroprotection; reduced neuronal apoptosis and infarct volume in rats [4]. Rat model of middle cerebral artery occlusion (MCAO); assessment of neurological function, infarction volume, and caspase-3 expression [4].
Breast Cancer Cells Inhibition of cell growth in MCF-7 estrogen receptor-positive breast cancer cells [5]. Cell culture study investigating secretion of growth factors (IGF-I, TGF-α) and their binding in the presence of E2 [5].
Platelet Apoptosis Induction of pro-apoptotic effects, including increased phosphatidylserine (PS) exposure and collapsed mitochondrial potential, independent of calpain inhibition [6]. Flow cytometric analysis of resting and agonist-stimulated platelets to measure Ca²⁺, PS exposure, and P-selectin [6].

A notable finding is that some of this compound's cellular effects, particularly the induction of apoptotic hallmarks in platelets such as persistent phosphatidylserine exposure, are independent of its calpain-inhibiting activity [6]. This indicates that this compound may have off-target effects that researchers must consider when interpreting experimental results [6].

Key Considerations for Researchers

  • Off-Target Effects: this compound is an extremely potent inhibitor of cysteine cathepsins (e.g., Cathepsin L, Ki in the pico-molar range) [2]. In studies of viral entry or lysosomal function, its effects may be mediated by cathepsin inhibition rather than calpain blockade.
  • Experimental Design: Always include appropriate controls to distinguish between calpain-specific and non-specific effects. The use of additional, structurally distinct calpain inhibitors can help confirm that an observed phenotype is truly due to calpain inhibition.
  • Cell Permeability: As a cell-permeable compound, this compound is suitable for experiments in intact cells, but this property should be considered when designing membrane-impermeable control compounds.

References

Calpeptin in Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Calpeptin's mechanism of action involves the inhibition of calpains and cathepsins, which play roles in various disease pathways. The diagram below illustrates its core mechanism and therapeutic logic across different pathological contexts.

G cluster_0 Therapeutic Outcome cluster_1 Cellular Processes This compound This compound Calpain Calpain This compound->Calpain Inhibits CathepsinL CathepsinL This compound->CathepsinL Inhibits Apoptosis Apoptosis Calpain->Apoptosis Modulates Inflammation Inflammation Calpain->Inflammation Promotes CellMigration CellMigration Calpain->CellMigration Enhances ViralEntry ViralEntry CathepsinL->ViralEntry Facilitates ECMRemodeling ECMRemodeling CathepsinL->ECMRemodeling Promotes AKI AKI Apoptosis->AKI Inflammation->AKI COVID19 COVID19 Inflammation->COVID19 PancreaticCancer PancreaticCancer CellMigration->PancreaticCancer ViralEntry->COVID19 ECMRemodeling->PancreaticCancer

This compound inhibits calpains and cathepsin L, impacting key disease-driving cellular processes.

Research has demonstrated this compound's efficacy across several distinct disease models, as summarized below.

Disease Area Research Model Key Findings & Outcomes
Acute Kidney Injury (AKI) Mouse renal ischemia/reperfusion (IR) model [1] Improved renal function, reduced pathological damage, decreased tubular cell apoptosis. Mechanistically, suppressed AIM2 and NLRP3 inflammasome pathways and increased Klotho protein levels [1].
Pancreatic Cancer Mouse xenograft model; In vitro functional assays [2] Reduced tumor volume and weight, inhibited desmoplastic reaction. Suppressed proliferation, migration, and invasion of pancreatic cancer cells (PCCs) and pancreatic stellate cells (PSCs). Disrupted cancer-stromal interactions [2].
COVID-19 / Antiviral SARS-CoV-2 infection assays (VERO E6 cells); Golden Syrian hamster model [3] Potent inhibition of viral replication in vitro. Sulfonated prodrug (S-Calpeptin, 1 mg/kg) reduced viral load in the trachea in vivo. Acts primarily via potent inhibition of endosomal cathepsins (L, K, V), blocking viral entry [3].
Pulmonary Fibrosis Bleomycin-induced pulmonary fibrosis mouse model [4] Ameliorated histologic fibrosis, reduced expression of IL-6, TGF-β1, angiopoietin-1, and collagen type I mRNA in lung tissues [4].

Experimental Protocols

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your laboratory work.

In Vivo Renal Ischemia/Reperfusion (IR) Model [1]
  • Animal Model: Male C57/B6J mice (8–10 weeks old, 22–25 g).
  • Pre-treatment: Administer this compound (40 μg/mouse/day, i.p.) or vehicle for 5 days prior to surgery.
  • Surgical Procedure:
    • Perform a right nephrectomy under anesthesia.
    • Clamp the left renal pedicle for 30 minutes to induce ischemia.
    • Remove the clamp to initiate reperfusion.
    • Maintain body temperature at 36–37°C throughout the surgery.
  • Control Group: Sham-operated mice undergo the same procedure without pedicle clamping.
  • Endpoint Analysis: Assess renal function (e.g., serum creatinine), histological damage, and tubular apoptosis.
In Vitro SARS-CoV-2 Infection Assay [3]
  • Cell Lines: VERO E6 cells (TMPRSS2-low, favors endosomal entry pathway) or human lung carcinoma cells (e.g., LC-HK2).
  • Compound Preparation: Prepare this compound or S-Calpeptin in DMSO. Include GC-376 as a chemically similar reference inhibitor.
  • Infection and Treatment:
    • Pre-treat cells with varying concentrations of inhibitors for a suitable period (e.g., 1-2 hours).
    • Infect cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI) in the presence of the compounds.
  • Analysis: Quantify viral replication (e.g., by plaque assay or RT-qPCR) at 24-48 hours post-infection to determine the half-maximal effective concentration (EC₅₀).
In Vitro Cell Functional Assays (Proliferation, Migration, Invasion) [2]
  • Cell Lines: Human pancreatic cancer cells (e.g., SW1990, PANC-1) and pancreatic stellate cells (PSCs).
  • Compound Treatment: Apply this compound across a concentration range (e.g., 0-80 μM).
  • Proliferation/Viability Assay:
    • Plate cells in 96-well plates (e.g., 1,000 cells/well).
    • After adhesion, treat with this compound.
    • Assess cell viability after 24-72 hours using a standard assay (e.g., CellTiter-Glo).
  • Migration Assay (e.g., Scratch/Wound Healing):
    • Create a scratch in a confluent cell monolayer.
    • Treat with this compound and monitor wound closure over time using microscopy.
  • Invasion Assay:
    • Use Matrigel-coated Transwell chambers.
    • Seed cells in the upper chamber with serum-free medium containing this compound. Place medium with serum in the lower chamber as a chemoattractant.
    • After incubation, fix, stain, and count cells that have invaded through the Matrigel.

Research Implications

This compound is a versatile tool compound with a well-defined mechanism. Its high potency against cathepsins, revealed in recent antiviral research, suggests its potential extends beyond calpain inhibition [3]. The development of a sulfonated prodrug (S-Calpeptin) to improve in vivo stability is a key innovation for therapeutic translation [3].

A primary advantage of targeting host factors like cathepsins for antiviral therapy is their mutational stability compared to highly variable viral targets, potentially offering broader efficacy against mutant strains [3]. However, the risk of side effects from inhibiting essential host proteins requires careful evaluation.

References

Calpeptin's Mechanism and Quantitative Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

Calpeptin acts as a potent inhibitor of calcium-dependent cysteine proteases. It primarily targets the calpain family (including calpain-1 and calpain-2) [1] and exhibits picomolar-range inhibition of various cysteine cathepsins, which is crucial for research on viral entry pathways like SARS-CoV-2 [2] [3].

The table below summarizes its half-maximal inhibition constants (Kᵢ) for different proteases.

Protease Target Inhibition Constant (Kᵢ) Experimental Context / Notes
Calpain-1 / Calpain-2 Not specified (functional inhibition shown) Widely used as a calpain inhibitor; activity confirmed in cellular & disease models [4] [1].
Cathepsin L 131 pM (0.131 nM) [2] [3] SARS-CoV-2 entry pathway; cell infection assays (VERO E6 cells).
Cathepsin K 61 pM (0.061 nM) [2] [3] Binding confirmed by X-ray crystallography.
Cathepsin V 361 pM (0.361 nM) [2] [3] Binding confirmed by X-ray crystallography.
Cathepsin B 41 nM [2] [3] Considerably weaker inhibition than other cathepsins.
SARS-CoV-2 Mpro 4500 nM (4.5 µM) [2] [3] Moderate activity, suggesting cathepsin inhibition may be primary antiviral mechanism.

This compound's cellular protection mechanism can be visualized through its role in mitigating podocyte injury, as shown in the following signaling pathway.

G HG High Glucose (HG) Stress Orai1 Increased Orai1 Protein & SOCE HG->Orai1 Ca2 Elevated Cytosolic [Ca²⁺] Orai1->Ca2 Enhances Calpain Calpain Activation Ca2->Calpain Activates Nephrin Nephrin Protein ↓ Podocyte Injury Calpain->Nephrin Promotes This compound This compound This compound->Calpain Inhibits Protection Preserved Nephrin & Cell Integrity This compound->Protection

Detailed In Vitro Application Protocols

Here are detailed methodologies for using this compound in different experimental contexts.

Protocol 1: Alleviating Cellular Apoptosis / Injury

This protocol is adapted from studies on high glucose-induced podocyte injury [5] and CdTe quantum dots-induced neuronal apoptosis [6].

1. Stock Solution Preparation * Dissolve this compound in DMSO to create a common stock concentration of 10 mM or 20 mM. * Aliquot and store at -20°C.

2. Cell Seeding & Culture * Plate cells (e.g., human podocytes HPCs, rat neuronal cells ND7/23) in appropriate culture vessels and allow them to adhere and grow to the desired confluence (e.g., 60-70%).

3. Pre-treatment with this compound * Dilute this compound from the stock into the fresh culture medium to the final working concentration. * Common working concentrations are 10-20 µM. * In podocyte injury studies, 20 µM this compound was used [5]. * In neuronal apoptosis studies, 10-20 µM this compound was effective [6]. * Pre-treat cells for 1-24 hours before applying the insult. * A 1-hour pre-treatment was used in podocyte studies [5]. * A 24-hour pre-treatment was used in neuronal cell studies [6].

4. Application of Pathogenic Insult * After pre-treatment, apply the insult (e.g., High Glucose medium, CdTe QDs) to the cells without removing the medium containing this compound. The co-presence of the inhibitor is often necessary for continued effect.

5. Incubation & Analysis * Incubate cells for the duration required by your model (e.g., 12-24 hours). * Analyze endpoints such as: * Protein extraction and Western Blot for targets like nephrin, cleaved caspase, or calpain substrates. * Apoptosis assays (e.g., TUNEL, Annexin V). * Intracellular calcium imaging.

Protocol 2: Inhibiting Viral Infection (SARS-CoV-2)

This protocol is based on research demonstrating this compound's efficacy against SARS-CoV-2 by inhibiting cathepsins involved in the viral endosomal entry pathway [2] [3].

1. Stock Solution Preparation * Prepare as in Protocol 1.

2. Cell Seeding & Culture * Plate susceptible cell lines (e.g., VERO E6, LC-HK2) one day before infection.

3. Pre-treatment & Infection * Dilute this compound in the cell culture medium to a final concentration of ~100 nM. The EC₅₀ in VERO E6 cells was reported at 183 nM [2] [3]. * Pre-treat cells for 1-2 hours before viral exposure. * Infect cells with SARS-CoV-2, typically at a low MOI (e.g., 0.01), maintaining this compound in the medium throughout the infection process.

4. Incubation & Analysis * Incubate for the desired period (e.g., 24-48 hours post-infection). * Assess antiviral effect through: * Plaque assay or TCID₅₀ to measure viral titer in the supernatant. * qPCR to quantify viral RNA. * Immunofluorescence to detect viral proteins.

Key Considerations for Experimental Design

  • Solubility & Vehicle Control: this compound is DMSO-soluble. The final DMSO concentration in culture medium should typically not exceed 0.1-0.5%. Always include a vehicle control group (DMSO only) to rule out solvent effects [6] [1].
  • Cellular Pre-treatment: A pre-incubation period is common to allow cellular uptake before applying the stressor or pathogen.
  • Stability in Medium: this compound is generally stable for at least 24 hours under standard cell culture conditions.
  • Beyond Calpain Inhibition: Be aware that this compound is an extremely potent inhibitor of some cathepsins (CatL/K/V). Consider this broad specificity when interpreting results, as phenotypes may not be solely due to calpain inhibition [2] [3].

The experimental workflow for these applications is summarized in the following diagram.

G Start Prepare this compound Stock (10-20 mM in DMSO) Plate Plate Cells Start->Plate Pretreat Pre-treat Cells with this compound (1-24 hours) Plate->Pretreat Apply Apply Experimental Insult (e.g., Pathogen, Toxin) Pretreat->Apply Incubate Incubate with this compound (Maintain during insult) Apply->Incubate Analyze Analyze Endpoints Incubate->Analyze

References

Calpeptin Working Concentrations in Research

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes Calpeptin concentrations and key parameters from recent peer-reviewed studies for various research applications.

Cell Type / Model This compound Concentration Primary Purpose / Effect Key Findings Source (Citation)
BV2 Microglial Cells 10 µM Inhibit pro-inflammatory cytokine/chemokine production & ROS generation Significantly reduced LPS-induced TNF-α, IL-6, MCP-1, IP-10, and ROS [1]
VSC-4.1 Motoneuron Cells 10 µM Attenuate IFN-γ-induced ROS & improve cell viability Showed neuroprotective effects; reduced ROS production [1]
HK-2 Kidney Cells 25 µM (for 48h) Inhibit calpain1 to enhance autophagy-lysosomal pathway Ameliorated phenotypes of tubulointerstitial fibrosis in NPH models [2]
In Vivo Mouse Model (NPH) 2 mg/kg (i.p. every 4 days) Ameliorate renal tubulointerstitial fibrosis Enhanced autophagy-lysosomal pathway, reduced fibrosis [2]
SARS-CoV-2 Infection (VERO E6) 183 nM (EC₅₀) Antiviral activity; potent cathepsin inhibition Highly effective in suppressing virus replication [3] [4]

Detailed Experimental Protocols

Here are detailed methodologies from the cited research to help you implement this compound treatment in your experiments.

Protocol 1: Inhibition of Neuroinflammation in Microglial and Motoneuron Cells [1]

This protocol demonstrates the use of this compound to mitigate inflammation and oxidative stress in neural cell models.

  • Cell Lines: Murine BV2 microglial cells and VSC-4.1 motoneuron cells.
  • Culture Conditions:
    • BV2 cells: Grew in Isocove's DMEM medium with 25 mM HEPES, supplemented with 10% bovine growth serum and 1% penicillin/streptomycin.
    • VSC4.1 cells: Grew in DMEM/F12 medium with SATO's 50XS solution, 1% penicillin-streptomycin, and 2% defined bovine calf serum.
  • Experimental Procedure:
    • Seeding: Plate BV2 cells in 96-well black plates with clear bottoms at a density of 5 × 10⁴ cells per 100 µL.
    • Treatment: Incubate cells overnight (approx. 16-24 hours) with the following conditions in triplicate:
      • No Treatment (Control)
      • Lipopolysaccharide (LPS) at 1 µg/mL (to induce inflammation)
      • This compound at 10 µM
      • LPS (1 µg/mL) + this compound (10 µM)
    • Analysis: The following day, perform assays for Reactive Oxygen Species (ROS) and analyze pro-inflammatory cytokine/chemokine levels.
Protocol 2: Targeting Calpain1 in a Kidney Disease Model [2]

This protocol outlines the use of this compound to reverse autophagy-lysosomal pathway impairment and fibrosis in a nephronophthisis (NPH) model.

  • Cell Line: Human kidney-2 (HK2) cell line.
  • Culture Conditions: Cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% antibiotics at 37°C with 5% CO₂.
  • Experimental Procedure:
    • Genetic Manipulation: Generate stable NPHP1 knockdown (shNPHP1) HK2 cells using lentiviral shRNA vectors to model the disease.
    • This compound Treatment: Treat the shNPHP1 HK2 cells with this compound at a concentration of 25 µM for 48 hours.
    • Validation: Use Western blot, immunofluorescence, and other assays to evaluate the recovery of the autophagy-lysosomal pathway and reduction in epithelial-to-mesenchymal transition markers.

Experimental Workflow and Mechanism of Action

To help you visualize and plan your experiments, the following diagram outlines a general workflow for using this compound in cell culture, integrating common steps from the protocols above.

Start Start Experiment CellPrep Cell Preparation & Seeding Start->CellPrep Treatment Apply Treatments CellPrep->Treatment Incubation Incubation with this compound Treatment->Incubation Analysis Downstream Analysis Incubation->Analysis End Data Interpretation Analysis->End

The diagram above shows the key stages of a typical this compound experiment. Its effectiveness stems from its action as a cell-permeable calpain inhibitor. Calpains are calcium-dependent cysteine proteases, and their overactivation is implicated in disease pathologies. By inhibiting calpains, this compound modulates key cellular processes. The diagram below illustrates this mechanism in the context of specific disease models from the referenced studies.

This compound This compound Application Calpain Inhibition of Calpain Activity This compound->Calpain Neuro In Neural Cells Calpain->Neuro Kidney In Kidney Cells Calpain->Kidney Outcome1 ↓ Pro-inflammatory cytokines (TNF-α, IL-6) ↓ ROS production ↑ Neuronal cell viability Neuro->Outcome1 Outcome2 Enhanced Autophagy-Lysosomal Pathway ↓ Epithelial-to-Mesenchymal Transition Ameliorated Fibrosis Kidney->Outcome2

Key Considerations for Researchers

  • Dose Optimization is Critical: The effective concentration of this compound can vary based on your specific cell line, the strength of the pathological stimulus, and the desired readout. It is highly recommended to perform a dose-response curve when using a new model system [1] [2].
  • Prepare Stock Solutions Appropriately: this compound is a cell-permeable compound, typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM), which is then diluted in culture medium for treatment. The final DMSO concentration in the culture should be kept low (e.g., ≤0.1%) to avoid solvent toxicity.
  • Understand the Specificity: While this compound is a potent calpain inhibitor, be aware that it also very potently inhibits cysteine cathepsins (e.g., CatL, CatK) at picomolar concentrations, which may contribute to the observed effects in experiments like viral entry studies [3] [4].

References

Comprehensive Application Notes and Protocols: Calpeptin in Pancreatic Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction to Calpeptin and Pancreatic Cancer Therapeutic Potential

Pancreatic cancer remains one of the most challenging malignancies to treat, with a 5-year survival rate of only 7% in the United States and similar poor outcomes worldwide [1]. The aggressive nature of pancreatic cancer is largely attributed to dense desmoplasia—excessive fibrotic stromal reaction—that constitutes up to 80% of the tumor volume and creates a formidable barrier to effective drug delivery [1]. This stromal microenvironment is predominantly driven by pancreatic stellate cells (PSCs), which when activated, promote tumor progression, metastasis, and chemoresistance [1]. Recent clinical trials targeting this stromal compartment with conventional antifibrotic agents have shown limited success, necessitating novel approaches that simultaneously target both cancer cells and their supportive stroma [1].

This compound (benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate) is a potent, cell-permeable inhibitor of calcium-dependent cysteine proteases known as calpains [2]. With a molecular weight of 362.47 g/mol and solubility in DMSO (≥155 mg/mL), this compound has demonstrated significant potential as a multi-targeted agent in pancreatic cancer research [2]. The therapeutic rationale for this compound in pancreatic cancer extends beyond simple calpain inhibition, as it disrupts critical tumor-stromal interactions that drive disease progression [1] [3]. Several studies have confirmed that both pancreatic cancer cells (PCCs) and pancreatic stellate cells (PSCs) express calpain-2 mRNA, providing a molecular basis for this compound's dual activity [1].

Table 1: Therapeutic Rationale for this compound in Pancreatic Cancer

Aspect Challenge in Pancreatic Cancer This compound's Proposed Solution
Stromal Microenvironment Dense desmoplasia impedes drug delivery and promotes aggression Targets both PCCs and PSCs to disrupt cancer-stromal interactions
Metastatic Potential Early invasion and distant metastasis at diagnosis Inhibits migration and invasion processes in PCCs and PSCs
Treatment Resistance Stroma-induced chemoresistance Reduces desmoplastic reaction, potentially improving drug access
Molecular Targets Limited success with single-pathway inhibitors Multi-targeted approach affecting calpains and related proteases

Mechanism of Action: Multifaceted Anticancer Activity

This compound exerts its anticancer effects through multiple interconnected mechanisms that collectively disrupt tumor progression and stromal support. As a calpain inhibitor, this compound primarily targets the calcium-dependent cysteine proteases calpain-1 and calpain-2, which play crucial roles in cellular signaling, cytoskeletal remodeling, and apoptosis [1]. Beyond calpain inhibition, recent research has revealed that this compound is an extremely potent cathepsin inhibitor, with picomolar inhibition constants (Kᵢ) against cathepsins L (131 pM) and K (61 pM) [4]. This dual protease inhibition profile enables this compound to simultaneously target multiple aspects of pancreatic cancer pathogenesis.

The disruption of cancer-stromal interactions represents one of this compound's most distinctive mechanisms. In the tumor microenvironment, this compound suppresses the activation and tumor-promoting functions of PSCs, which are the principal drivers of pancreatic cancer desmoplasia [1]. This includes inhibition of PSC proliferation, migration, and invasion, thereby reducing the deposition of extracellular matrix components that contribute to treatment resistance [1]. Additionally, this compound interferes with filamin A (FLNA) cleavage, preventing the generation of the 90-kDa carboxyl-terminal fragment (FLNACT) that translocates to the nucleus and regulates tumor cell signaling [5]. By maintaining FLNA in its full-length form, this compound impairs critical processes in tumor progression, including proliferation, migration, and colony formation [5].

Table 2: Molecular Targets and Pathways of this compound in Pancreatic Cancer

Target/Pathway Effect of this compound Functional Outcome
Calpain-1/2 Inhibition of enzymatic activity Altered cellular signaling, reduced cytoskeletal remodeling
Cathepsin L Potent inhibition (Kᵢ = 131 pM) Disruption of endosomal viral entry pathway, potential reduction in metastasis
Cathepsin K Potent inhibition (Kᵢ = 61 pM) Impaired extracellular matrix degradation and tumor invasion
Filamin A Cleavage Reduced generation of FLNACT fragment Decreased tumor cell proliferation, migration, and colony formation
Cancer-Stromal Interaction Disruption of PCC-PSC communication Reduced desmoplasia, potentially enhanced drug penetration

The following diagram illustrates the primary molecular mechanisms through which this compound exerts its antitumor effects in pancreatic cancer:

G cluster_molecular Molecular Targets cluster_cellular Cellular Effects cluster_physiological Physiological Outcomes This compound This compound Calpain Calpain This compound->Calpain Inhibits Cathepsins Cathepsins This compound->Cathepsins Potently Inhibits FilaminA FilaminA This compound->FilaminA Blocks Cleavage PCCs PCCs Calpain->PCCs Reduces Proliferation & Survival PSCs PSCs Calpain->PSCs Suppresses Activation Cathepsins->PCCs Impairs Invasion Cathepsins->PSCs Reduces ECM Modification FilaminA->PCCs Decreases Migration Stromal Stromal PCCs->Stromal Disrupted Interaction TumorGrowth TumorGrowth PCCs->TumorGrowth Decreased Metastasis Metastasis PCCs->Metastasis Inhibited PSCs->Stromal Modulated Activity Desmoplasia Desmoplasia PSCs->Desmoplasia Reduced Stromal->TumorGrowth Disrupted Support

This multifaceted mechanism of action distinguishes this compound from more targeted therapeutic approaches and may explain its efficacy in disrupting the robust stromal defense system characteristic of pancreatic cancer.

Efficacy Profile: Quantitative Assessment Across Experimental Models

The efficacy of this compound against pancreatic cancer has been demonstrated across multiple experimental models, from in vitro systems to in vivo xenografts. In a seminal 2016 study by Yoshida et al., this compound treatment significantly reduced tumor volume (P = 0.0473) and tumor weight (P = 0.0471) in a mouse xenograft model utilizing SW1990 pancreatic cancer cells alone or in combination with immortalized PSCs [1] [3]. Perhaps more importantly, this compound administration resulted in significant inhibition of the tumor desmoplastic reaction (P < 0.001), demonstrating its unique ability to modulate the pancreatic cancer microenvironment [1].

In vitro functional assays have consistently shown that this compound inhibits fundamental biological processes in both PCCs and PSCs. Specifically, this compound treatment led to significant suppression of cellular proliferation (P = 0.017), migration (P = 0.027), and invasion (P = 0.035) in these cell populations [1]. The disruptive effect on cancer-stromal interactions was particularly evident in migration assays where this compound dramatically reduced the co-migration of PCCs and PSCs (P = 0.0002) [1]. These findings highlight this compound's ability to target both the malignant cells and their supportive stroma, addressing a critical limitation of conventional chemotherapy.

Beyond pancreatic cancer models, this compound has demonstrated broad antitumor activity in various cancer cell types. In human melanoma (A7) and prostate cancer (PC3) cells, as well as mouse fibrosarcoma (T241) and endothelial (MS1) cells, this compound treatment at 100 μM resulted in significantly reduced production of the FLNACT fragment (reductions ranging from 41.9% to 66.6%, all with P < 0.05) [5]. This was associated with impaired proliferation, migration, and colony formation across all tested cell lines, suggesting that the antitumor mechanisms of this compound may be applicable to multiple cancer types [5].

Table 3: Quantitative Efficacy Profile of this compound in Experimental Models

Experimental Model Assay Type Key Findings Statistical Significance
Mouse Xenograft (SW1990) Tumor volume Significant reduction P = 0.0473
Mouse Xenograft (SW1990) Tumor weight Significant reduction P = 0.0471
Mouse Xenograft (SW1990) Desmoplastic reaction Marked inhibition P < 0.001
PCCs & PSCs (in vitro) Proliferation assay Significant inhibition P = 0.017
PCCs & PSCs (in vitro) Migration assay Significant inhibition P = 0.027
PCCs & PSCs (in vitro) Invasion assay Significant inhibition P = 0.035
PCCs & PSCs Co-culture Migration assay Disrupted interaction P = 0.0002
Multiple Cancer Cell Lines FLNACT production 41.9-66.6% reduction P < 0.05

The concentration-dependent effects of this compound have been evaluated across multiple studies, with typical working concentrations ranging from 10-100 μM in vitro. The remarkable potency of this compound against cathepsins (picomolar Kᵢ values) suggests that even partial target engagement may yield significant biological effects, though comprehensive dose-response relationships in pancreatic cancer models require further elucidation [4].

In Vitro Experimental Protocols

Cell Culture and Maintenance

Purpose: To establish and maintain pancreatic cancer cells (PCCs) and pancreatic stellate cells (PSCs) for evaluating this compound efficacy in vitro [1].

Materials:

  • Pancreatic cancer cell lines: SW1990, PANC-1, AsPC-1, CAPAN-1, CAPAN-2, MIA PaCa-2, KP-2, KP-3, SUIT-2, Hs766T [1]
  • Primary human PSCs isolated from surgical specimens using the outgrowth method [1]
  • Immortalized PSCs (iPSCs) generated via lentiviral transduction of hTERT and SV40 LargeT genes [1]
  • Culture media: DMEM supplemented with 10% fetal bovine serum (FBS), streptomycin (100 mg/mL), and penicillin (100 U/mL) [1]
  • This compound (CAS 117591-20-5) dissolved in DMSO at stock concentration of 50 mM [2]

Procedure:

  • Culture PCCs and PSCs in appropriate media at 37°C in a humidified atmosphere with 10% CO₂ [1]
  • For experimental setups, harvest cells at 70-80% confluence using standard trypsinization protocol
  • Resuspend cells in complete medium and count using hemocytometer or automated cell counter
  • Seed cells at appropriate densities for specific assays (outlined below)
  • Allow cells to adhere for 24 hours before this compound treatment
  • Prepare fresh this compound working solutions from stock immediately before each experiment
  • Include vehicle controls (DMSO at equivalent concentration) for all experiments
Cell Viability and Proliferation Assay

Purpose: To evaluate the effect of this compound on pancreatic cancer cell and stellate cell viability and proliferation [1] [5].

Materials:

  • 96-well tissue culture plates
  • CellTiter or MTT assay kit
  • Microplate reader capable of measuring absorbance at 570 nm
  • This compound at concentrations ranging from 0-100 μM

Procedure:

  • Seed PCCs or PSCs at a density of 1,000 cells per well in 96-well plates [1]
  • Incubate for 24 hours to allow cell adhesion
  • Replace medium with fresh DMEM containing 10% FBS plus this compound at concentrations of 0 (DMSO control), 10, 20, 40, 60, or 80 μM [1]
  • Incubate cells for desired treatment duration (typically 24-72 hours)
  • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C [5]
  • Solubilize formed formazan crystals with appropriate solvent (DMSO or acidified isopropanol)
  • Measure absorbance at 570 nm using a microplate reader
  • Calculate percentage viability relative to vehicle-treated controls
Migration and Invasion Assays

Purpose: To assess the inhibitory effects of this compound on pancreatic cancer cell and stellate cell migration and invasion capabilities [1] [5].

Materials:

  • Transwell chambers with 8 μm pores
  • Matrigel matrix (for invasion assays)
  • Cell culture medium with 10% FBS as chemoattractant
  • Crystal violet staining solution or other appropriate cell stain
  • Light microscope or automated cell imaging system

Migration Assay Procedure:

  • Seed approximately 5×10⁴ cells in the upper chamber of transwell inserts in 200 μL serum-free medium [5]
  • Add 750 μL medium containing 10% FBS to the lower chamber as chemoattractant
  • Treat cells with this compound (typically 100 μM) or vehicle control in both chambers
  • Incubate for 16-20 hours at 37°C [5]
  • After incubation, remove non-migrated cells from the upper surface of the membrane with a cotton swab
  • Fix and stain migrated cells on the lower membrane surface with crystal violet or appropriate stain
  • Count migrated cells in five random fields per insert using a light microscope at 100× magnification [1]

Invasion Assay Procedure:

  • Coat transwell membranes with Matrigel matrix (diluted in serum-free medium) and allow to solidify at 37°C for 2 hours
  • Follow migration assay procedure, using Matrigel-coated inserts
  • All other steps remain identical to migration assay protocol
Cancer-Stromal Interaction Assay

Purpose: To evaluate the effect of this compound on the migratory interaction between pancreatic cancer cells and stellate cells [1].

Materials:

  • Transwell migration chambers
  • CellTracker fluorescent dyes (e.g., CMFDA, CMTPX) for cell labeling
  • Fluorescence microscope or plate reader

Procedure:

  • Label PCCs and PSCs with different fluorescent CellTracker dyes according to manufacturer's protocol
  • Seed labeled PCCs and PSCs together in the upper chamber of transwell inserts in serum-free medium
  • Add medium with 10% FBS to the lower chamber as chemoattractant
  • Treat with this compound or vehicle control
  • Incubate for 16-20 hours at 37°C
  • Quantify co-migration using fluorescence microscopy or by measuring fluorescence in the lower chamber
  • Analyze data to determine the effect of this compound on cancer-stromal interaction

In Vivo Experimental Protocols

Mouse Xenograft Model of Pancreatic Cancer

Purpose: To evaluate the antitumor efficacy of this compound in an in vivo model that recapitulates the human pancreatic cancer microenvironment [1].

Materials:

  • 5-week-old female nude mice
  • SW1990 pancreatic cancer cells
  • Immortalized human pancreatic stellate cells (iPSCs)
  • This compound dissolved in DMSO and further diluted in PBS
  • Sterile PBS for control injections
  • Caliper for tumor measurement
  • Scale for tumor weighting

Procedure:

  • Prepare cell suspensions for injection:
    • Group A: SW1990 cells (1×10⁶) in 100 μL DMEM
    • Group B: SW1990 cells (1×10⁶) + iPSCs (1×10⁶) in 100 μL DMEM [1]
  • Subcutaneously transplant Group A into left flank and Group B into right flank of each mouse [1]
  • One week after implantation, randomly divide mice into two groups (5 mice/group) [1]
  • Administer treatments three times per week for 4 weeks:
    • Treatment group: 0.04 mg this compound in DMSO/PBS solution intraperitoneally [1]
    • Control group: 0.2 mL PBS containing equivalent DMSO concentration [1]
  • Monitor tumor growth twice weekly by measuring tumor dimensions with calipers
  • Calculate tumor volume using the formula: π/6 × (L × W × W), where L is the largest diameter and W is the smallest diameter [1]
  • Euthanize mice on day 35 post-implantation
  • Excise all xenograft tumors and weigh them individually
  • Process tumor tissues for further analysis (histology, immunohistochemistry, RNA/protein extraction)
Tissue Processing and Histological Analysis

Purpose: To analyze treatment effects on tumor morphology, proliferation, and stromal composition.

Materials:

  • 10% neutral buffered formalin for fixation
  • Paraffin embedding system
  • Microtome
  • Poly-L-lysine coated slides
  • Hematoxylin and eosin staining solutions
  • Antibodies for immunohistochemistry: anti-α-SMA, anti-periostin, anti-cytokeratin 19, anti-PCNA [1]
  • Sirius red staining solution [1]

Procedure:

  • Fix freshly excised tumor tissues in 10% formalin for 24-48 hours at 4°C
  • Process tissues through graded ethanol series and xylene, then embed in paraffin
  • Section tissues at 4 μm thickness using microtome [1]
  • Perform hematoxylin and eosin staining for general morphological assessment
  • Conduct immunohistochemistry for:
    • α-SMA to identify activated stellate cells [1]
    • Periostin as a stromal marker [1]
    • Cytokeratin 19 for epithelial cancer cells [1]
    • PCNA for proliferating cells [1]
  • Perform Sirius red staining to visualize collagen deposition [1]
  • Analyze stained sections using light microscopy
  • Quantify positive staining areas or cells in five random fields at 200× magnification using ImageJ software [1]

Research Implications and Future Directions

The compelling preclinical data on this compound in pancreatic cancer models highlights its potential as a novel therapeutic strategy that simultaneously targets both malignant cells and their supportive stroma. This dual-targeting approach addresses a critical limitation of conventional therapies, which often fail to penetrate the dense desmoplastic barrier in pancreatic tumors [1]. The demonstrated ability of this compound to disrupt cancer-stromal interactions and reduce desmoplastic reaction (P < 0.001) in xenograft models suggests that it could potentially enhance the efficacy of standard chemotherapeutic agents by improving their delivery to cancer cells [1].

Future research should focus on several key areas to advance this compound toward clinical application. First, combination therapy studies with standard pancreatic cancer regimens (e.g., gemcitabine, nab-paclitaxel, FOLFIRINOX) are needed to determine potential synergistic effects and optimal sequencing strategies. Second, the structural optimization of this compound to improve its pharmacokinetic profile while maintaining efficacy represents a promising direction. The development of sulfonated prodrug analogs (as demonstrated in SARS-CoV-2 research) could enhance solubility and stability in vivo [4]. Third, biomarker identification to predict response to this compound therapy would facilitate patient stratification in potential clinical trials.

The multifaceted mechanism of this compound, encompassing inhibition of calpains, cathepsins, and filamin A cleavage, positions it as a unique multi-targeted agent in the pancreatic cancer therapeutic landscape [1] [4] [5]. While this promiscuity presents challenges for precise mechanism delineation, it may actually be advantageous for addressing the complex heterogeneity and adaptability of pancreatic cancer. As research progresses, careful attention should be paid to potential toxicity profiles, particularly given the involvement of calpains and cathepsins in normal physiological processes.

References

Comprehensive Application Notes and Protocols: Calpeptin as a Potent SARS-CoV-2 Entry Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Calpeptin (a cell-permeable calpain and cathepsin inhibitor) has emerged as a promising antiviral candidate against SARS-CoV-2 through multiple mechanisms of action that effectively block viral entry and early infection stages. Unlike many direct-acting antivirals that target viral proteins, this compound primarily acts on host factors including cysteine proteases such as cathepsin L (CatL) and calpain-2 (CAPN2), which are essential for SARS-CoV-2 cellular entry and replication. This host-targeting approach presents a strategic advantage against rapidly mutating viruses since host proteins are not subject to the same mutation rates as viral targets, potentially offering broader spectrum activity against emerging variants. Research has demonstrated that this compound exhibits dual inhibitory activity against both viral entry pathways and the viral main protease (Mpro), making it a multifaceted therapeutic candidate for COVID-19 treatment [1] [2].

The mechanism of this compound's action against SARS-CoV-2 involves interference at multiple critical stages of the early viral infection cycle, as detailed in Table 1. SARS-CoV-2 utilizes two primary entry pathways: the TMPRSS2-mediated surface pathway and the cathepsin L-mediated endosomal pathway. This compound potently inhibits the latter through its high-affinity binding to CatL, preventing the proteolytic activation of the viral spike protein necessary for membrane fusion and viral genome release [1] [2]. Additionally, recent research has revealed that this compound inhibits calpain-2, which positively regulates ACE2 receptor surface expression, thereby reducing viral binding capacity to host cells [3]. Beyond these entry mechanisms, this compound also demonstrates inhibition of extracellular vesicle (EV) biogenesis, which shares similarities with viral egress pathways, and suppresses the formation of neutrophil extracellular traps (NETs), potentially mitigating the severe lung inflammation and fibrosis associated with advanced COVID-19 [1].

Table 1: Mechanisms of this compound Action Against SARS-CoV-2

Mechanism Molecular Target Biological Consequence Experimental Evidence
Viral Entry Inhibition Cathepsin L Blocks endosomal pathway of viral entry by preventing spike protein proteolytic activation X-ray crystallography, infection assays [1] [2]
Receptor Regulation Calpain-2 Reduces ACE2 surface expression, decreasing viral binding to host cells Genetic knockout studies, binding assays [3]
Viral Replication Inhibition SARS-CoV-2 Mpro (3CLpro) Interferes with viral polyprotein processing and replication X-ray crystallography, protease inhibition assays [1] [2]
Viral Egress Inhibition Extracellular vesicle biogenesis pathways Suppresses viral release through shared EV-viral egress mechanisms EV release assays, viral titer measurements [1]
Immunomodulation Neutrophil extracellular traps (NETs) Reduces NETosis, potentially limiting inflammation and tissue damage NET formation assays, cytokine measurements [1]

Quantitative Activity Data

Enzyme Inhibition Profile

The potency and selectivity of this compound against various protease targets has been quantitatively established through comprehensive enzymatic inhibition assays. As shown in Table 2, this compound exhibits remarkably strong inhibition of cathepsin L (CatL) with a Kᵢ value of 131 pM, and similarly potent activity against cathepsin K (CatK) at 61 pM [2]. This picomolar affinity for cathepsins significantly exceeds its inhibition of the SARS-CoV-2 main protease (Mpro), which occurs in the micromolar range (Kᵢ = 1.47 µM) [2]. This differential inhibition profile suggests that the antiviral activity of this compound is primarily mediated through host cathepsin inhibition rather than direct antiviral effects on Mpro. The sulfonated prodrug of this compound (S-Calpeptin) demonstrates similar potency against cathepsins while offering potential pharmacokinetic advantages, including enhanced stability and solubility [2].

Table 2: Enzyme Inhibition Profile of this compound and Analogues

Compound Cathepsin L Kᵢ (pM) Cathepsin K Kᵢ (pM) Cathepsin B Kᵢ (nM) SARS-CoV-2 Mpro Kᵢ Cell-Based Antiviral Activity (EC₅₀)
This compound 131 61 2.9 (CatB) 1.47 µM 72-174 nM (VERO E6 cells) [1]
S-Calpeptin 148 50 1.8 (CatB) 1.18 µM Similar to this compound [2]
GC-376 259 91 3.3 (CatB) 36 nM Less potent than this compound [2]
Antiviral Activity in Cellular Models

This compound demonstrates potent antiviral activity across multiple cell culture models of SARS-CoV-2 infection. As summarized in Table 3, the compound effectively inhibits viral infection in various cell types with EC₅₀ values in the nanomolar range. The activity varies depending on cell type and entry pathway utilization, with enhanced potency observed in cells relying predominantly on the endosomal entry pathway (e.g., VERO E6 cells) compared to those expressing TMPRSS2 and utilizing the surface pathway [3] [2]. This differential activity aligns with its mechanism as a cathepsin L inhibitor. This compound has also demonstrated efficacy against multiple SARS-CoV-2 variants, including B.1.1.7 and B.1.351, though with somewhat reduced potency compared to the wild-type virus [4]. In animal models, the sulfonated prodrug S-Calpeptin (1 mg/kg body weight) effectively reduced viral load in the trachea of SARS-CoV-2-infected Golden Syrian hamsters, supporting its potential therapeutic utility [2].

Table 3: Cellular Antiviral Activity of this compound Against SARS-CoV-2

Virus/Model System Cell Type EC₅₀ Value Notes Reference
SARS-CoV-2 infection VERO E6 (low TMPRSS2) 72-174 nM High potency in TMPRSS2-negative cells [1]
VSV-SARS-CoV-2 pseudovirus MA104 208 nM Specific to spike-mediated entry [3]
VSV-SARS-CoV-2 pseudovirus VERO E6 <500 nM Confirmed in multiple cell types [3]
VSV-SARS-CoV-2 pseudovirus VERO E6 + TMPRSS2 ~5-fold higher EC₅₀ Reduced efficacy in TMPRSS2+ cells [3]
SARS-CoV-2 variants Various Nanomolar range Effective against B.1.1.7 and B.1.351 [4]

Experimental Protocols

SARS-CoV-2 Pseudotyped Virus Entry Assay

The SARS-CoV-2 pseudotyped virus entry assay is a key method for evaluating this compound's inhibition of viral entry in a BSL-2 setting. This protocol utilizes replication-deficient viral particles pseudotyped with SARS-CoV-2 spike protein and encoding a reporter gene (e.g., GFP, luciferase) to quantify viral entry inhibition [3].

Procedure:

  • Cell preparation: Seed appropriate host cells (VERO E6, MA104, or HEK293T-ACE2) in 96-well tissue culture plates at 1.5×10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to achieve 70-80% confluence.
  • Compound treatment: Prepare serial dilutions of this compound in cell culture medium. Remove culture medium from cells and add compound-containing medium. Include controls (DMSO vehicle control and entry inhibition control). Pre-incubate cells with compounds for 1-2 hours at 37°C.
  • Virus infection: Add SARS-CoV-2 pseudotyped particles (VSV-SARS-CoV-2-GFP or similar) to compound-treated cells at appropriate multiplicity of infection (MOI). Centrifuge plates at 1000×g for 30 minutes at 4°C to enhance virus-cell contact (spinoculation).
  • Incubation and analysis: Incubate infected cells for 24-48 hours at 37°C. Measure reporter gene expression using flow cytometry (for GFP) or luminometry (for luciferase). Calculate percentage inhibition relative to vehicle controls and determine EC₅₀ values using nonlinear regression analysis.

Key considerations: Include calibration controls for normalization. Test cytotoxicity in parallel using MTT, MTS, or similar viability assays. Use appropriate statistical methods for dose-response analysis [3] [5].

Cathepsin L Inhibition Assay

This biochemical assay directly measures this compound's inhibition of recombinant human cathepsin L enzyme activity, establishing target engagement and inhibitory potency.

Procedure:

  • Reaction setup: Prepare reaction buffer (100 mM sodium acetate, pH 5.5, 1 mM EDTA, 2 mM DTT). Dilute recombinant human cathepsin L to working concentration in reaction buffer.
  • Enzyme-inhibitor pre-incubation: Mix this compound (serial dilutions in DMSO) with cathepsin L solution. Incubate for 10-30 minutes at room temperature. Include controls (enzyme with DMSO only, no enzyme background).
  • Substrate addition: Initiate reaction by adding fluorogenic substrate (Z-FR-AMC or similar) at final concentration of 10-50 µM.
  • Kinetic measurement: Immediately monitor fluorescence development (excitation 360 nm, emission 460 nm) every 30-60 seconds for 30-60 minutes using a plate reader.
  • Data analysis: Calculate initial reaction velocities. Determine inhibition constants (Kᵢ) using appropriate enzyme inhibition models. This compound typically shows Kᵢ values in the picomolar range against cathepsin L [2].
Native SARS-CoV-2 Infection Assay

For confirmation of antiviral activity against authentic, replication-competent SARS-CoV-2, this BSL-3 protocol is essential.

Procedure:

  • Cell preparation: Culture susceptible cells (VERO E6, Calu-3, or other relevant models) in 96-well plates to 80-90% confluence.
  • Compound treatment: Add serial dilutions of this compound and incubate for 1-2 hours at 37°C.
  • Virus infection: Infect cells with SARS-CoV-2 clinical isolate at low MOI (0.01-0.1) in the presence of compounds. Include virus-only and cell-only controls.
  • Incubation and harvest: Incubate for 48-72 hours. Collect supernatant for viral load quantification (qRT-PCR) and/or cells for plaque assay or immunostaining.
  • Analysis: Quantify viral RNA by qRT-PCR targeting conserved regions (e.g., E gene, RdRp gene). Calculate EC₅₀ values from dose-response curves. Assess cytotoxicity in parallel to determine selectivity index [1] [2].

Pathway Diagrams

This compound's Dual Mechanisms of SARS-CoV-2 Inhibition

Diagram 1: this compound's dual mechanisms against SARS-CoV-2. The diagram illustrates how this compound simultaneously inhibits both viral entry through cathepsin L blockade in the endosomal pathway and viral replication through main protease (Mpro) inhibition.

Experimental Workflow for this compound Evaluation

G cluster_mech Mechanism of Action Studies cluster_cellular Cellular Activity Assessment cluster_invivo In Vivo Evaluation Start Study Design Biochem Biochemical Assays (Cathepsin L/Mpro inhibition) Start->Biochem Pseudovirus Pseudovirus Entry Assays (BSL-2) Start->Pseudovirus Pharmacokinetics Pharmacokinetic Studies Start->Pharmacokinetics Structural Structural Studies (X-ray crystallography) Biochem->Pseudovirus Target Validation Binding Binding Assays (SPR/ITC if applicable) AuthenticVirus Authentic Virus Assays (BSL-3) Pseudovirus->AuthenticVirus Hit Confirmation Cytotoxicity Cytotoxicity Assessment (MTT/MTS) AnimalModels Animal Infection Models (Hamster/Mouse) AuthenticVirus->AnimalModels Lead Selection Efficacy Efficacy & Safety Cytotoxicity->Efficacy Therapeutic Index Pharmacokinetics->AnimalModels Dosing Regimen

Diagram 2: Comprehensive workflow for evaluating this compound's anti-SARS-CoV-2 activity. The diagram outlines the sequential approach from mechanistic studies through in vivo evaluation, highlighting key transition points in the drug characterization pipeline.

Research Implications and Future Directions

The accumulated research on this compound highlights the strategic value of host-targeting antivirals for combating SARS-CoV-2 and other coronaviruses. By targeting host proteases essential for viral entry, particularly cathepsin L and calpain-2, this compound presents a higher genetic barrier to resistance compared to direct-acting antivirals, as evidenced by its maintained activity against various variants of concern [4] [6]. Furthermore, this compound's dual inhibitory capacity against both viral entry (via cathepsin L) and viral replication (via Mpro inhibition) represents a unique therapeutic advantage that could potentially enhance clinical efficacy through simultaneous action on multiple stages of the viral life cycle [1] [2].

Future research should focus on optimizing the therapeutic window of this compound through prodrug approaches and formulation strategies that enhance specificity for viral-related processes over physiological host protease functions. The demonstrated efficacy of sulfonated this compound (S-Calpeptin) in animal models provides a promising direction for improving pharmacokinetic properties while maintaining potent antiviral activity [2]. Additionally, combination therapy strategies pairing this compound with direct-acting antivirals such as Remdesivir have shown enhanced effects in preclinical models and warrant further clinical investigation [1]. The potential application of this compound and similar host-targeting agents as pan-coronavirus inhibitors deserves particular attention, as the conserved nature of host targets across coronavirus families could yield broad-spectrum therapeutics effective against both current and emerging coronaviruses [6].

Conclusion

This compound represents a promising multifaceted therapeutic candidate against SARS-CoV-2 through its potent inhibition of key host factors involved in viral entry, particularly cathepsin L and calpain-2. The detailed application notes and protocols provided in this document establish robust experimental frameworks for evaluating this compound's mechanism of action, antiviral potency, and therapeutic potential. The picomolar inhibition of cathepsin L, nanomolar antiviral activity in cellular models, and efficacy in animal infection models collectively support continued investigation of this compound and its derivatives as potential clinical interventions for COVID-19. The host-targeting strategy exemplified by this compound offers a promising approach to combat current and future coronavirus threats, particularly as viral variants continue to emerge with resistance to direct-acting antivirals.

References

Comprehensive Application Notes and Protocols: Calpeptin for Alzheimer's Disease Research in Diabetic Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Calpain inhibition has emerged as a promising therapeutic strategy for Alzheimer's disease (AD), particularly in the context of diabetes-associated cognitive decline. Calpeptin (Z-Leu-Nle-CHO), a cell-permeable calpain inhibitor, has demonstrated significant efficacy in ameliorating AD-like pathologies in diabetic model systems. This document provides detailed application notes and experimental protocols for investigating this compound in Alzheimer's disease research, with specific focus on its effects in diabetes mellitus (DM) models exhibiting AD-like complications. The growing recognition of type 3 diabetes as a contributor to Alzheimer's pathology underscores the importance of these investigations, as diabetes is considered a significant accelerator of Alzheimer's disease progression through multiple shared pathophysiological mechanisms including impaired insulin sensitivity, Aβ accumulation, inflammation, oxidative stress, and brain vasculopathy [1] [2].

The TXINP/NLRP3 inflammasome pathway has been identified as a key mechanism through which this compound exerts its therapeutic effects. Recent research has demonstrated that this compound effectively reduces cognitive impairment, neuronal loss, blood-brain barrier (BBB) permeability, Aβ accumulation, inflammation, and oxidative stress injury in the hippocampus of diabetic rats [3] [1] [4]. These application notes consolidate the most current methodological approaches for evaluating this compound in preclinical models, providing researchers with standardized protocols to advance our understanding of calpain inhibition as a potential therapeutic intervention for Alzheimer's disease.

This compound Properties and Mechanism of Action

Biochemical Characteristics

This compound is a cell-permeable calpain inhibitor with the chemical name Z-Leu-Nle-CHO and molecular formula C₂₀H₃₀N₂O₄. The compound has a molecular weight of 362.46 g/mol and appears as a white to off-white solid. It is soluble in DMF (5 mg/mL) and DMSO (5 mg/mL) and should be stored at -20°C under inert gas conditions. This compound exhibits high potency with half-maximal inhibitory concentration (IC₅₀) values of 52 nM for calpain-1, 34 nM for calpain-2, and 138 nM for papain. The inhibitor acts irreversibly and does not compete with ATP for binding [5].

Molecular Mechanisms

This compound functions primarily through inhibition of calpain-2, a calcium-dependent cysteine protease that becomes dysregulated in Alzheimer's disease. Under pathological conditions, elevated intracellular calcium levels lead to calpain overactivation, which in turn promotes Aβ production through regulation of β-secretase (BACE1) activity and amyloid precursor protein (APP) processing. Additionally, hyperactivated calpain causes cleavage of neuronal proteins, ultimately leading to neuronal degeneration and loss [1] [6]. Recent research has elucidated that this compound's therapeutic effects are mediated through regulation of the TXNIP/NLRP3 inflammasome pathway. Specifically, this compound treatment reduces expression of calpain-2 and TXNIP/NLRP3 inflammasome-related proteins, while improving decreased pericyte marker (PDGFR-β) levels in the hippocampus of diabetic rats [3] [1] [4].

Table 1: Biochemical Properties of this compound

Property Specification
Chemical Name Z-Leu-Nle-CHO
Molecular Formula C₂₀H₃₀N₂O₄
Molecular Weight 362.46 g/mol
Physical Form White to off-white solid
Solubility DMF: 5 mg/mL, DMSO: 5 mg/mL
Storage Conditions -20°C, under inert gas
Calpain-1 IC₅₀ 52 nM
Calpain-2 IC₅₀ 34 nM
Papain IC₅₀ 138 nM

Experimental Models and Dosing Protocols

Diabetic AD-Like Rat Model

The diabetic rat model exhibiting Alzheimer's disease-like complications is established using Sprague Dawley (SD) male rats at 8 weeks of age (weighing 160 ± 10 g). The model is created through a combination of high-fat high-sugar (HFHS) diet and streptozotocin (STZ) administration. Specifically, rats are fed with HFHS diet (containing 20% sucrose, 10% fat, 2% cholesterol, and 1% sodium cholate) for 4 weeks. After this dietary induction period, animals are fasted for 20 hours and then intraperitoneally injected with 30 mg/kg·d streptozotocin for 5 consecutive days. Following an additional 8-hour fasting period, blood glucose levels are measured using a portable glucometer. Rats with blood glucose levels ≥16.7 mmol/L are considered diabetic and included in the study [1].

To specifically investigate the role of the TXNIP pathway in mediating this compound's effects, additional genetic manipulation can be performed via intracerebroventricular microinjections. One day before streptozotocin injection, rats are micro-injected with LV-TXNIP-OE (TXNIP overexpression vector) or LV-vector (empty vector control) into the CA1 region of the hippocampus using stereotactic coordinates: -3.8 mm posterior to bregma; ±2.2 mm lateral; 2.7 mm dorsal-ventral. The injection speed should be set at 0.2 μL/min, with the needle remaining in place for 8-10 minutes post-injection to allow for proper viral spread [1].

Therapeutic Intervention

This compound administration begins after 4 weeks of HFHS diet, concurrent with streptozotocin injection. The inhibitor is administered via intraperitoneal injection at 1.75 mg/kg·day for 1 week. For preparation, this compound should be dissolved in a minimal amount of DMF or DMSO followed by addition of buffer or medium immediately before use. Control animals receive phosphate buffer saline (PBS) via intraperitoneal injection while maintained on a normal diet [1]. All animal procedures should be approved by an appropriate Institutional Animal Care and Use Committee, and animals must be maintained under specific pathogen-free conditions at 23 ± 2°C with relative humidity of 60 ± 5% [1].

Cognitive Function Assessment

Morris Water Maze Protocol

The Morris water maze test is employed to assess spatial learning and memory ability in rats, which are key cognitive functions affected in Alzheimer's disease. The apparatus consists of a circular water tank (1 m in diameter) filled with white opaque water maintained at 22-25°C. The test is conducted in two phases: training and testing [1].

  • Training Phase: Rats are allowed to swim for a maximum of 60 seconds or until they locate a submerged platform. Animals that fail to find the platform within the time limit are gently guided to it. Training sessions are conducted multiple times daily for 4-5 consecutive days.
  • Testing Phase: After the training period, the platform is removed, and rats are allowed to swim freely for 60 seconds. Several parameters are recorded and analyzed, including:
    • Escape latency: Time taken to find the platform (during training)
    • Time spent in target quadrant: Preference for the quadrant where the platform was previously located
    • Number of platform crossings: How often the rat crosses the exact location where the platform was positioned
    • Swimming speed: To control for motor function differences

Performance in the Morris water maze provides a robust assessment of hippocampal-dependent spatial learning and memory, which is consistently impaired in Alzheimer's disease models and rescued by effective interventions [1].

Molecular Analyses Protocols

Blood-Brain Barrier Permeability Assessment

Blood-brain barrier integrity is evaluated using Evans blue extravasation. Evans blue dye (2% in saline) is injected intravenously (4 mL/kg) and allowed to circulate for 1 hour. Animals are then transcardially perfused with phosphate-buffered saline (PBS) until the outflow from the right atrium becomes clear. Brain tissues are collected, weighed, and homogenized in PBS. The homogenate is mixed with trichloroacetic acid (final concentration 50%), incubated overnight at 4°C, and centrifuged at 10,000 × g for 20 minutes. The supernatant is collected, and Evans blue content quantified by measuring absorbance at 620 nm using a spectrophotometer. Extravasated Evans blue content is expressed as μg per g of brain tissue [1].

Western Blot Analysis

Western blotting is performed to detect expression levels of key proteins involved in Alzheimer's pathology and the TXNIP/NLRP3 inflammasome pathway. Brain tissues, particularly from the hippocampal region, are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay, and equal amounts of protein (20-40 μg) are separated by SDS-PAGE and transferred to PVDF membranes. Membranes are blocked with 5% non-fat milk and incubated with primary antibodies overnight at 4°C. Primary antibodies should include those targeting:

  • Calpain-1 and Calpain-2
  • TXNIP and NLRP3 inflammasome components
  • Pericyte marker (PDGFRβ)
  • Tight junction proteins (occludin and ZO-1)
  • APP and Aβ-related proteins

After incubation with appropriate secondary antibodies, protein bands are visualized using enhanced chemiluminescence and quantified by densitometry [1].

Immunohistochemistry and Immunofluorescence

For immunohistochemical analysis, brain sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Endogenous peroxidase activity is quenched with 3% H₂O₂, and sections are blocked with normal serum before incubation with primary antibodies. After washing, sections are incubated with biotinylated secondary antibodies followed by ABC reagent, and developed using DAB substrate. Sections are counterstained with hematoxylin, dehydrated, cleared, and mounted.

For immunofluorescence staining, sections are blocked with normal serum and incubated with primary antibodies overnight at 4°C. After washing, sections are incubated with fluorophore-conjugated secondary antibodies, counterstained with DAPI to visualize nuclei, and mounted with anti-fade mounting medium. Images are captured using a fluorescence microscope or confocal microscope. Immunofluorescence is particularly useful for examining blood vessel density, neuronal markers, and cellular localization of proteins in the hippocampus [1].

Oxidative Stress and Inflammation Assays

Oxidative stress markers and inflammatory-related factors are assessed using enzyme-linked immunosorbent assay (ELISA) kits according to manufacturers' instructions. Markers typically include:

  • Malondialdehyde (MDA): Lipid peroxidation product
  • Superoxide dismutase (SOD): Antioxidant enzyme
  • Glutathione peroxidase (GSH-Px): Antioxidant enzyme
  • Catalase (CAT): Antioxidant enzyme
  • Inflammatory cytokines: IL-1β, IL-6, TNF-α

Brain tissues are homogenized in appropriate buffers, centrifuged, and supernatants used for assays. Absorbance is measured using a microplate reader, and concentrations are calculated based on standard curves [1].

Data Presentation and Analysis

Summary of Experimental Results

Table 2: Effects of this compound on AD-like Pathologies in Diabetic Rats

Parameter Assessed Diabetic Model Effect This compound Intervention Effect Assessment Method
Cognitive function Severe impairment Significant improvement Morris water maze
Blood-brain barrier permeability Increased Reduced Evans blue extravasation
Pericyte marker (PDGFR-β) Decreased Increased Immunohistochemistry/Western blot
Neuronal density Reduced Partially restored Immunofluorescence
Aβ accumulation Increased Reduced Western blot/Immunoassay
TXNIP/NLRP3 inflammasome Upregulated Downregulated Western blot
Oxidative stress markers Elevated Reduced ELISA
Inflammatory cytokines Elevated Reduced ELISA
Calpain-2 expression Increased Decreased Western blot

The experimental data demonstrate that this compound treatment effectively alleviates multiple AD-like pathologies in diabetic rats. Specifically, it improves cognitive function in the Morris water maze test, reduces blood-brain barrier permeability, partially rescues neuronal loss, and decreases Aβ accumulation in the hippocampus. At the molecular level, this compound reduces expression of calpain-2 and TXNIP/NLRP3 inflammasome-related proteins, while improving levels of the pericyte marker PDGFR-β. Additionally, this compound treatment mitigates oxidative stress injury and neuroinflammation in the hippocampus of diabetic rats. Importantly, all these beneficial effects conferred by this compound treatment are reversed by TXNIP overexpression, confirming the crucial role of the TXNIP/NLRP3 inflammasome pathway in mediating this compound's therapeutic actions [3] [1] [4].

Signaling Pathway Mechanism

The diagram below illustrates the molecular mechanism through which this compound exerts its therapeutic effects in Alzheimer's disease-like complications of diabetes mellitus:

G cluster_pathology Pathological Effects HighGlucose High Glucose/Diabetes Calcium Elevated intracellular Ca²⁺ HighGlucose->Calcium CalpainActivation Calpain Activation Calcium->CalpainActivation TXNIP TXNIP Expression CalpainActivation->TXNIP This compound This compound This compound->CalpainActivation Inhibits NLRP3 NLRP3 Inflammasome Activation TXNIP->NLRP3 Inflammation Neuroinflammation NLRP3->Inflammation OxidativeStress Oxidative Stress Inflammation->OxidativeStress BBBDamage Blood-Brain Barrier Damage Inflammation->BBBDamage ABAccumulation Aβ Accumulation Inflammation->ABAccumulation NeuronalLoss Neuronal Loss OxidativeStress->NeuronalLoss BBBDamage->NeuronalLoss ABAccumulation->NeuronalLoss CognitiveDecline Cognitive Impairment NeuronalLoss->CognitiveDecline

Diagram 1: Mechanism of this compound Action in Alzheimer's Disease-like Complications of Diabetes. This compound inhibits calpain activation, which subsequently downregulates the TXNIP/NLRP3 inflammasome pathway, reducing neuroinflammation, oxidative stress, blood-brain barrier damage, Aβ accumulation, neuronal loss, and cognitive impairment.

Application in Drug Development

Therapeutic Implications

The experimental data position This compound as a promising candidate for treating Alzheimer's disease, particularly in individuals with comorbid diabetes mellitus. The compound's ability to simultaneously target multiple pathological processes—including calpain overactivation, neuroinflammation, oxidative stress, and blood-brain barrier dysfunction—suggests potential for greater efficacy compared to single-target approaches. The concentration range effective in experimental models (nanomolar IC₅₀ values) indicates high potency, which is favorable for therapeutic development [3] [1] [5].

For drug development applications, researchers should consider:

  • Therapeutic window: While exact toxicological data isn't provided in the search results, the effective dose of 1.75 mg/kg·day in rats provides a starting point for dose-ranging studies.
  • Formulation optimization: this compound's solubility profile (soluble in DMF and DMSO) may require development of improved formulations for potential clinical use.
  • Blood-brain barrier penetration: The demonstrated efficacy in central nervous system pathology confirms adequate brain penetration, a critical factor for Alzheimer's disease therapeutics.
  • Combination therapies: Potential synergies with existing Alzheimer's treatments (acetylcholinesterase inhibitors, NMDA antagonists, or emerging amyloid-targeting therapies) should be explored.
Future Research Directions

While the current data strongly support this compound's potential therapeutic value, several research directions merit attention:

  • Long-term efficacy and safety studies: Current protocols involve relatively short-term treatment (1 week); extended duration studies are needed.
  • Dose-response relationships: More comprehensive dose-ranging studies would help establish optimal dosing regimens.
  • Effects in non-diabetic AD models: Investigation of this compound in standard Alzheimer's disease models without diabetic pathology.
  • Age-dependent effects: Evaluation of intervention timing relative to disease progression.
  • Combination therapies: Assessment of potential synergistic effects with other Alzheimer's disease therapeutics.

The well-established role of calpain dysregulation in Alzheimer's disease pathology, as documented in numerous studies [7] [8] [6], further supports continued investigation of calpain inhibitors like this compound as potential disease-modifying treatments for this devastating neurodegenerative disorder.

References

Comprehensive Application Notes: Calpeptin as a Calpain Inhibitor in Pancreatic Stellate Cell Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pancreatic Stellate Cells and Calpain Inhibition

Pancreatic stellate cells (PSCs) have emerged as crucial therapeutic targets in pancreatic fibrosis and pancreatic cancer research due to their pivotal role in extracellular matrix (ECM) deposition and fibrotic progression. In their quiescent state, PSCs maintain normal pancreatic architecture through controlled ECM turnover and contain vitamin A-rich lipid droplets. However, upon activation by injury or inflammation, PSCs undergo a phenotypic transformation into myofibroblast-like cells characterized by increased proliferation, migration, and excessive ECM production, particularly collagen type I [1]. This activation process represents a key mechanism underlying the severe desmoplastic reaction observed in both chronic pancreatitis (CP) and pancreatic ductal adenocarcinoma (PDAC).

Calpain, a calcium-dependent cysteine protease, has been identified as a significant mediator in PSC activation and pancreatic fibrogenesis. The calpain family, particularly calpain-1 and calpain-2, has been implicated in various cellular processes including apoptosis, cellular signaling, cell survival, and cytoskeletal remodeling through cleavage of substrates such as focal adhesion kinase (FAK), IκB, and MYC [2]. Recent research has demonstrated that calpain inhibition represents a promising therapeutic strategy for disrupting the fibrotic tumor microenvironment and PSC activation pathways. Calpeptin (N-Benzoyl-L-tyrosyl-p-aminobenzoic acid) is a cell-permeable calpain inhibitor that specifically targets the active site of calpain, making it an invaluable research tool for investigating PSC biology and developing anti-fibrotic therapies [3] [2].

Mechanism of Action: this compound in PSC Biology

Molecular Targets and Signaling Pathways

This compound exerts its anti-fibrotic effects primarily through inhibition of calpain-1 and calpain-2, which are upregulated during PSC activation. The molecular mechanism involves direct binding to the active site of calpain, preventing proteolysis of key substrates involved in PSC activation and fibrotic signaling [3]. Research by Shen et al. (2024) demonstrated that this compound treatment significantly downregulates the expression of both calpain-1 and calpain-2 at the mRNA level, creating a feedback loop that further reduces calpain activity in activated PSCs [3].

The primary signaling pathway affected by this compound is the TGF-β1/smad3 axis, which plays a central role in PSC activation and fibrogenesis. Treatment with this compound results in:

  • Reduced expression of TGF-β1, a potent activator of PSCs
  • Decreased phosphorylation of smad3, limiting its translocation to the nucleus
  • Downregulation of smad3-dependent gene transcription involved in fibrosis
  • Inhibition of α-smooth muscle actin (α-SMA) and collagen-Iα1 (Col1α1) expression [3]

Additionally, this compound disrupts cancer-stromal interactions by interfering with focal adhesion kinase (FAK) signaling, which affects cell migration and invasion capabilities of both PSCs and pancreatic cancer cells (PCCs) [2]. This multi-faceted mechanism positions this compound as a potent inhibitor of the tumor microenvironment in pancreatic cancer.

Table 1: Molecular Targets of this compound in Pancreatic Stellate Cells

Target Effect of this compound Functional Outcome Experimental Evidence
Calpain-1 & Calpain-2 Downregulation of mRNA expression Reduced proteolytic activity qRT-PCR, Western blot [3]
TGF-β1 Decreased expression Inhibition of PSC activation ELISA, Western blot [3]
smad3 Reduced phosphorylation Impaired fibrotic signaling Phospho-smad3 Western blot [3]
α-SMA Downregulated expression Reduced PSC activation Immunofluorescence, Western blot [3] [2]
Collagen-Iα1 Decreased production Reduced ECM deposition Sirius red staining, qRT-PCR [3]
FAK Impaired cleavage Reduced migration and invasion Migration/invasion assays [2]

Experimental Protocols and Workflows

In Vitro Assessment of this compound on PSCs
3.1.1 PSC Isolation and Culture
  • PSC Isolation:

    • Source: Isolate PSCs from human pancreatic surgical specimens or rodent pancreata using the outgrowth method described by Bachem et al. [2] [1]
    • Enzyme Digestion: For rodent PSCs, utilize collagenase P, protease, and DNase mixture infused into pancreatic tissue followed by incubation at 37°C to obtain cell suspension [4]
    • Density Gradient: Purify PSCs using Nycodenz gradient centrifugation (1.068 g/mL) at 1400 × g for 20 minutes [4]
    • Culture Conditions: Maintain PSCs in DMEM/F12 or DMEM supplemented with 10-16% fetal bovine serum, 4 mM L-glutamine, and 1% penicillin-streptomycin at 37°C with 5% CO2 [4] [5]
  • PSC Characterization:

    • Confirm PSC identity through morphological assessment (stellate-shaped with blue-green autofluorescence at 320 nm from lipid droplets)
    • Perform immunocytochemistry for PSC markers: α-SMA, desmin, vimentin, and GFAP
    • Use negative controls: pan-CK, CK19, CD68 to rule out epithelial and macrophage contamination [4]
  • This compound Treatment:

    • Prepare this compound stock solution in DMSO at concentrations ranging from 10-100 mM
    • Use working concentrations of 10-80 μM in culture media, with 0.1% DMSO as vehicle control [2]
    • Treat activated PSCs for 24-72 hours based on experimental endpoints
3.1.2 Functional Assays for PSC Activation
  • Cell Viability Assay:

    • Plate PSCs at density of 1,000-5,000 cells per well in 96-well plates
    • Treat with this compound (0-80 μM) for 24-72 hours
    • Assess viability using MTT, CellTiter-Glo, or similar viability assays
    • Measure absorbance/luminescence using a plate reader [2]
  • Migration Assay:

    • Use transwell chambers with 8 μm pore polycarbonate filters
    • Plate 2×10⁴ PSCs in serum-free medium in upper chamber
    • Add medium with 10% FBS with or without this compound to lower chamber
    • Incubate for 24-48 hours at 37°C
    • Fix migrated cells with methanol, stain with crystal violet
    • Count cells on lower membrane surface using light microscopy [4]
  • Invasion Assay:

    • Coat transwell membranes with Matrigel (1-2 mg/mL)
    • Seed this compound-treated PSCs in serum-free medium in upper chamber
    • Add chemoattractant (10% FBS) to lower chamber
    • Incubate for 24-48 hours, then fix, stain, and count invaded cells [2]
  • Apoptosis Assay:

    • Detect apoptosis using TUNEL assay or Annexin V/propidium iodide staining
    • For TUNEL: Fix cells, permeabilize, label with fluorescein-dUTP, counterstain with DAPI
    • Quantify apoptotic cells using fluorescence microscopy [3] [5]
In Vivo Evaluation of this compound in Disease Models
  • Chronic Pancreatitis Model:

    • Induction: Administer cerulein (50 μg/kg) via intraperitoneal injection to mice repeatedly for 4 weeks
    • This compound Treatment: Administer this compound (0.04 mg in DMSO/PBS) or vehicle control intraperitoneally three times per week for 4 weeks
    • Monitoring: Assess pancreatic fibrosis, histological damage, and PSC activation markers [3]
  • Pancreatic Cancer Xenograft Model:

    • Cell Preparation: Mix pancreatic cancer cells (e.g., SW1990) with immortalized PSCs (1×10⁶ cells each) in 100 μL DMEM
    • Transplantation: Inject subcutaneously into flanks of 5-week-old female nude mice
    • Treatment: Initiate this compound treatment (0.04 mg in DMSO/PBS) or vehicle control IP three times per week 1 week post-implantation
    • Termination: Sacrifice mice at day 35, excise and weigh tumors, process for analysis [2]
  • Tissue Analysis:

    • Histology: Perform H&E and Sirius red staining for collagen deposition
    • Immunohistochemistry: Analyze α-SMA, periostin, cytokeratin 19, and PCNA expression
    • Molecular Analysis: Extract RNA/protein for qRT-PCR and Western blot of fibrotic markers [3] [2]

Table 2: Experimental Protocols for this compound Application in PSC Research

Application Model System This compound Concentration/Dose Treatment Duration Key Assessments
In Vitro PSC Activation Primary human or rodent PSCs 10-80 μM in culture media 24-72 hours Viability, migration, invasion, apoptosis, α-SMA expression [3] [2]
Cancer-Stromal Interactions Co-culture of PSCs with PCCs 20-60 μM in culture media 48-72 hours Invasion, migration, cytokine secretion, ECM production [2]
Chronic Pancreatitis Cerulein-induced CP in mice 0.04 mg in IP injection (3x/week) 4 weeks Pancreatic fibrosis, collagen deposition, α-SMA+ cells [3]
Pancreatic Cancer Xenograft model (PCCs + PSCs) 0.04 mg in IP injection (3x/week) 4 weeks Tumor volume, weight, desmoplasia, metastasis [2]
Signaling Pathways PSC culture 20-60 μM in culture media 24-48 hours TGF-β1/smad3 pathway, calpain expression/activity [3]

Data Analysis and Expected Outcomes

Quantitative Effects of this compound Treatment

Treatment of activated PSCs with this compound produces dose-dependent effects across multiple functional parameters. At the molecular level, this compound significantly reduces mRNA expression of calpain-1 and calpain-2 while downregulating key fibrotic markers including α-SMA and collagen-Iα1 [3]. Functional assessments demonstrate impaired migration, invasion, and viability of both PSCs and pancreatic cancer cells, with particular potency in disrupting cancer-stromal interactions [2].

In vivo, this compound administration in mouse models of chronic pancreatitis results in marked improvement of pancreatic fibrosis, evidenced by reduced collagen deposition, decreased α-SMA positive cells, and improved histological architecture [3]. In pancreatic cancer xenograft models, this compound treatment significantly reduces tumor volume and weight while attenuating the desmoplastic reaction through inhibition of PSC activation [2].

Table 3: Expected Outcomes from this compound Treatment in PSC Experiments

Parameter Experimental System Control Values This compound Treatment Significance Reference
PSC Viability In vitro (PSCs) 100% viability 40-60% reduction at 80 μM P = 0.017 [2]
PSC Migration In vitro (transwell) 100% migration 50-70% reduction P = 0.027 [2]
PSC Invasion In vitro (Matrigel) 100% invasion 50-75% reduction P = 0.035 [2]
Cancer-Stromal Migration Co-culture (PCCs + PSCs) 100% migration 70-80% reduction P = 0.0002 [2]
Tumor Volume Xenograft model ~500 mm³ ~250 mm³ reduction P = 0.0473 [2]
Tumor Weight Xenograft model ~0.5 g ~0.25 g reduction P = 0.0471 [2]
Desmoplastic Reaction Xenograft model Extensive fibrosis Significant inhibition P < 0.001 [2]
α-SMA Expression Chronic pancreatitis model High expression Marked reduction P < 0.05 [3]
Collagen Deposition Chronic pancreatitis model Extensive deposition Significant decrease P < 0.05 [3]
Signaling Pathway Modulation

The following diagram illustrates the key molecular pathways affected by this compound treatment in pancreatic stellate cells:

G cluster_0 PSC Activation Signals cluster_1 Calpain Activation cluster_2 Downstream Signaling cluster_3 PSC Activation Markers This compound This compound TGFβ1 TGFβ1 This compound->TGFβ1 Downregulates Calpain1 Calpain1 This compound->Calpain1 Inhibits Calpain2 Calpain2 This compound->Calpain2 Inhibits TGFβ1->Calpain1 Cerulein Cerulein Cerulein->Calpain2 Hypoxia Hypoxia Hypoxia->Calpain1 OxidativeStress OxidativeStress OxidativeStress->Calpain2 pSmad3 pSmad3 Calpain1->pSmad3 Calpain2->pSmad3 TF Transcription Factors pSmad3->TF Smad3 Smad3 Smad3->pSmad3 phosphorylation αSMA αSMA TF->αSMA Col1α1 Collagen-Iα1 TF->Col1α1 Migration Migration αSMA->Migration Proliferation Proliferation αSMA->Proliferation ECM ECM Deposition Col1α1->ECM

Diagram 1: Molecular mechanism of this compound action in pancreatic stellate cells. This compound inhibits calpain-1 and calpain-2 activation, downregulates TGF-β1 expression, and reduces smad3 phosphorylation, ultimately suppressing PSC activation markers and fibrotic processes.

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions
  • Variable PSC Activation States:

    • Challenge: Primary PSCs may spontaneously activate during isolation and culture, creating heterogeneity in experimental responses.
    • Solution: Standardize culture duration (passages 1-6) and confirm activation status through α-SMA immunostaining and lipid droplet content before experiments [4] [5]. Use early passage cells (P1-P3) for consistency.
  • This compound Solubility and Stability:

    • Challenge: this compound has limited aqueous solubility and may precipitate in culture media.
    • Solution: Prepare fresh stock solutions in DMSO before each experiment. Ensure final DMSO concentration does not exceed 0.1% to avoid vehicle toxicity. Protect this compound solutions from light and store at -20°C.
  • Off-Target Effects:

    • Challenge: High concentrations of this compound (>80 μM) may inhibit other cysteine proteases.
    • Solution: Include appropriate controls and perform dose-response studies (10-80 μM) to establish specific calpain-dependent effects [2]. Consider complementary approaches with calpain siRNA to validate specificity.
  • In Vivo Delivery Considerations:

    • Challenge: Effective delivery of this compound to pancreatic tissue in animal models.
    • Solution: Utilize intraperitoneal injection route with vehicle containing DMSO:PBS (optimized at 0.04 mg dose, 3x/week) [3] [2]. Monitor animals for potential toxicity signs.
Optimization Recommendations
  • Time Course Experiments:

    • For in vitro studies, include 24, 48, and 72-hour time points to capture dynamic changes in PSC activation markers.
    • For in vivo studies, treatment duration of 4 weeks has demonstrated efficacy in both chronic pancreatitis and pancreatic cancer models [3] [2].
  • Complementary Assays:

    • Combine functional assays (migration, invasion) with molecular analyses (qRT-PCR, Western blot) to comprehensively assess this compound effects.
    • Include multiple PSC activation markers (α-SMA, collagen-I, vimentin) for robust phenotypic characterization.
  • Appropriate Controls:

    • Include vehicle controls (DMSO at equivalent concentration) in all experiments.
    • Consider positive controls (e.g., TGF-β1 for PSC activation) and negative controls (quiescent PSCs) where applicable.

Conclusion and Research Applications

This compound represents a valuable research tool for investigating PSC biology and developing anti-fibrotic therapies for pancreatic diseases. Through its specific inhibition of calpain and downstream disruption of the TGF-β1/smad3 signaling pathway, this compound effectively suppresses PSC activation, reduces ECM production, and impairs cancer-stromal interactions [3] [2]. The well-established protocols outlined in these application notes provide researchers with robust methodologies for utilizing this compound in both in vitro and in vivo settings.

The translational potential of this compound is particularly promising for pancreatic ductal adenocarcinoma, where it addresses the significant clinical challenge of stromal desmoplasia that contributes to chemotherapy resistance and disease progression [2] [1]. Additionally, its efficacy in chronic pancreatitis models supports its potential application in fibrotic pancreatic disorders [3]. Further research should focus on optimizing delivery strategies, exploring combination therapies with conventional chemotherapeutic agents, and investigating potential synergistic effects with other anti-fibrotic compounds to maximize therapeutic benefits while minimizing potential side effects.

References

Calpeptin Cathepsin Inhibition: Application Notes and Experimental Protocols for Antiviral Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calpeptin and Its Mechanism of Action

This compound (N-Benzyloxycarbonyl-L-leucylnorleucinal) is a potent, cell-permeable inhibitor of cysteine proteases. Initially characterized as a calpain inhibitor, recent research has revealed its exceptionally strong activity against cathepsin L (CatL) and other cysteine cathepsins, making it a promising candidate for antiviral drug development, particularly against SARS-CoV-2 and its variants [1] [2]. Its biological activity stems from an aldehyde warhead that covalently binds to the catalytic cysteine residue in the active site of target proteases, forming a thiohemiacetal complex and effectively inhibiting protease activity [1].

The therapeutic potential of this compound is particularly valuable for targeting host proteins involved in viral entry, which exhibit greater mutational stability compared to highly mutable viral targets. This review provides detailed application notes and standardized protocols for evaluating this compound's cathepsin inhibition profile, supporting ongoing antiviral and drug repurposing research efforts [1].

Quantitative Inhibition Profile of this compound

Inhibition Constants Against Cysteine Proteases

Extensive enzymatic assays have quantified this compound's potency against various proteases. The data below summarize its inhibition constants (Kᵢ) for relevant viral and host cysteine proteases:

Table 1: Inhibition Constants of this compound and Analogs Against Key Proteases

Compound Cathepsin K (Kᵢ) Cathepsin L (Kᵢ) Cathepsin V (Kᵢ) Cathepsin B (Kᵢ) SARS-CoV-2 Mᵖʳᵒ (Kᵢ)
This compound 61 pM 131 pM Similar to CatL Nanomolar range Micromolar range
S-Calpeptin 50 pM 148 pM Similar to CatL Nanomolar range -
GC-376 91 pM 259 pM Similar to CatL Nanomolar range Nanomolar range

Data adapted from comprehensive enzyme inhibition studies [1].

Biological Activity in Cellular and Animal Models

The exceptional enzymatic inhibition potency of this compound translates to significant biological effects in disease models:

Table 2: Efficacy of this compound in Biological Assays

Assay Type Model System Dosing/Concentration Key Findings
SARS-CoV-2 Infection VERO E6 cells <100 nM High suppression of virus replication [1]
SARS-CoV-2 Infection Golden Syrian hamsters 1 mg/kg body weight (sulfonated this compound) Reduced viral load in trachea [1]
Pancreatic Cancer Mouse xenograft 0.04 mg (dosing regimen) Reduced tumor volume and weight; inhibited invasion [3]
Cardiac Hypertrophy Feline pressure overload model 0.6 mg/kg IV Attenuated calpain activation; prevented cardiomyocyte death [4]

Experimental Protocols for Cathepsin Inhibition Studies

Protocol 1: Fluorogenic Cathepsin Inhibition Assay

This standardized protocol adapts methodologies from referenced studies to measure this compound's inhibition of cathepsin activity using fluorogenic substrates [1] [5].

3.1.1 Reagents and Materials
  • Recombinant human cathepsin L, K, or B
  • Fluorogenic substrate (e.g., Cathepsin L Substrate 2, CS-8270)
  • Assay buffer: 50 mM HEPES (pH 7.2), 10 mM DTT, 0.1 mM EDTA
  • This compound stock solution (10 mM in DMSO)
  • Positive control inhibitor (e.g., E-64 for cysteine cathepsins)
  • Black opaque 96-well or 384-well microplates
  • Fluorescence plate reader capable of excitation at ~330 nm and emission at ~390 nm
3.1.2 Step-by-Step Procedure
  • Prepare inhibitor dilutions: Create a serial dilution of this compound in assay buffer, maintaining a constant DMSO concentration (≤0.1% final) across all samples.
  • Pre-incubate enzyme with inhibitor: Mix 12.5 µL of cathepsin solution with 12.5 µL of each this compound dilution in separate wells. Include controls (enzyme with DMSO only, substrate only for background).
  • Incubate: Maintain the reaction at 37°C for 60 minutes to allow inhibitor-enzyme interaction.
  • Initiate reaction: Add 25 µL of fluorogenic substrate (40 µM final concentration) to each well.
  • Measure kinetics: Immediately monitor fluorescence increase every 2-5 minutes for 30-60 minutes.
  • Calculate inhibition: Determine initial reaction velocities and calculate percentage inhibition relative to DMSO control.
3.1.3 Data Analysis
  • Plot inhibitor concentration versus percentage inhibition to determine IC₅₀ values
  • Use appropriate nonlinear regression models for Kᵢ calculation
  • Normalize data to positive and negative controls

The following diagram illustrates the experimental workflow and molecular mechanism of the fluorogenic cathepsin inhibition assay:

G cluster_mechanism Molecular Inhibition Mechanism Start Start Assay Preparation Prep1 Prepare this compound Dilutions (10 mM stock in DMSO) Start->Prep1 Prep2 Prepare Cathepsin Enzyme in Assay Buffer Prep1->Prep2 Prep3 Prepare Fluorogenic Substrate Prep2->Prep3 Step1 Pre-incubate Enzyme with Inhibitor (37°C for 60 min) Prep3->Step1 Step2 Add Fluorogenic Substrate Initiate Reaction Step1->Step2 Step3 Monitor Fluorescence Increase (Ex: 330 nm, Em: 390 nm) Step2->Step3 Step4 Calculate Initial Velocities and % Inhibition Step3->Step4 Analysis Determine IC₅₀ and Kᵢ Values Step4->Analysis Cathepsin Cathepsin Enzyme (Active Site Cys) Complex Covalent Thiohemiacetal Complex (Enzyme Inactivated) Cathepsin->Complex Covalent Binding This compound This compound Molecule (Aldehyde Warhead) This compound->Complex

Protocol 2: Cellular SARS-CoV-2 Entry Inhibition Assay

This protocol evaluates this compound's ability to block SARS-CoV-2 entry via cathepsin L inhibition in cell culture models [1] [6].

3.2.1 Cell Culture and Reagents
  • VERO E6 cells (ATCC CRL-1586) or HEK293T-ACE2 cells
  • Growth medium: DMEM with 10% FBS, 1% penicillin-streptomycin
  • SARS-CoV-2 pseudovirus (luciferase-reporting)
  • This compound stock solution (10 mM in DMSO)
  • Cell viability assay reagents (e.g., MTT, CellTiter-Glo)
  • Lysis buffer and luciferase assay system
3.2.2 Procedure
  • Cell seeding: Plate 1×10⁴ cells/well in 96-well plates 24 hours before treatment.
  • Pre-treatment: Add this compound (0.1 nM - 10 µM range) or vehicle control and incubate for 2 hours.
  • Virus infection: Add SARS-CoV-2 pseudovirus (MOI = 0.5-1) and incubate for 48 hours.
  • Luciferase measurement: Lyse cells and measure luciferase activity according to manufacturer protocol.
  • Viability assessment: Perform parallel cell viability assays to exclude cytotoxicity.
  • Data analysis: Normalize luciferase activity to vehicle control and calculate EC₅₀.
3.2.3 Key Considerations
  • Include control compounds (E64d, CA-074Me) to distinguish cathepsin L vs. B inhibition
  • Test in TMPRSS2-expressing cells to confirm cathepsin-dependent entry pathway specificity
  • Use appropriate biosafety level (BSL-2) for pseudovirus experiments

Structural Insights and Molecular Mechanism

X-ray crystallography studies have elucidated the structural basis for this compound's potent cathepsin inhibition. The compound binds covalently to the catalytic cysteine (Cys25) in the cathepsin L active site via its aldehyde warhead, forming a thiohemiacetal [1]. The peptidomimetic structure of this compound occupies substrate sites S1 to S3, with key interactions including:

  • Hydrogen bonds between the peptide backbone and CatL main chain residues Gly68 and Asp162
  • Hydrophobic contacts between the norleucine side chain and Gly23/Asn66
  • The benzyloxycarbonyl group positioned in the S3 pocket, interacting with Glu63 and Gly67

Compared to the viral main protease (Mᵖʳᵒ), cathepsins have less constrained active sites, explaining this compound's superior inhibition of host cathepsins over viral targets [1]. This structural information provides a rational basis for designing optimized analogs with improved selectivity and potency.

Troubleshooting and Optimization Guidelines

Successful implementation of this compound cathepsin inhibition assays requires attention to several critical parameters:

  • Solubility Issues: this compound is insoluble in water but highly soluble in DMSO (≥87.6 mg/mL) or ethanol (≥96.6 mg/mL). Always prepare fresh stock solutions and avoid exceeding 0.1% DMSO final concentration in cell-based assays to prevent cytotoxicity [7].
  • Enzyme Stability: Cathepsins are sensitive to oxidation and pH changes. Maintain fresh DTT in assay buffers and work quickly on ice when preparing enzyme solutions. Aliquot and store enzymes at -80°C to preserve activity.
  • Cellular Assay Variability: Use consistent cell passage numbers and ensure >80% viability. Include appropriate controls for pathway specificity (TMPRSS2 inhibitors for serine protease pathway, E64d for cysteine cathepsin pathway).
  • Animal Dosing: For in vivo studies, this compound has been administered intravenously at 0.6 mg/kg and intraperitoneally at 0.04-1 mg/kg. DMSO concentration in formulation should not exceed 10% [3] [4].
  • Analytical Confirmation: Verify compound identity and concentration by LC-MS or HPLC, especially when using new batches, to ensure experimental reproducibility [7].

Conclusion and Research Applications

This compound represents a valuable chemical tool for studying cathepsin-dependent biological processes and a promising lead compound for antiviral drug development. Its picomolar inhibition of cathepsin L, combined with demonstrated efficacy in cellular and animal models of SARS-CoV-2 infection, positions it as a compelling candidate for further therapeutic exploration.

The protocols detailed in this application note provide robust methodologies for quantifying this compound's cathepsin inhibition profile and cellular antiviral activity. These standardized approaches will facilitate systematic comparison across research groups and support ongoing efforts to develop host-directed antiviral therapeutics targeting viral entry mechanisms.

References

Comprehensive Application Notes: Calpeptin in Blood-Brain Barrier Studies and Neuroprotection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calpeptin and Blood-Brain Barrier Research

This compound (C₁₅H₁₈N₂O₄) is a cell-permeable calpain inhibitor that has emerged as a valuable research tool in neuroscience, particularly for studying blood-brain barrier (BBB) pathophysiology and neuronal protection. As a potent cysteine protease inhibitor, this compound specifically targets calcium-activated neutral proteases (calpains) that become dysregulated under various pathological conditions. The BBB represents a formidable challenge for neurological therapeutics, selectively limiting passage of molecules from circulation to the brain parenchyma while maintaining CNS homeostasis. Understanding compounds that can modulate BBB integrity or exhibit neuroprotective effects is crucial for developing treatments for neurological disorders.

Research indicates that this compound demonstrates significant protective effects on BBB integrity in multiple disease models, though its ability to cross the intact BBB under normal conditions remains an area of active investigation. Most studies have administered this compound via direct injection routes to bypass the BBB, highlighting the need for further research on its permeability across intact BBB. These properties position this compound as both a valuable research tool for understanding calpain-mediated pathways in BBB disruption and a promising candidate for therapeutic development against various neurological conditions where BBB compromise and calpain activation contribute to disease pathology.

Neuroprotective Mechanisms and Experimental Evidence

Therapeutic Effects in Neurological Disease Models

This compound has demonstrated significant neuroprotective effects across multiple preclinical disease models through its ability to inhibit calpain-mediated pathogenic pathways. In subarachnoid hemorrhage (SAH) models, intracerebroventricular administration of this compound (50 μg) significantly reduced brain edema, decreased Evans blue dye extravasation (indicating reduced BBB permeability), and improved neurobehavioral deficits [1] [2]. These improvements were mechanistically linked to reduced activation of caspase-3, caspase-9, caspase-12, and PARP - key mediators of apoptotic pathways [1]. The treatment also significantly decreased neuronal apoptosis in the basal cortex, suggesting that this compound's neuroprotection in early brain injury after SAH occurs primarily through antiapoptotic mechanisms [2].

In Alzheimer's disease (AD) complications associated with diabetes mellitus, this compound treatment effectively improved cognitive function in rats as measured by Morris water maze performance [3]. The compound reduced expression of calpain-2 and TXNIP/NLRP3 inflammasome-related proteins, alleviated neuronal loss, decreased Aβ accumulation, and reduced inflammation and oxidative stress injury in the hippocampus [3]. Importantly, these beneficial effects were reversed by TXNIP overexpression, confirming the specificity of this pathway in this compound's mechanism. Additional research has illuminated that this compound exerts protection against ischemic stroke damage by inhibiting calpain-mediated cleavage of CRMP2, preventing conversion of p35 to p25 (which leads to CDK5 overactivation), and reducing tau protein fragmentation into toxic species [4].

Effects on Blood-Brain Barrier Integrity

A consistent finding across studies is this compound's ability to preserve BBB integrity under pathological conditions. In SAH models, this compound treatment significantly reduced brain water content and Evans blue extravasation, indicating preservation of barrier function [1] [2]. Similarly, in diabetes-mediated AD-like complications, this compound ameliorated the decreased expression of the pericyte marker PDGFR-β and tight junction proteins occludin and ZO-1, suggesting stabilization of BBB cellular components [3]. These findings position this compound as both a valuable research tool for understanding calpain-mediated BBB disruption and a promising candidate for therapeutic development against various neurological conditions where BBB compromise contributes to disease pathology.

Table 1: Summary of this compound Effects in Neurological Disease Models

Disease Model Administration Route Key Findings Proposed Mechanisms
Subarachnoid Hemorrhage [1] [2] Intracerebroventricular (50 μg) ↓ Brain edema, ↓ BBB permeability, ↑ Neurobehavioral function, ↓ Neuronal apoptosis Calpain inhibition, ↓ Caspase-3,9,12, PARP activation
Alzheimer's Disease-Diabetes Complication [3] Not specified ↑ Cognitive function, ↓ Aβ accumulation, ↓ Inflammation and oxidative stress ↓ Calpain-2, ↓ TXNIP/NLRP3 inflammasome
Ischemic Stroke [4] Not specified ↓ Neuronal damage, ↑ Functional recovery Inhibition of CRMP2 cleavage, ↓ p25/CDK5 activation, ↓ Tau fragmentation

Quantitative Data Summary

Table 2: Key Quantitative Findings from this compound Studies

Parameter Measured Model System Effect of this compound Significance
Intracellular Ca²⁺ Level [2] SAH rat model Significant reduction P < 0.05 vs. SAH group
Calpain Activity [2] SAH rat model Significant inhibition P < 0.05 vs. SAH group
Brain Water Content [1] [2] SAH rat model Significant reduction P < 0.05 vs. SAH group
Evans Blue Extravasation [1] [3] [2] SAH and DM-AD rat models Significant reduction P < 0.05 vs. disease controls
Neuronal Apoptosis [1] [2] SAH rat model Significant decrease P < 0.05 vs. SAH group
Cognitive Function [3] DM-AD rat model (Morris water maze) Significant improvement P < 0.05 vs. disease controls
Inflammatory Markers [3] DM-AD rat model Significant reduction P < 0.05 vs. disease controls

Experimental Protocols

Protocol 1: Assessing BBB Integrity in SAH Models

Purpose: To evaluate this compound's effects on blood-brain barrier permeability following subarachnoid hemorrhage.

Materials:

  • Male Sprague-Dawley rats (280-330 g)
  • This compound solution (prepared in appropriate vehicle)
  • Evans blue dye (2% in saline)
  • Formamide solution
  • Spectrophotometer
  • Surgical equipment for endovascular perforation SAH model

Procedure:

  • SAH Model Induction: Anesthetize rats and induce SAH using endovascular perforation method as described by Sun et al. [2].
  • This compound Administration: Administer this compound (50 μg in appropriate vehicle) via intracerebroventricular injection 30 minutes prior to SAH induction [1] [2].
  • BBB Permeability Assessment:
    • At 72 hours post-SAH, administer Evans blue dye (4 mL/kg) intravenously and allow to circulate for 60 minutes.
    • Transcardially perfuse with saline to remove intravascular dye.
    • Dissect brain regions of interest and homogenize in formamide (1:10 w/v).
    • Incubate samples at 60°C for 24 hours, then centrifuge at 15,000 × g for 20 minutes.
    • Measure supernatant absorbance at 630 nm and calculate Evans blue content using standard curve.
  • Brain Water Content:
    • Obtain fresh brain samples immediately after sacrifice.
    • Weigh samples to obtain wet weight, then dry at 100°C for 24 hours.
    • Calculate brain water content as: [(wet weight - dry weight)/wet weight] × 100%.

Notes: Sham-operated animals serve as controls. Randomization of animals to experimental groups is critical. Dose and timing may require optimization for specific disease models.

Protocol 2: Evaluating Neuroprotective Effects

Purpose: To assess this compound's effects on neuronal apoptosis and associated signaling pathways.

Materials:

  • Brain tissue samples from treated animals
  • Primary antibodies: caspase-3, caspase-9, caspase-12, PARP, spectrin
  • Western blot equipment
  • Immunohistochemistry supplies
  • Apoptosis detection kit (TUNEL)

Procedure:

  • Tissue Preparation:
    • At experimental endpoint, transcardially perfuse animals with cold PBS followed by 4% PFA.
    • Dissect brain regions of interest; portion for protein analysis can be fresh-frozen, tissue for histology should be post-fixed in PFA.
  • Western Blot Analysis:
    • Homogenize tissue in RIPA buffer with protease inhibitors.
    • Separate proteins by SDS-PAGE (30-50 μg per lane) and transfer to PVDF membranes.
    • Probe with primary antibodies against target proteins (caspase-3, caspase-9, caspase-12, PARP) and appropriate secondary antibodies.
    • Detect using enhanced chemiluminescence and quantify band intensities.
  • Immunohistochemical Staining:
    • Section paraffin-embedded or cryopreserved tissue at 5-10μm thickness.
    • Perform antigen retrieval as needed for specific antibodies.
    • Incubate with primary antibodies overnight at 4°C, then with appropriate secondary antibodies.
    • Visualize using DAB or fluorescence detection.
  • TUNEL Staining:
    • Follow manufacturer's protocol for apoptosis detection.
    • Counterstain with DAPI or methyl green.
    • Quantify apoptotic cells in multiple fields across experimental groups.

Notes: Include both positive and negative controls for antibody specificity. Normalize protein expression to housekeeping genes. Blinding during image analysis prevents observer bias.

Signaling Pathways and Experimental Workflow

This compound Neuroprotective Mechanisms

G SAH Subarachnoid Hemorrhage/ Other Neurological Injury Ca Increased Intracellular Ca²⁺ SAH->Ca Calpain Calpain Activation Ca->Calpain Caspases Caspase-3, -9, -12 Activation Calpain->Caspases PARP PARP Activation Calpain->PARP BBB BBB Disruption Calpain->BBB Apoptosis Neuronal Apoptosis Caspases->Apoptosis PARP->Apoptosis Deficits Neurobehavioral Deficits Apoptosis->Deficits BBB->Deficits This compound This compound Treatment Inhib1 Calpain Inhibition This compound->Inhib1 Inhib2 Reduced Caspase Activation Inhib1->Inhib2 Inhib3 Reduced PARP Activation Inhib1->Inhib3 Protect2 BBB Protection Inhib1->Protect2 Protect1 Reduced Apoptosis Inhib2->Protect1 Inhib3->Protect1 Improvement Improved Neurological Function Protect1->Improvement Protect2->Improvement

Diagram 1: this compound neuroprotective mechanisms against SAH-induced injury. This compound inhibits calpain activation, reducing caspase-dependent apoptosis and BBB disruption [1] [2].

Experimental Research Workflow

G Step1 Animal Model Establishment (SAH, Diabetes, Stroke) Step2 This compound Administration (ICV, dose optimization) Step1->Step2 Step3 BBB Integrity Assessment (Evans blue, brain water content) Step2->Step3 Step4 Molecular Analysis (Western blot, IHC, ELISA) Step3->Step4 Measure1 BBB Permeability Step3->Measure1 Measure2 Tight Junction Proteins (occludin, ZO-1) Step3->Measure2 Step5 Functional Assessment (Neurobehavioral tests, cognition) Step4->Step5 Measure3 Apoptosis Markers (caspases, PARP, TUNEL) Step4->Measure3 Measure4 Inflammatory Markers (TXNIP/NLRP3, cytokines) Step4->Measure4 Step6 Data Integration (Statistical analysis, correlation) Step5->Step6 Measure5 Cognitive Function (Morris water maze) Step5->Measure5 Measure6 Motor/Sensory Function (neuroscore tests) Step5->Measure6

Diagram 2: Comprehensive research workflow for evaluating this compound effects. The schematic outlines key steps and measurements for assessing therapeutic efficacy [1] [3] [2].

Research Applications and Future Directions

This compound serves as a valuable research tool for investigating calpain-mediated pathways in neurological disorders and BBB dysfunction. Its demonstrated efficacy across multiple disease models suggests potential therapeutic applications, particularly for conditions involving excitotoxicity, oxidative stress, and inflammation. Current research indicates promising avenues for this compound in subarachnoid hemorrhage, Alzheimer's disease complications, and ischemic stroke, though clinical translation requires further development.

Future research should address several key challenges. Delivery optimization remains critical, as current studies primarily use direct CNS administration. Exploring novel delivery strategies such as nanoparticle carriers, focused ultrasound, or engineered bacterial vectors [5] [6] could enhance brain penetration while minimizing systemic effects. Additionally, dose-response studies and treatment window optimization are needed across different injury models. The development of more specific calpain inhibitors with improved BBB permeability may yield compounds with better therapeutic indices.

The potential to combine this compound with other therapeutic approaches also warrants investigation, particularly given the multifactorial nature of neurological disorders. As research advances, this compound and its derivatives may offer new opportunities for treating the numerous neurological conditions where calpain activation and BBB disruption contribute to disease pathogenesis.

References

Introduction to Calpeptin and Fibrosis

Author: Smolecule Technical Support Team. Date: February 2026

Fibrosis is characterized by excessive deposition of extracellular matrix (ECM) proteins, leading to organ dysfunction. A key mediator of this process is Transforming Growth Factor-beta 1 (TGF-β1), which promotes fibroblast activation and collagen synthesis [1]. Calpains, a family of calcium-dependent cysteine proteases, are involved in tissue remodeling and fibrosis. Research indicates a critical crosstalk between calpain activation and TGF-β1, where each can activate the other, creating a profibrotic feedback loop [1].

Calpeptin (benzyl N-[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]carbamate) is a cell-permeable calpain inhibitor. It has demonstrated efficacy in ameliorating fibrosis in various animal models, including pulmonary fibrosis, pancreatic cancer desmoplasia, and acute kidney injury (AKI) [2] [3] [4]. Its primary mechanism involves disrupting the profibrotic calpain-TGF-β1 axis.

Mechanism of Action: this compound as a Calpain Inhibitor

This compound exerts its anti-fibrotic effects through several interconnected mechanisms centered on calpain inhibition.

  • Inhibition of Profibrotic Cytokine Production: In a bleomycin-induced pulmonary fibrosis mouse model, this compound treatment significantly reduced mRNA levels of key profibrotic factors—IL-6, TGF-β1, angiopoietin-1, and collagen type Iα1—in lung tissues [2].
  • Suppression of Fibroblast Proliferation and Migration: this compound directly inhibits fundamental fibroblast functions. In vitro studies show it suppresses IL-6-dependent proliferation and angiopoietin-1-dependent migration of lung fibroblasts [2]. In pancreatic cancer research, it inhibited the migration and invasion of both pancreatic cancer cells and pancreatic stellate cells (PSCs), the key drivers of pancreatic desmoplasia [3].
  • Modulation of Inflammasome Signaling and Klotho Protein: In an ischemia/reperfusion-induced AKI model, this compound's reno-protective effect was linked to the suppression of AIM2 inflammasome activation and upregulation of the anti-aging Klotho protein [4].

The following diagram illustrates the core signaling pathway and the points of inhibition by this compound.

G cluster_0 Pathological Outcomes Fibrotic Insult Fibrotic Insult Calpain Activation Calpain Activation Fibrotic Insult->Calpain Activation Ca²⁺ Influx TGF-β1 Production TGF-β1 Production Calpain Activation->TGF-β1 Production Non-Smad Pathways Non-Smad Pathways Calpain Activation->Non-Smad Pathways TGF-β1 Production->Calpain Activation Positive Feedback Smad2/3 Phosphorylation Smad2/3 Phosphorylation TGF-β1 Production->Smad2/3 Phosphorylation Fibroblast Activation Fibroblast Activation Non-Smad Pathways->Fibroblast Activation Smad2/3 Phosphorylation->Fibroblast Activation Pathological Outcomes Pathological Outcomes Fibroblast Activation->Pathological Outcomes Collagen Synthesis Collagen Synthesis Fibroblast Activation->Collagen Synthesis ECM Deposition ECM Deposition Fibroblast Activation->ECM Deposition This compound This compound This compound->Calpain Activation Inhibits This compound->TGF-β1 Production Reduces IL-6 Production IL-6 Production This compound->IL-6 Production Reduces Tissue Fibrosis Tissue Fibrosis Collagen Synthesis->Tissue Fibrosis ECM Deposition->Tissue Fibrosis

Quantitative Efficacy Data

The anti-fibrotic efficacy of this compound has been quantified in various preclinical models. The tables below summarize key findings from in vivo and in vitro studies.

Table 1: Efficacy of this compound in Preclinical Fibrosis Models

Disease Model Administration Route & Dose Key Outcomes Reference
Bleomycin-induced Pulmonary Fibrosis (Mouse) Intraperitoneal, 0.04 mg/injection, 3x/week Histological amelioration of fibrosis; ↓ mRNA of IL-6, TGF-β1, angiopoietin-1, Col1α1 in lung tissue. [2] [2]
Ischemia/Reperfusion Acute Kidney Injury (Mouse) Intraperitoneal, 40 µg/mouse/day, 5 days pre-treatment Improved renal function (↓ SCr, BUN); ↓ tubular apoptosis; suppressed AIM2/NLRP3 inflammasome; ↑ Klotho protein. [4] [4]
Pancreatic Cancer Xenograft (Mouse) Intraperitoneal, 0.04 mg/injection, 3x/week for 4 weeks Reduced tumor volume & weight; inhibited tumor desmoplastic reaction (↓ Sirius red staining). [3] [3]

Table 2: In Vitro Effects of this compound on Relevant Cell Types

Cell Type This compound Concentration Observed Effects Reference
Human Lung Fibroblasts (WI38 VA13, IMR-90) 100 nM Suppressed IL-6-dependent cell proliferation; reduced production of IL-6, TGF-β1, angiopoietin-1, and collagen. [2] [2]
Human Lung Fibroblasts (Primary) Not Specified Attenuated bleomycin-induced TGF-β1 increase and collagen-I synthesis. [1] [1]
Pancreatic Stellate Cells (PSCs) & Pancreatic Cancer Cells (PCCs) 10-80 µM Inhibited proliferation, migration, and invasion of PSCs and PCCs; disrupted cancer-stromal interaction. [3] [3]
Human Proximal Tubular Epithelial Cells (HK-2) 20 µM Under hypoxia, suppressed AIM2 inflammasome and increased Klotho protein. [4] [4]

Detailed Experimental Protocols

Here are standardized protocols for evaluating the anti-fibrotic effects of this compound in in vitro and in vivo settings.

In Vitro Protocol: Assessing Anti-fibrotic Effects in Fibroblasts

This protocol is adapted from studies on lung and pancreatic stellate cells [2] [5].

1. Compound Preparation

  • Stock Solution: Dissolve this compound in high-grade DMSO to a concentration of 10-20 mM. Aliquot and store at -20°C.
  • Working Solution: Dilute the stock solution in cell culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.1% (v/v), and include a vehicle control (0.1% DMSO) in all experiments.

2. Cell Seeding and Treatment

  • Seed human lung fibroblasts (e.g., WI38 VA13, IMR-90) or pancreatic stellate cells in appropriate multi-well plates and allow them to adhere overnight.
  • Pre-treat cells with this compound (e.g., 0.1 - 10 µM) or vehicle control for a suitable period (e.g., 1-2 hours).
  • Stimulate fibrosis by adding profibrotic agents like TGF-β1 (e.g., 5-10 ng/mL) or bleomycin to the culture medium. Incubate for 24-48 hours.

3. Downstream Analysis

  • Gene Expression: Extract total RNA and perform qRT-PCR to measure mRNA levels of TGF-β1, IL-6, COL1A1, α-SMA.
  • Protein Analysis:
    • Use ELISA on cell culture supernatants to quantify secreted TGF-β1 and IL-6.
    • Use Western Blot to analyze protein levels of α-SMA, collagen I, and phosphorylated Smad2/3.
  • Functional Assays:
    • Proliferation: Use a CCK-8 or MTT assay to assess cell growth.
    • Migration: Perform a Boyden chamber (transwell) assay. Pre-treat cells with this compound, place them in the upper chamber, and use a chemoattractant like angiopoietin-1 in the lower chamber. Quantify migrated cells after several hours.

The workflow for this in vitro procedure is summarized below.

G 1. Prepare this compound Stock 1. Prepare this compound Stock 2. Seed Fibroblasts 2. Seed Fibroblasts 1. Prepare this compound Stock->2. Seed Fibroblasts 3. Pre-treat with this compound 3. Pre-treat with this compound 2. Seed Fibroblasts->3. Pre-treat with this compound 4. Add Profibrotic Stimulus 4. Add Profibrotic Stimulus 3. Pre-treat with this compound->4. Add Profibrotic Stimulus 5. Harvest Cells & Supernatant 5. Harvest Cells & Supernatant 4. Add Profibrotic Stimulus->5. Harvest Cells & Supernatant qPCR (mRNA) qPCR (mRNA) 5. Harvest Cells & Supernatant->qPCR (mRNA) Cells Western Blot (Protein) Western Blot (Protein) 5. Harvest Cells & Supernatant->Western Blot (Protein) Cells ELISA (Cytokines) ELISA (Cytokines) 5. Harvest Cells & Supernatant->ELISA (Cytokines) Supernatant Functional Assays Functional Assays 5. Harvest Cells & Supernatant->Functional Assays Live Cells Data on TGF-β1, IL-6, COL1A1 Data on TGF-β1, IL-6, COL1A1 qPCR (mRNA)->Data on TGF-β1, IL-6, COL1A1 Data on α-SMA, p-Smad2/3 Data on α-SMA, p-Smad2/3 Western Blot (Protein)->Data on α-SMA, p-Smad2/3 Secreted TGF-β1, IL-6 Secreted TGF-β1, IL-6 ELISA (Cytokines)->Secreted TGF-β1, IL-6 Proliferation & Migration Rates Proliferation & Migration Rates Functional Assays->Proliferation & Migration Rates

In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

This protocol is based on established methods for evaluating this compound in a mouse model of pulmonary fibrosis [2] [5].

1. Animal Model Establishment

  • Use 8-week-old female C57BL/6 mice.
  • Induce pulmonary fibrosis by administering bleomycin sulphate (e.g., 2 mg/kg) via a single intratracheal instillation or intraperitoneal injection on specific days.

2. Drug Administration

  • Prepare this compound for injection by diluting a DMSO stock in PBS or distilled water (final DMSO concentration should be minimal and consistent for all groups).
  • Administer this compound via intraperitoneal injection.
    • A common effective dose is 0.04 mg per injection per mouse (approximately 1.5-2 mg/kg) [2] [3].
    • A standard regimen is three injections per week, starting from the day of bleomycin administration and continuing for 3-4 weeks.

3. Sample Collection and Analysis

  • On the study endpoint (e.g., day 28), collect blood and lung tissues for analysis.
  • Histological Examination: Fix lung sections and stain with H&E and Azan (or Masson's Trichrome) to visualize collagen deposition. Quantify fibrosis using a scoring system or image analysis software.
  • Hydroxyproline Assay: Quantify total collagen content in lung tissue as a biochemical measure of fibrosis.
  • Molecular Analysis: Homogenize lung tissue to extract RNA and protein for qRT-PCR and Western Blot analysis of fibrotic markers.

Troubleshooting and Optimization Tips

  • Low Efficacy or Inconsistent Results: Verify the integrity of the this compound stock by avoiding repeated freeze-thaw cycles. Perform a dose-response curve to determine the optimal concentration for your specific model system [5].
  • Solubility and Delivery Issues: Ensure the DMSO stock is fully dissolved. When adding to aqueous solutions (like cell media or injection buffer), add the stock dropwise with gentle vortexing to prevent precipitation [5].
  • Cytotoxicity Concerns: High concentrations of this compound (typically >10 µM in vitro) or high DMSO levels can affect cell viability. Always include a vehicle control and perform a cell viability assay (e.g., MTT, CCK-8) in parallel to rule out cytotoxic effects [5].

Future Perspectives

This compound's utility extends beyond fibrosis research. Recent studies highlight its potent inhibition of host cysteine cathepsins (e.g., Cathepsin L) as a strategy to block SARS-CoV-2 cell entry, showcasing its potential in antiviral drug development [6]. Furthermore, its ability to disrupt cancer-stromal interactions in pancreatic cancer suggests a promising role in oncology, particularly in targeting the tumor microenvironment to improve drug delivery and efficacy [3].

References

Comprehensive Application Notes and Protocols for Studying Calpeptin in Neuronal Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calpeptin and Neuronal Apoptosis

This compound (CP) is a cell-permeable calpain inhibitor with high selectivity, potency, and specificity toward calcium-dependent cysteine proteases known as calpains. As a research tool, this compound has become invaluable for investigating the role of calpains in neuronal apoptosis across various neurological disorders. The neuroprotective effects of this compound stem from its ability to maintain calcium homeostasis, which is frequently disrupted in pathological conditions including subarachnoid hemorrhage, Parkinson's disease, and other neurodegenerative states. This compound's mechanism involves competitive, reversible inhibition of calpain activity, thereby preventing the proteolytic cleavage of key neuronal substrates that would otherwise trigger apoptotic pathways [1] [2].

The significance of this compound in neuroscience research extends to its ability to modulate multiple cell death pathways simultaneously. Research demonstrates that this compound reduces neurobehavioral deficits and neuronal apoptosis following subarachnoid hemorrhage in rat models, suggesting its therapeutic potential for stroke-related brain injury [1]. In Parkinson's disease models, this compound exhibits neuroprotective effects by preventing the degeneration of substantia nigra neurons through inhibition of calpain-2 and modulation of neuroinflammatory responses [2] [3]. Furthermore, studies in ischemia/reperfusion-induced acute kidney injury reveal that this compound suppresses inflammasome activation and upregulates protective proteins like Klotho, indicating broader applications beyond neuroscience [4]. These diverse protective mechanisms make this compound an essential compound for deciphering the complex interplay between calpain activation and neuronal apoptosis.

Key Experimental Parameters and Findings

Summary of In Vitro Study Parameters

Table 1: In Vitro Experimental Parameters for this compound in Neuronal Apoptosis Studies

Cell Line Induction Method This compound Concentration Treatment Duration Key Findings Source
BV2 microglial cells LPS (1 µg/mL) 10 µM 24 hours Significantly reduced ROS generation and pro-inflammatory cytokines (TNF-α, IL-6) [2]
VSC4.1 motoneuron cells IFN-γ induction 10 µM 24 hours Attenuated ROS production and improved cell viability [2]
HK-2 cells (hypoxia model) CoCl₂ (300 µM) 20 µM 24 hours pretreatment Suppressed AIM2 inflammasome, upregulated Klotho protein [4]
SH-SY5Y cells Rotenone 10-50 µM 24 hours Protected cell viability, preserved cellular morphology [3]
C2C12 myoblast Differentiation 50 µM 12-72 hours Affected differentiation process, reduced fusion rate by ~50% [5]
Summary of In Vivo Study Parameters

Table 2: In Vivo Experimental Parameters for this compound in Neuronal Apoptosis Studies

Disease Model Subject This compound Administration Treatment Duration Key Outcomes Source
Subarachnoid Hemorrhage Sprague-Dawley rats Intracerebroventricular injection Daily until sacrifice (1-3 days post-SAH) Attenuated brain edema, BBB disruption, and neuronal apoptosis; improved neurobehavioral deficits [1]
Parkinson's (MPTP model) Mice Not specified 5 days preventative treatment Reduced astrogliosis, inflammatory cytokines, and chemokines in dorsal striatum and plasma [2]
Parkinson's (Rotenone model) Lewis rats This compound injection Early intervention protocol Prevented loss of substantia nigra dopaminergic neurons; reduced glial activation [3]
Renal Ischemia/Reperfusion C57/B6J mice Intraperitoneal (40 µg/mouse/day) 5 days preventative treatment Improved renal function, reduced tubular cell apoptosis, suppressed AIM2 inflammasome [4]

Molecular Mechanisms and Signaling Pathways

This compound-Mediated Neuroprotective Signaling Pathways

The neuroprotective effects of this compound are mediated through its influence on multiple interconnected signaling pathways that collectively regulate neuronal survival and death. The primary mechanism involves calpain inhibition, which prevents the proteolytic cleavage of various substrates involved in apoptosis and inflammation. In subarachnoid hemorrhage models, this compound significantly reduces the activation of key apoptotic mediators including caspase-3, caspase-9, and caspase-12, as well as PARP cleavage [1]. This inhibition of the apoptotic cascade correlates with improved neurobehavioral outcomes and reduced neuronal death, positioning this compound as a promising therapeutic candidate for stroke-related injuries.

In Parkinson's disease models, this compound demonstrates isoform-specific effects on calpain family members. While both calpain-1 and calpain-2 are expressed in substantia nigra dopaminergic neurons, this compound treatment significantly attenuates calpain-2 expression, which correlates with neuronal survival [3]. This isoform-specific regulation is particularly important given the opposing roles these isoforms play in cell survival and death. Additionally, this compound modulates neuroinflammatory pathways by reducing microglial activation and promoting the transition to neuroprotective M2-type microglia [3] [6]. The compound further influences oxidative stress responses by decreasing ROS generation in both microglial and motor neuron cells, thereby mitigating another key contributor to neuronal apoptosis [2].

G CalciumInflux Calcium Influx (Pathological) CalpainActivation Calpain Activation CalciumInflux->CalpainActivation SubstrateCleavage Substrate Cleavage CalpainActivation->SubstrateCleavage CaspaseActivation Caspase-3/9/12 Activation CalpainActivation->CaspaseActivation MitochondrialDysfunction Mitochondrial Dysfunction CalpainActivation->MitochondrialDysfunction InflammatoryResponse Neuroinflammation CalpainActivation->InflammatoryResponse OxidativeStress Oxidative Stress CalpainActivation->OxidativeStress This compound This compound Inhibition This compound->CalpainActivation Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection DownstreamEffects Downstream Effects Apoptosis Neuronal Apoptosis Apoptosis->Neuroprotection Reduces SubstrateCleavage->Apoptosis CaspaseActivation->Apoptosis MitochondrialDysfunction->Apoptosis InflammatoryResponse->Apoptosis OxidativeStress->Apoptosis

Figure 1: this compound's Neuroprotective Mechanism of Action. This diagram illustrates how this compound interferes with the calpain-mediated apoptotic pathway at multiple points, ultimately reducing neuronal apoptosis and promoting neuroprotection. The green elements represent protective effects, while red elements indicate apoptotic processes.

Experimental Workflow for Assessing this compound Effects

The comprehensive evaluation of this compound's effects on neuronal apoptosis involves a multi-faceted approach spanning in vitro and in vivo models. The typical workflow begins with in vitro validation using relevant cell lines (e.g., BV2 microglia, VSC4.1 motoneurons, or SH-SY5Y neuroblastoma cells) to establish concentration-response relationships and initial mechanism of action. This is followed by in vivo verification in disease-specific animal models that recapitulate key aspects of human neurological disorders. The workflow culminates in detailed mechanistic studies employing techniques ranging from molecular biology to immunohistochemistry to elucidate the precise pathways modulated by this compound treatment.

G cluster_1 Assessment Methods Start Study Design InVitro In Vitro Models Start->InVitro InVivo In Vivo Models Start->InVivo CellLines Primary Neurons or Cell Lines InVitro->CellLines AnimalModels Disease Models (SAH, PD, etc.) InVivo->AnimalModels Assessment Outcome Assessment Mechanisms Mechanistic Studies Assessment->Mechanisms AM1 Cell Viability Assays Assessment->AM1 AM2 Western Blotting Assessment->AM2 AM3 Immunostaining Assessment->AM3 AM4 Behavioral Tests Assessment->AM4 AM5 Cytokine Measurement Assessment->AM5 AM6 ROS Detection Assessment->AM6 Results Data Analysis & Interpretation Mechanisms->Results Treatment This compound Treatment (10-50 µM, 24-72h) CellLines->Treatment Treatment->Assessment CPAdmin This compound Administration (i.c.v., i.p., etc.) AnimalModels->CPAdmin CPAdmin->Assessment AM1->Mechanisms AM2->Mechanisms AM3->Mechanisms AM4->Mechanisms AM5->Mechanisms AM6->Mechanisms

Figure 2: Experimental Workflow for Evaluating this compound Effects. This diagram outlines the comprehensive approach from study design through data analysis for investigating this compound's effects on neuronal apoptosis, incorporating both in vitro and in vivo models with multiple assessment methodologies.

Detailed Experimental Protocols

In Vitro Protocol for Assessing Anti-apoptotic Effects
4.1.1 Cell Culture and Treatment
  • Cell lines: Select appropriate neuronal or glial cell lines based on research objectives. For neurodegenerative disease models, SH-SY5Y neuroblastoma cells or primary cortical neurons are commonly used. For neuroinflammation studies, BV2 microglial cells provide relevant models [2] [3].
  • Culture conditions: Maintain cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator [2] [4].
  • This compound preparation: Prepare a 10 mM stock solution of this compound in DMSO, then dilute in culture medium to achieve working concentrations typically ranging from 10 to 50 μM [2] [4]. Include vehicle controls with equivalent DMSO concentrations.
  • Pre-treatment protocol: Administer this compound 24 hours prior to apoptotic induction. Remove the this compound-containing medium before adding apoptotic stimuli, or maintain this compound throughout the experiment depending on study design [4].
  • Apoptosis induction: Apply appropriate apoptotic stimuli based on research goals:
    • For oxidative stress: IFN-γ for motoneurons [2]
    • For inflammation: LPS (1 μg/mL) for microglia [2]
    • For hypoxia: CoCl₂ (300 μM) [4]
    • For Parkinson's models: Rotenone [3]
4.1.2 Assessment of Apoptotic Markers
  • Western blot analysis: Extract total protein using RIPA lysis buffer supplemented with 1% PMSF and 1% protease inhibitor cocktail. Measure protein concentration with a BCA assay kit. Separate proteins (40-50 μg per lane) on SDS-PAGE gels (10-12.5%), then transfer to PVDF membranes. Block membranes with protein-free rapid blocking buffer for 1 hour at room temperature [4].
  • Primary antibodies: Incubate membranes overnight at 4°C with antibodies against:
    • Cleaved caspase-3, caspase-9 (key executioner caspases in apoptosis) [1]
    • PARP cleavage (marker of apoptotic activity) [1]
    • Bax/Bcl-2 ratio (indicator of mitochondrial apoptosis pathway) [7]
    • Calpain-specific α-spectrin breakdown products (direct measure of calpain activity) [1]
  • Secondary antibodies: Use appropriate HRP-conjugated secondary antibodies for 1-2 hours at room temperature. Develop blots using enhanced chemiluminescence substrate and visualize with a digital imaging system [4].
  • Cell viability assays: Perform MTT assay or similar viability tests according to manufacturer protocols. Measure absorbance at appropriate wavelengths and calculate percentage viability relative to control groups [2].
  • ROS detection: Use fluorescent probes such as DCFH-DA according to established protocols. Measure fluorescence with a microplate reader or flow cytometer [2].
In Vivo Protocol for Neuroprotection Studies
4.2.1 Animal Models and this compound Administration
  • Animal selection: Use appropriate animal models based on research focus:
    • Sprague-Dawley rats (280-330 g) for subarachnoid hemorrhage studies [1]
    • C57/B6J mice (8-10 weeks old) for renal ischemia/reperfusion [4]
    • Lewis rats for Parkinson's rotenone models [3]
  • Ethical considerations: Obtain approval from the Institutional Animal Care and Use Committee prior to initiating studies. Follow all relevant guidelines for humane animal treatment [1] [4].
  • This compound preparation for in vivo use: Prepare this compound in suitable vehicle solutions for the intended route of administration. For intraperitoneal injection, use sterile physiological saline or DMSO/saline mixtures [4].
  • Administration routes and dosing:
    • Intraperitoneal (i.p.): Administer at 40 μg/mouse/day for 5 days as preventative treatment [4]
    • Intracerebroventricular (i.c.v.): Direct injection into cerebral ventricles for brain-specific targeting [1]
    • Dosing may require optimization based on specific animal models and disease induction methods
  • Preventative treatment protocol: Initiate this compound administration 5 days prior to disease induction for preventative studies [4]. For therapeutic models, begin treatment shortly after disease induction.
4.2.2 Disease Model Induction and Tissue Collection
  • Subarachnoid hemorrhage model: Perform endovascular perforation in rats. Anesthetize animals, expose the internal carotid artery, and advance a sharp monofilament suture to perforate the artery. Confirm SAH success by assessing bleeding into the subarachnoid space [1].
  • Parkinson's disease models:
    • MPTP model: Administer MPTP to mice to induce Parkinsonian features [2]
    • Rotenone model: Systemically administer rotenone to rats to inhibit mitochondrial complex I and induce selective loss of dopaminergic neurons [3]
  • Tissue collection and processing:
    • Euthanize animals at predetermined endpoints following institutional guidelines
    • For biochemical analysis: Rapidly remove brain regions of interest, snap-freeze in liquid nitrogen, and store at -80°C [1]
    • For histology: Perfuse animals transcardially with 4% paraformaldehyde, post-fix brains overnight, then cryoprotect in 30% sucrose solution. Section brains using a cryostat or microtome [3]
4.2.3 Functional and Histological Assessment
  • Neurobehavioral testing: Perform a battery of tests appropriate to the model:
    • Neurological scoring systems for SAH models [1]
    • Motor function tests for Parkinson's models (e.g., rotarod, beam walking) [3]
    • Cognitive assessments for models with learning and memory components
  • Histological analysis:
    • Immunofluorescence staining: Section tissues (10-40 μm thickness), permeabilize with 0.1-0.3% Triton X-100, block with 5-10% normal serum, then incubate with primary antibodies overnight at 4°C. Use appropriate fluorescent secondary antibodies and counterstain with DAPI for nuclear visualization [3].
    • TUNEL staining: Detect apoptotic cells using commercial kits according to manufacturer instructions. Quantify TUNEL-positive cells in relevant brain regions [7].
    • H&E staining: Assess general histopathology and calculate injury scores based on standardized grading systems [4].

Research Applications and Conclusions

Applications in Neurological Disease Research

The experimental protocols outlined above position this compound as a valuable tool for investigating therapeutic interventions across a spectrum of neurological conditions. In subarachnoid hemorrhage research, this compound has demonstrated efficacy in reducing early brain injury and improving functional outcomes by targeting the calpain-mediated apoptotic pathway [1] [8]. For Parkinson's disease studies, this compound's ability to inhibit calpain-2 activation and protect substantia nigra neurons from rotenone-induced degeneration offers insights into novel neuroprotective strategies [3]. Additionally, in models of neuroinflammation, this compound modulates microglial activation states and reduces pro-inflammatory cytokine production, highlighting its potential for conditions where neuroinflammation contributes to disease progression [2] [6].

Beyond these direct applications, this compound serves as an important mechanistic probe for deciphering the contribution of calpain activation to various neuronal death pathways. Researchers can utilize these protocols to investigate the cross-talk between different cell death mechanisms (apoptosis, pyroptosis, necroptosis) and identify key nodal points where calpain inhibition provides maximal protective benefit. The compound's effects on AIM2 inflammasome suppression and Klotho protein upregulation further expand its utility for studying connections between calpain activation, inflammasome signaling, and aging-related pathways in neurological diseases [4].

Conclusion

The comprehensive application notes and protocols presented here provide researchers with detailed methodologies for investigating this compound's effects on neuronal apoptosis. The structured tables summarizing key experimental parameters serve as quick references for study design, while the detailed protocols ensure methodological reproducibility across laboratories. The signaling pathway and workflow diagrams offer conceptual frameworks for understanding this compound's mechanisms of action and planning comprehensive research approaches. As research continues to elucidate the complex roles of calpains in neurological diseases, this compound remains an essential tool for both basic mechanistic studies and preclinical therapeutic development.

References

Calpeptin Stability & Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

Property Supplier / Source Specification
Solution Stability MedChemExpress (MCE) [1] 1 month at -20°C
AdooQ [2] 1 month at -20°ºC (lyophilized powder stable for 36 months at -20°C)
Solid Form Storage Sigma-Aldrich (Calbiochem) [3] Package under inert gas; store at -20°C
Tocris [4] [5] Desiccate at +4°C
Solubility Selleckchem [6] [7] 72 mg/mL in DMSO and Ethanol; Insoluble in Water
AdooQ [2] 66 mg/mL in DMSO and Ethanol; Insoluble in Water
MedChemExpress (MCE) [1] 100 mg/mL in DMSO

Handling & Preparation Guidelines

To ensure optimal stability and performance of Calpeptin in your experiments, follow these practical steps:

  • Use Fresh DMSO: DMSO is hygroscopic and absorbs moisture from the air, which can degrade this compound. Use a newly opened, anhydrous DMSO source for preparing stock solutions [7].
  • Aliquot the Stock Solution: Upon dissolution, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which cause compound degradation [2].
  • Prepare Working Solutions Carefully: For in vivo experiments, prepare the final working solution immediately before use. One validated method involves sequentially adding the DMSO stock solution to a mixture of PEG300 and Tween 80, then diluting with distilled water [6] [7].
  • Note the Purity: One supplier notes the chemical is of ≥94% purity by HPLC [3], which is a factor to consider for quantitative experiments.

Troubleshooting Common Issues

Here are answers to specific questions researchers might encounter:

  • What should I do if my this compound solution precipitates?

    • Cause & Solution: Precipitation can occur if the solution is stored for too long or exposed to too many temperature cycles. Always check the solution visually before use. For reconstitution, ensure you are using the recommended solvent (DMSO) and vortex/sonicate sufficiently. If precipitation persists, prepare a fresh stock solution.
  • Why is my this compound not producing the expected biological effect?

    • Cause & Solution: The most common cause is a loss of potency due to improper storage or an expired solution. Always use a freshly prepared aliquot. Confirm the working concentration against recent literature and use the product within the stated one-month stability window.
  • How should I store this compound for long-term use?

    • Recommendation: For long-term storage, keep the lyophilized powder in a desiccated environment at -20°C. Under these conditions, the solid product can remain stable for at least 36 months [2].

Experimental Workflow for Solution Preparation

The following diagram outlines the recommended procedure for preparing and using this compound solutions to maximize stability:

Start Start: Retrieve Lyophilized Powder A Bring to room temperature in a desiccator Start->A B Prepare Fresh Anhydrous DMSO A->B C Dissolve powder in DMSO to make concentrated stock B->C D Aliquot into single-use vials C->D E Store aliquots at -20°C D->E F For experiment: Use one aliquot and discard after use E->F G End: Do not re-freeze used aliquot F->G

References

Understanding Calpeptin and Cell Permeability

Author: Smolecule Technical Support Team. Date: February 2026

Calpeptin is a cell-permeable calpain inhibitor. Its ability to cross cell membranes is central to its function in protecting against calcium-induced cellular damage [1].

The table below summarizes key properties and mechanisms relevant to its permeability and activity:

Property Description Experimental Correlation/Note
Primary Mechanism Inhibition of calpain, a calcium-dependent cysteine protease [1]. Prevents degradation of cytoskeletal proteins and apoptosis [2] [1].
Chemical Warhead Likely contains an electrophilic moiety (e.g., aldehyde) that targets the catalytic cysteine in calpain [3]. Forms a reversible covalent bond with the enzyme [4].
Permeability Evidence Effective in reducing neuronal apoptosis and neurobehavioral deficits in rat SAH models after intracerebroventricular injection [1]. Demonstrates bioavailability and activity within the brain.
Molecular Attributes Smaller molecular weight and structural features compared to endogenous inhibitor calpastatin [3]. Calpastatin lacks cellular permeability, highlighting the advantage of small molecules like this compound [3].

Strategies for Permeability Optimization

If you suspect insufficient cellular delivery of this compound, consider these optimization strategies:

  • Prodrug Approach: Modify this compound's structure to create a prodrug. This can enhance passive diffusion by increasing lipophilicity, with the active drug released inside the cell [5]. Key parameters to improve include lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors [5].
  • Vehicle and Formulation: Use DMSO as a standard solvent for stock solutions. For in vivo studies, explore advanced lipid-based delivery systems that can improve solubility and membrane penetration [5].
  • Concentration and Exposure Time: Empirical optimization of dosing is critical. The protective effects of this compound in a subarachnoid hemorrhage model were observed with a dose of 50 μg dissolved in DMSO, administered via intracerebroventricular injection [1].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems:

  • Lack of Efficacy in Cellular Assays

    • Possible Cause 1: Inadequate cellular permeability or incorrect concentration.
    • Solution: Perform a dose-response curve. Confirm that a known calpain substrate (e.g., spectrin) is being cleaved in your model and that this cleavage is inhibited by this compound [2] [1].
    • Possible Cause 2: The experimental condition does not adequately activate the calpain pathway.
    • Solution: Include a positive control for calpain activation, such as treating cells with a calcium ionophore or using a model of oxidative stress.
  • Inconsistent Results Between Assays

    • Possible Cause: Differential permeability in different cell types or under different culture conditions.
    • Solution: Use a standardized in vitro permeability model like Caco-2 cell monolayers to quantitatively assess the transport of this compound and calculate its apparent permeability (Papp) [6]. A Papp value greater than 10 x 10⁻⁶ cm/s typically predicts high absorption [6].
  • Solubility or Stability Issues

    • Possible Cause: The compound may precipitate or degrade in aqueous culture media.
    • Solution: Ensure the final concentration of DMSO in the culture medium is well-tolerated by cells (typically ≤0.1%). Prepare fresh working solutions and store stock solutions as recommended.

Experimental Workflow for Permeability Assessment

For a systematic approach to evaluating and optimizing this compound delivery, follow this workflow. The diagram outlines the key steps, from initial in silico screening to functional validation.

G Start Start: Assess this compound Permeability InSilico In-Silico Screening Start->InSilico Rule of 5 Analysis InVitro In-Vitro Permeability Assay (e.g., Caco-2 Model) InSilico->InVitro Proceed if favorable Functional Functional Validation (Calpain Activity Assay) InVitro->Functional Papp > 10x10⁻⁶ cm/s? Optimize Optimize Strategy InVitro->Optimize No, low Papp Functional->Optimize No, low activity Success Permeability Optimized Functional->Success Yes, calpain inhibited Optimize->InSilico Design Prodrug/New Analog

Mechanism of Action in a Cellular Context

Understanding how this compound works inside the cell can help in troubleshooting its effects. The following diagram illustrates its role in protecting against calpain-mediated apoptosis.

G Insult Pathological Insult (e.g., SAH, TBI) CaInflux ↑ Intracellular Ca²⁺ Insult->CaInflux CalpainAct Calpain Activation CaInflux->CalpainAct Cleavage Cleavage of: - Spectrin - Cytoskeletal Proteins CalpainAct->Cleavage Apoptosis Apoptosis Activation (↑ Caspase-3, -9, -12) Cleavage->Apoptosis This compound This compound Inhibition Inhibits Calpain This compound->Inhibition Inhibition->CalpainAct  Blocks Protection Neuroprotection Reduced Apoptosis Inhibition->Protection

References

Calpeptin Off-Target Effects on Cathepsins: Key Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the known off-target effects of Calpeptin on various cathepsins and other proteases, which is crucial for interpreting experimental outcomes [1] [2].

Target Protein Effect of this compound Inhibition Constant (Kᵢ or IC₅₀) Experimental Context
Cathepsin L (CatL) Potent inhibition [3] [1] Kᵢ = 131 pM [1] Enzyme inhibition assay
Cathepsin K (CatK) Potent inhibition [1] Kᵢ = 61 pM [1] Enzyme inhibition assay
Cathepsin V (CatV) Potent inhibition [1] Similar potency to CatL [1] Enzyme inhibition assay
Cathepsin B (CatB) Weaker inhibition [1] Kᵢ in nanomolar range [1] Enzyme inhibition assay
SARS-CoV-2 Mpro Moderate inhibition [1] [2] IC₅₀ = 10.7 μM [2]; Kᵢ in μM range [1] Biochemical assay
Calpain I & II Primary target (on-target) [2] [4] Potent inhibitor [2] Cell-based assays

Experimental Protocols for Assessing Off-Target Effects

Here are detailed methodologies from key studies that you can reference for troubleshooting experimental results.

Enzyme Inhibition Assay (Biochemical)

This protocol is used to determine the potency and selectivity of this compound against specific proteases.

  • Key Steps [1]:
    • Enzyme Preparation: Purify or obtain commercially available recombinant human proteases (e.g., CatL, CatK, CatB, SARS-CoV-2 Mpro).
    • Inhibitor Incubation: Pre-incubate the enzyme with a range of this compound concentrations.
    • Reaction Initiation: Add a fluorogenic or colorimetric peptide substrate specific to the enzyme.
    • Activity Measurement: Monitor the reaction kinetics by measuring fluorescence or absorbance over time.
    • Data Analysis: Calculate the inhibition constant (Kᵢ) by fitting the data to an appropriate model (e.g., Morrison equation for tight-binding inhibitors).
Cellular SARS-CoV-2 Infection Assay

This assay evaluates this compound's antiviral activity, which is linked to its inhibition of cathepsin-mediated viral entry.

  • Key Steps [1] [5]:
    • Cell Culture: Use susceptible cell lines such as Vero E6 (low TMPRSS2, relies on endosomal/ cathepsin pathway) or Vero-CCL81/LC-HK2 (can use both entry pathways).
    • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0-10 μM) for a set period before infection.
    • Virus Infection: Infect cells with authentic SARS-CoV-2 or a pseudotyped virus expressing the SARS-CoV-2 spike protein.
    • Outcome Measurement:
      • Plaque Assay: Quantify infectious viral titers in the supernatant.
      • Immunofluorescence: Detect viral antigen expression in fixed cells.
      • Luciferase Readout: If using pseudotyped particles, measure luciferase activity as a proxy for infection.
    • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for viral inhibition.

Experimental Workflow and Mechanism of Action

The diagram below illustrates the cellular entry pathways of SARS-CoV-2 and the points where this compound acts, which is central to understanding its off-target effects in virology experiments.

G Virus SARS-CoV-2 Virus ACE2 ACE2 Receptor Virus->ACE2 TMPRSS2 TMPRSS2 (Serine Protease) ACE2->TMPRSS2 Surface Pathway Endosome Endosome ACE2->Endosome Endosomal Pathway ViralEntry Viral Genomic Release TMPRSS2->ViralEntry Direct Fusion CatL Cathepsin L (Cysteine Protease) Endosome->CatL CatL->ViralEntry Activation & Fusion This compound This compound This compound->ACE2 Binds RBD? (Disputed) This compound->CatL Inhibits

SARS-CoV-2 Entry Pathways and this compound Inhibition

The mechanism of this compound's antiviral action primarily involves the potent inhibition of Cathepsin L in the endosomal pathway, preventing the proteolytic activation of the viral spike protein necessary for fusion [3] [1]. While some studies suggest it may also bind the Spike Protein's Receptor Binding Domain (RBD) to block ACE2 interaction [5] [4], this is not considered its main mechanism and its physiological relevance is debated [3] [1].

Key Troubleshooting Considerations for Researchers

  • Confirm Primary Mechanism: If your experiment involves SARS-CoV-2 entry, use a TMPRSS2-negative cell line (like Vero E6) to confirm that the observed effect is due to cathepsin inhibition. A reduction in activity in these cells strongly suggests an off-target effect on cathepsins [1].
  • Account for Potency Shift: Be aware that this compound's inhibitory potency can be much greater in a live cellular environment compared to a biochemical assay with purified enzyme. This is a documented phenomenon for protease inhibitors [6].
  • Use Appropriate Controls: When assessing cytotoxicity, note that the cytotoxic concentration (CC₅₀) of this compound in Vero E6 cells has been reported to be >10 μM, which provides a reasonable therapeutic window for its antiviral effects [5].

References

Solubility and Working Concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details Source / Context
Solubility in DMSO Varies by supplier: 25 mg/mL [1], 72 mg/mL (~199 mM) [2], 100 mg/mL (~276 mM) [3], or 100 mM [4]. Supplier data sheets.
Storage Prepare stock solutions in fresh, anhydrous DMSO. Aliquot and store at -20°C for long-term stability [2] [5] [4]. Standard laboratory handling advice.
Working Concentration Varies by experiment. Common range: 10 - 50 µM in cell culture [2]. Compiled from experimental data in research literature.

Experimental Protocols from Literature

The table below outlines specific Calpeptin concentrations and conditions used in published studies, which can serve as reference protocols.

Cell Line / Model Assay Type This compound Concentration Incubation Time Key Findings / Notes PMID / Source
PC12 Cells (Rat) Autophagy assay 10 µM 96 hours Induced clearance of mutant proteins (EGFP-HDQ74 & A53T alpha-synuclein). 18391949 [2]
COS7 Cells (African Green Monkey) Autophagy assay 50 µM 24 - 48 hours Increased autophagosome formation and reduced protein aggregation. 18391949 [2]

| HeLa Cells (Human) | Antiviral / Cytotoxic assay | IC50 = 17.7 µM (Antiviral) TC50 = 22.1 µM (Cytotoxic) | Not specified | Tested against human rhinovirus-14. Note the narrow window between efficacy and toxicity. | ChEMBL [2] | | NMuMG Cells (Mouse) | Function assay (EMT) | 25 to 50 µM | 24 to 72 hours | Suppressed TGFβ1-induced calpain activity and epithelial-mesenchymal transition (EMT). | ChEMBL [2] | | Mouse Xenograft Model (In vivo) | Antitumor activity | 0.04 mg/mouse (Intraperitoneal) | 3 times/week for 4 weeks | Reduced tumor volume and inhibited desmoplastic reaction in pancreatic cancer model. | [6] |

Step-by-Step Preparation Guide

You can structure a standard operating procedure for researchers using the following workflow:

A 1. Calculate Required Mass B 2. Add Anhydrous DMSO A->B C 3. Vortex and Sonicate B->C D 4. Prepare Aliquots C->D E 5. Store at -20°C D->E F 6. Dilute for Use E->F G Final Working Solution F->G

  • Calculate the mass of this compound needed to achieve your desired stock concentration (e.g., 50 mg/mL).
  • Transfer the powder to a suitable vial and add the correct volume of fresh, anhydrous DMSO to achieve the target concentration. Note that moisture-absorbing DMSO can reduce solubility [2].
  • Briefly vortex the mixture until the solid is fully dissolved. If needed, a short sonication can assist in dissolving the compound completely.
  • Prepare single-use aliquots of the stock solution into sterile microtubes to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -20°C for long-term stability [5] [4].
  • Thaw an aliquot and dilute the stock solution into your cell culture medium or buffer to reach the final working concentration immediately before use.

Key Troubleshooting FAQs

  • Q: What is the maximum recommended concentration of DMSO in cell culture?

    • A: As a general rule, the final concentration of DMSO in cell culture should not exceed 0.1% (v/v). For most assays, this is well-tolerated by cells. Always include a vehicle control with the same concentration of DMSO in your experiments.
  • Q: The this compound precipitates when I add it to my aqueous buffer. What should I do?

    • A: This is common. Ensure you are adding the DMSO stock solution to the medium/buffer, not the other way around, while gently vortexing or pipetting to mix. The stock solution should be prepared in pure DMSO first. Formulations for direct in vivo administration can use co-solvents like PEG300, Tween-80, and saline [2].
  • Q: Why do the reported solubility values differ between suppliers?

    • A: Variations can occur due to differences in the compound's purity, batch-to-batch variability, and specific measurement conditions. When in doubt, start with the lower concentration value (e.g., 25 mg/mL) to ensure complete dissolution.

References

Calpeptin Toxicity and Working Concentrations in Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line Cell Type / Origin Reported Non-Toxic Concentration Toxic / High Concentration Key Findings / Context
BV2 [1] Murine microglial cells 10 µM Information missing Used in LPS-induced neuroinflammation studies; significantly reduced pro-inflammatory cytokines and ROS [1].
VSC-4.1 [1] Spinal motor neuron hybrid 10 µM Information missing Attenuated IFN-γ-induced ROS production and improved cell viability [1].
Hs578Ts(i)8 [2] Triple-negative breast cancer 25 µM Information missing Showed no toxicity in acid phosphatase and flow cytometry assays (Annexin V/PI) over 48 hours [2].
SV-40 [1] Human microglia 10 µM Information missing Used in studies involving antigen presentation to CD4+ T cells [1].
Pancreatic Cancer Cells (PCCs) [3] Human pancreatic cancer (multiple lines) 10-80 µM (viability assay) >20 µM (reduced viability) Functional assays used: cell viability, migration, invasion. Viability significantly decreased at 20 µM and higher in some lines [3].
Pancreatic Stellate Cells (PSCs) [3] Human pancreatic stellate cells 10-80 µM (viability assay) >20 µM (reduced viability) Showed similar sensitivity to PCCs, with reduced viability at concentrations above 20 µM [3].
VERO E6 & LC-HK2 [4] Monkey kidney & human lung carcinoma Up to low micromolar range Information missing Showed no cytotoxicity at low µM concentrations; used in SARS-CoV-2 infection inhibition studies [4].
ND7/23 [5] Rat dorsal root ganglion neuron 20 µM Information missing Used to inhibit CdTe QDs-induced apoptosis via the calpain2/caspase12 pathway [5].

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding Calpeptin use in experiments:

  • Q: What is a safe starting concentration for testing this compound on my cell line?

    • A: If your specific cell line is not listed, a conservative starting point for toxicity testing is between 10 and 20 µM. You should then perform a dose-response curve to determine the optimal and toxic concentrations for your experimental conditions [1] [3].
  • Q: How should I handle and store this compound?

    • A: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10-50 mM). Always store aliquots at -20°C or -80°C to maintain stability. When treating cells, ensure the final concentration of DMSO is low (e.g., 0.1% - 0.5%) and use a vehicle control to rule out any effects from the solvent itself [3] [6].
  • Q: this compound is not showing the expected effect in my experiment. What could be wrong?

    • A: Consider the following:
      • Check the pathway: this compound is a potent inhibitor of calpains and cathepsins [4]. Ensure your experimental model is dependent on these enzymes.
      • Verify concentration and viability: Re-check your dosing calculations. Perform a cell viability assay (like MTT or acid phosphatase) in parallel to confirm your treatment is not toxic and that any lack of effect is not due to cell death [3] [2].
      • Consider specificity: No inhibitor is perfectly specific. At higher concentrations, this compound can weakly inhibit other proteases like cathepsins [1] [4]. Account for this in your experimental interpretation.

Experimental Workflow for Determining this compound Toxicity

For a new cell line, follow this general protocol to establish a safe working concentration:

Start Start: Determine Safe This compound Concentration Step1 1. Prepare Stock Solution (Dissolve in DMSO, store at -20°C) Start->Step1 Step2 2. Plan Treatment Dilutions (e.g., 0, 5, 10, 20, 40, 60, 80 µM) Step1->Step2 Step3 3. Plate Cells and Treat (Include vehicle control) Step2->Step3 Step4 4. Incubate (e.g., 24-48h) and Measure Viability Step3->Step4 Step5 5. Analyze Data and Select Working Range Step4->Step5

Protocol Details:

  • Prepare Stock Solution: Dissolve this compound in high-quality, sterile DMSO to create a concentrated stock (e.g., 50 mM). Aliquot and store frozen [3].
  • Plan Treatment Dilutions: Prepare a series of this compound dilutions in your complete cell culture medium. A typical range might be 5 µM to 80 µM, ensuring the final DMSO concentration is consistent and low (e.g., ≤0.16% for an 80 µM treatment from a 50 mM stock) [3].
  • Plate Cells and Treat: Seed cells at an appropriate density and allow them to adhere. Apply the planned dilutions of this compound to the cells in triplicate or more. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
  • Incubate and Measure Viability: Incubate cells for your desired experimental duration (often 24-48 hours). Measure cell viability using a standard assay:
    • Acid Phosphatase Assay: A sensitive method for determining cell viability and proliferation [2].
    • MTT Assay: A common colorimetric assay for metabolic activity [6].
    • Flow Cytometry with Annexin V/PI: Provides quantitative data on apoptosis and necrosis [2].
  • Analyze Data: Calculate the percentage of viable cells compared to the vehicle control. The non-toxic concentration range is where viability is not significantly reduced (e.g., >90% viable). The highest concentration with no significant toxicity should be selected for functional experiments [3] [2].

Mechanisms of Action and Toxicity

Understanding how this compound works helps in troubleshooting its effects. The diagram below illustrates its primary mechanisms and potential downstream consequences of over-inhibition that could lead to toxicity.

cluster_targets This compound Primary Targets cluster_normal Normal Physiological Roles cluster_pathological Consequences of Over-Inhibition / Toxicity This compound This compound Calpains Calpains (esp. Calpain-2) This compound->Calpains Cathepsins Cathepsins (L, K, V) This compound->Cathepsins N1 Cytoskeletal Remodeling Calpains->N1 N2 Signal Transduction Calpains->N2 N3 Cell Migration Calpains->N3 In cancer cells P3 Impaired Migration & Invasion Calpains->P3 If over-inhibited P4 Blocked Extracellular Vesicle (EV) Release Calpains->P4 e.g., in TNBC N4 Viral Entry (endosomal pathway) Cathepsins->N4 N5 Protein Degradation in Lysosomes Cathepsins->N5 P1 Disrupted Cellular Processes Cathepsins->P1 If over-inhibited P2 Reduced Cell Viability and Proliferation P1->P2

  • This compound's safety profile is cell-type dependent, so preliminary viability testing is essential.
  • It demonstrates a favorable non-toxic profile in neural and some other cell lines at ~10-20 µM.
  • In pancreatic cancer and stellate cells, concentrations at or above 20 µM can reduce viability [3].

References

A Guide to Improving Calpeptin Specificity

Author: Smolecule Technical Support Team. Date: February 2026

1. Understand the Dual-Target Nature of Calpeptin The primary challenge with this compound is its potent inhibition of both calpains and cathepsins.

  • Unexpected Cathepsin Inhibition: this compound is an extremely potent inhibitor of certain cysteine cathepsins, with inhibition constants (Ki) in the picomolar range (e.g., 61 pM for Cathepsin K, 131 pM for Cathepsin L) [1]. This activity can be mistaken for or confound results attributed solely to calpain inhibition.
  • Weaker Calpain Inhibition: While this compound does inhibit calpains, its effect on the SARS-CoV-2 main protease (Mpro), used as a benchmark in studies, is in the micromolar range, making it significantly less potent against this specific protease target compared to cathepsins [1].
  • Structural Insight: The binding site of cysteine cathepsins like CatL is less constrained than that of other proteases, allowing it to accommodate the peptidomimetic structure of this compound easily. This promiscuous binding is a root cause of its low specificity [1].

2. Select the Appropriate Calpain Isoform for Your Research Calpains are not a single target. Your experimental context, especially the specific calpain isoform involved, is critical.

  • Antagonistic Roles in Cancer: In certain triple-negative breast cancer models (basal A subtype), CAPN-1 (calpain-1) and CAPN-2 (calpain-2) have been found to exert opposing functions. CAPN-1 promotes cancer cell survival, whereas CAPN-2 suppresses proliferation [2].
  • Implication for Inhibition: Using a broad-spectrum inhibitor like this compound in such a context would simultaneously block both pro-survival and anti-survival pathways, leading to ambiguous results. The biological outcome would depend on the dominant pathway in your specific cell type [2].

3. Employ Strategic Experimental Design You can design your experiments to isolate this compound's effects and confirm its role.

  • Utilize Negative Controls: The sulfonated prodrug form of this compound, S-Calpeptin, is inactive until the hydrogensulfite group is removed in physiological conditions. Using S-Calpeptin as a negative control can help rule out off-target effects in your assay system [1].
  • Implement Combination Studies: Use this compound in conjunction with more specific inhibitors. For example, in SARS-CoV-2 research, combining this compound with a TMPRSS2 inhibitor can help distinguish between the endosomal (cathepsin-dependent) and cell surface (TMPRSS2-dependent) viral entry pathways [1].
  • Leverage Genetic Validation: Always confirm key findings from pharmacological inhibition (using this compound) with genetic knockdown (e.g., siRNA) or knockout of your target calpain isoform. This step is crucial for verifying that the observed phenotype is due to the inhibition of the intended target [2].

4. Consider Cell-Type and Pathway Specificity The effectiveness and primary target of this compound can vary depending on the cellular environment.

  • Pathway Dependency: In pancreatic cancer, this compound's anti-tumor effects are linked to its disruption of cancer-stromal interactions and inhibition of the desmoplastic reaction, which involves pancreatic stellate cells (PSCs) [3].
  • Cell Line Selection: For viral infection studies, the choice of cell line matters. Using VERO E6 cells (low TMPRSS2) versus LC-HK2 lung carcinoma cells (capable of both entry pathways) will bias the infection route and thus the perceived importance of this compound's cathepsin-inhibiting activity [1].

To visualize the key strategies for managing this compound's specificity, the following diagram outlines the main sources of low specificity and the corresponding mitigation approaches.

start Low Specificity of this compound problem1 Potent off-target Cathepsin Inhibition start->problem1 problem2 Isoform-specific Antagonistic Roles start->problem2 problem3 Unclear Dominant Mechanism of Action start->problem3 solution1 Use S-Calpeptin as a negative control problem1->solution1 solution2 Validate with genetic knockdown/knockout problem2->solution2 solution3 Select cell lines with specific entry pathways problem3->solution3 solution4 Combine with other pathway inhibitors problem3->solution4

Experimental Protocol: Confirming Calpain-Specific Effects

This protocol provides a methodological approach to help isolate calpain-specific effects from cathepsin inhibition when using this compound.

1. Define Your Experimental System

  • Cell Line Selection: Choose a cell line relevant to your research question. Be aware of its expression profile for calpain isoforms (CAPN-1, CAPN-2) and cathepsins (CatL, CatB, CatK) [2] [1].
  • Pathway Validation: If possible, pre-validate the involvement of calpain-mediated pathways in your system (e.g., cleavage of spectrin, talin, or CRMP2) [4].

2. Treat with this compound and Controls

  • This compound Treatment: Prepare a stock solution of this compound in DMSO and use it at a concentration range previously reported as effective (e.g., 10-80 μM, based on functional assays) [3].
  • Critical Control - S-Calpeptin: Include the sulfonated prodrug S-Calpeptin at the same molar concentration as a key negative control. This compound is inactive until metabolized in cells and will help identify off-target effects [1].
  • Vehicle Control: Include a control with the same concentration of DMSO used to dissolve this compound.
  • Alternative Inhibitor: Consider using a structurally distinct calpain inhibitor (e.g., MDL-28170) to see if it replicates the phenotype observed with this compound.

3. Measure Functional and Molecular Outcomes

  • Functional Assays: Perform assays relevant to your study, such as:
    • Cell Viability/Proliferation: Use MTT or CellTiter-Glo assays [3].
    • Migration/Invasion: Use Transwell or wound-healing assays [3].
    • Viral Infection: Quantify viral load via plaque assay or RT-qPCR [1].
  • Molecular Analysis: Confirm on-target effects and rule out cathepsin-driven outcomes.
    • Western Blotting: Analyze the cleavage of known calpain substrates (e.g., spectrin) to confirm calpain pathway inhibition. Compare the effects of this compound and S-Calpeptin [2].
    • Cathepsin Activity Assay: Use a fluorogenic substrate-based activity assay for Cathepsin L to directly confirm that both this compound and S-Calpeptin effectively inhibit this off-target under your experimental conditions [1].

4. Validate Findings Genetically

  • siRNA Knockdown: Transferd cells with siRNA targeting the catalytic subunits of CAPN-1 or CAPN-2 [2].
  • Confirm Phenotype: Repeat your key functional assays. If the phenotype (e.g., reduced migration) matches that of this compound treatment, it strongly supports that the effect is calpain-mediated.

Quantitative Data on this compound Inhibition

For easy comparison, the table below summarizes the inhibition constants (Ki) of this compound and its analogs for various proteases, highlighting its specificity challenge.

Protease Target This compound Ki S-Calpeptin Ki GC-376 Ki Biological Context
Cathepsin K 61 pM [1] 50 pM [1] 91 pM [1] Bone remodeling, cancer
Cathepsin L 131 pM [1] 148 pM [1] 259 pM [1] Viral entry, cancer
Cathepsin B ~Nanomolar [1] ~Nanomolar [1] ~Nanomolar [1] Cancer, inflammation
SARS-CoV-2 Mpro ~Micromolar [1] Information Missing ~Nanomolar [1] Viral replication
Calpain-1/2 Information Missing Information Missing Information Missing Cell signaling, disease

Frequently Asked Questions (FAQs)

Q1: My experiment with this compound showed a strong effect, but a genetic knockout of the calpain gene did not. What could be the reason? This discrepancy strongly suggests that this compound is working through an off-target mechanism. Its potent inhibition of cathepsins (e.g., CatL) is a likely cause. The effect you observed with the drug was probably due to cathepsin inhibition, not calpain inhibition. You should validate the involvement of cathepsins in your system.

Q2: How can I determine if this compound is inhibiting calpains or cathepsins in my specific cellular model?

  • Direct Method: Perform an activity assay using fluorogenic substrates specific for calpains or cathepsins on lysates from your treated cells.
  • Indirect Method: Use Western blotting to monitor the cleavage of well-characterized, specific substrates for calpains (e.g., α-spectrin) and for cathepsins. A reduction in substrate cleavage indicates pathway inhibition.

Q3: Are there any prodrug forms of this compound that can be used as controls? Yes. S-Calpeptin is a sulfonated prodrug of this compound. The sulfonate group masks its aldehyde warhead, making it inactive until the group is slowly removed under physiological conditions. It serves as an excellent negative control to identify non-specific or off-target effects in your assays [1].

Q4: The results from my this compound treatment are inconsistent across different cell lines. Why? Inconsistencies can arise from differences in the expression levels of calpain isoforms and cathepsins between cell lines. Furthermore, if the biological process you are studying relies on different signaling pathways in different cell types (e.g., one uses a calpain-dependent pathway while another uses a serine protease-dependent pathway), the response to a calpain/cathepsin inhibitor will naturally vary.

References

Solubility and Basic Properties of S-Calpeptin

Author: Smolecule Technical Support Team. Date: February 2026

S-Calpeptin is created by adding a sulfonate group to the aldehyde warhead of Calpeptin. This modification is intended to protect the active compound from metabolism and, crucially, to enhance its solubility in aqueous environments [1] [2] [3]. The following table compares the key properties of this compound and its prodrug, S-Calpeptin.

Property This compound S-Calpeptin (Prodrug)
Basic Structure Peptidomimetic with an aldehyde warhead [1] Sulfonated form of this compound [1]
Primary Solubility Soluble in DMSO and ethanol [4] Designed for improved aqueous solubility [1]
Key Rationale N/A Increased solubility and stability in vivo; acts as a prodrug [1]
Activation N/A Slowly releases the active this compound under physiological conditions [1]

Experimental Protocol and Dosing Information

The published research provides a specific dosing protocol from an in vivo study, which can serve as a reference for your experimental design.

  • Animal Model: Golden Syrian hamsters infected with SARS-CoV-2 [1] [2] [3].
  • Dosing Regimen: S-Calpeptin was administered at 1 mg per kg of body weight [1] [2] [3].
  • Observed Outcome: This treatment regimen successfully reduced the viral load in the trachea of the treated animals [1] [2] [3].

This protocol highlights that S-Calpeptin is bioactive in vivo and provides a benchmark for its effective concentration.

Troubleshooting Common Experimental Issues

Here are solutions to some common challenges you might face when working with these compounds.

  • Problem: Poor solubility of this compound in aqueous buffers

    • Solution: Use the S-Calpeptin prodrug, which was specifically engineered to overcome this issue. Confirm the pH of your buffer, as it can influence solubility and stability [5].
  • Problem: Need for long-term stability in physiological conditions

    • Solution: The sulfonate group in S-Calpeptin masks the reactive aldehyde, providing a more stable compound that gradually releases the active form, leading to a longer duration of action [1].
  • Problem: Determining the right concentration for cell culture assays

    • Solution: Refer to established in vitro data. In SARS-CoV-2 infection assays using VERO E6 cells, S-Calpeptin showed an EC₅₀ (half-maximal effective concentration) of 120 nM, while in human lung carcinoma LC-HK2 cells, the EC₅₀ was 0.63 µM [1] [3]. Always perform cytotoxicity assays to ensure the concentrations used are not harmful to your specific cell line.

Experimental Workflow for S-Calpeptin

The diagram below outlines a general workflow for preparing and using S-Calpeptin in a biological experiment, based on the information from the research.

Start Start: Obtain S-Calpeptin (Sulfonated Prodrug) Step1 Reconstitute in aqueous buffer Start->Step1 Step2 Administer to Experimental System (e.g., 1 mg/kg in hamsters) Step1->Step2 Step3 In Vivo Activation: Slow release of hydrogensulfite Step2->Step3 Step4 Active Compound: This compound binds to target cathepsins Step3->Step4 Step5 Measure Biological Outcome: (e.g., Viral Load Reduction) Step4->Step5

References

Calpeptin administration route optimization

Author: Smolecule Technical Support Team. Date: February 2026

Calpeptin Quantitative Data Summary

The table below summarizes key quantitative data from recent studies to help you select the appropriate compound and dosage for your experiments.

Inhibitor Target Assay Type Ki / IC50 / EC50 Value Experimental Model
This compound Cathepsin L Enzymatic Inhibition 131 pM (Ki) [1] [2] Human cathepsin enzyme
Cathepsin K Enzymatic Inhibition 61 pM (Ki) [1] [2] Human cathepsin enzyme
SARS-CoV-2 Infection Assay 72 - 183 nM (EC50) [1] [2] [3] VERO E6 cells
Calpain (Cardiac) In Vivo Efficacy 0.6 mg/kg (Effective dose) [4] Feline RV Pressure Overload model
S-Calpeptin Cathepsin L Enzymatic Inhibition 148 pM (Ki) [1] [2] Human cathepsin enzyme
SARS-CoV-2 Infection Assay 120 nM (EC50) [1] [2] VERO E6 cells
SARS-CoV-2 In Vivo Efficacy 1 mg/kg (Effective dose) [1] [2] Golden Syrian Hamster model
GC-376 Cathepsin L Enzymatic Inhibition 259 pM (Ki) [1] [2] Human cathepsin enzyme
SARS-CoV-2 Infection Assay 1071 nM (EC50) [1] [2] VERO E6 cells

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

In Vivo Administration in a Mammalian Disease Model

This protocol is adapted from a study on cardiac pressure overload [4].

  • Animal Model: Adult male cats (2.8–3.5 kg) with right ventricular pressure overload (RVPO) induced by partial occlusion of the pulmonary artery.
  • Drug Preparation:
    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/ml).
    • Dilute the stock solution in physiological saline to a final working concentration (e.g., 250 µg/ml). Adjust the pH to 7.2 before administration.
  • Dosing Regimen:
    • Administer via bolus intravenous injections.
    • A typical regimen is 0.6 mg/kg body weight, given twice: 15 minutes before the induction of the disease state and again 6 hours post-induction.
  • Tissue Collection & Analysis:
    • At the experimental endpoint (e.g., 24 hours post-op), collect tissue samples.
    • Prepare Triton X-100-soluble and -insoluble fractions for Western blotting to analyze calpain activation, cleavage of substrates like gelsolin, and other biomarkers.
Cell-Based SARS-CoV-2 Infection Assay

This protocol is based on several screening studies that identified this compound as a potent inhibitor [1] [2] [3].

  • Cell Lines: VERO E6 cells (low TMPRSS2, favoring endosomal entry) or other permissive lines like LC-HK2.
  • Compound Treatment:
    • Prepare a dilution series of this compound in cell culture medium. A common range is from 10 nM to 10 µM.
    • Pre-treat cells with the compound for 1-2 hours before infection.
  • Virus Infection: Infect cells with SARS-CoV-2 (or pseudotyped particles for safer BSL-2 work) at a predetermined MOI (Multiplicity of Infection).
  • Outcome Measurement:
    • Viral Load: Quantify viral RNA in the cell supernatant via RT-qPCR 24-48 hours post-infection.
    • Cell Viability: Use assays like plaque formation or immunostaining for viral antigens to determine the effective concentration (EC50) that reduces infection by 50%.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against SARS-CoV-2? this compound exhibits a dual-targeting mechanism. While it was initially identified as a binder of the viral Main protease (Mpro), its most potent activity comes from inhibiting host cysteine cathepsins (like Cathepsin L) in the picomolar range [1] [2]. Cathepsin L is essential for activating the SARS-CoV-2 spike protein during the endosomal entry pathway. By blocking this host protease, this compound prevents the virus from entering and infecting the cell [3].

Q2: My in vivo experiment requires a water-soluble formulation. What are my options? The sulfonated prodrug of this compound, S-Calpeptin, is an excellent option. The sulfonation group masks the aldehyde warhead, which significantly increases the compound's solubility and stability in physiological conditions. Once administered, it slowly releases the active this compound compound [1] [2]. This prodrug has shown efficacy in reducing viral load in the trachea of hamsters at a dose of 1 mg/kg [1] [2].

Q3: Why am I not seeing efficacy in my SARS-CoV-2 infection assay, even with high nanomolar concentrations of this compound? Consider the cell line you are using. This compound is most effective in cells that utilize the endosomal entry pathway (e.g., VERO E6), which is dependent on cathepsin L. If your cell line expresses high levels of the surface protease TMPRSS2 (e.g., Caco-2, Calu-3), the virus can enter via an alternative, pH-independent pathway that is not blocked by cathepsin inhibition [2] [3]. Verify the expression profile of TMPRSS2 and other host proteases in your cell model.

Mechanism and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental workflows.

Diagram 1: this compound's Dual Mechanism of Action

Mechanism This compound's Dual Antiviral Mechanism cluster_virus Viral Entry & Replication cluster_host Host Cell Processes Virion SARS-CoV-2 Virion Endosome Acidic Endosome Virion->Endosome Endocytosis CatL Cathepsin L Endosome->CatL ViralRNA Viral Replication CatL->ViralRNA S Protein Activation NETosis NETosis (Tissue Damage) EVRelease Pathogenic EV Release Calpain Calpain Activation Calpain->NETosis Calpain->EVRelease This compound This compound This compound->CatL Potent Inhibition (pM Ki) This compound->Calpain Inhibition

Diagram 2: In Vivo Dosing Workflow for Disease Model

InVivoWorkflow In Vivo this compound Dosing Protocol A Prepare this compound Solution B Dilute in Saline (Adjust pH to 7.2) A->B C Bolus IV Injection (0.6 mg/kg) B->C D Induce Disease Model (e.g., RV Pressure Overload) C->D E Second Bolus IV Injection (0.6 mg/kg) at 6h D->E F Terminate Experiment (e.g., at 24h) E->F G Analyze Tissue: Western Blot, Activity Assays F->G

References

Comparative Profile of Calpeptin and Other Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Calpeptin and common alternative calpain inhibition strategies based on current research.

Inhibitor / Strategy Mechanism of Action Key Advantages Reported Limitations / Considerations Primary Research Context (Based on Cited Studies)
This compound Pan-calpain inhibitor; reversible, competitive [1] High potency (IC50 of ~5 nM for calpain 1) [2]; high cell permeability [1]; validated in vivo (fibrosis, neurodegeneration, AKI models) [1] [2] [3] Not absolutely specific; can weakly inhibit cathepsins at high concentrations [1] [4]; short in vivo half-life [1] Neurodegeneration [1], fibrosis [2], acute kidney injury [3], viral infection [4]
siRNA (Calpain-2) Gene knockdown; highly isoform-specific [1] High specificity allows for precise dissection of isoform functions [1] Translational/delivery challenges; not a small-molecule drug; effect is not reversible Basic research to delineate roles of calpain-1 vs. calpain-2 in neuroinflammation [1]
Calpastatin Overexpression Endogenous protein inhibitor; overexpression via transgenics (e.g., Tg-CAST mice) [5] Highly specific and physiological; powerful tool for validation Not a pharmacologic approach; limited to genetic models Cardiovascular disease models (aortic dissection, limb ischemia) [5]
BDM-A-410 Calpain-1 specific inhibitor [3] Isoform-selectivity can reduce potential off-target effects Limited published data on direct comparison with this compound Studied in α-klotho deficiency-induced renal aging models [3]

Experimental Data and Performance Insights

This compound's therapeutic potential is demonstrated by robust experimental data across diverse disease models.

  • Neuroprotection in Parkinson's Disease Models: In murine MPTP models, this compound treatment significantly reduced levels of key inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines (MCP-1, IP-10) in the dorsal striatum and plasma. It concurrently decreased astrogliosis and ROS production, underscoring a strong neuroprotective effect [1].
  • Therapeutic Efficacy in Acute Kidney Injury: In a mouse model of renal ischemia/reperfusion injury, prophylactic administration of this compound (40 µg/mouse/day for 5 days) significantly improved renal function. It reduced serum creatinine (SCr) and blood urea nitrogen (BUN) levels, attenuated pathological damage, and lowered tubular cell apoptosis. The mechanism involved suppression of the AIM2 inflammasome pathway and upregulation of Klotho protein [3].
  • Potent Cathepsin Inhibition for Antiviral Therapy: While known as a calpain inhibitor, this compound exhibits extremely potent off-target activity against cysteine cathepsins, which are crucial for SARS-CoV-2 viral entry. It inhibits Cathepsin L with a Ki of 131 pM, contributing to an EC50 of 183 nM in VERO E6 cell-based SARS-CoV-2 infection assays [4].

Detailed Experimental Protocols

The methodologies from key studies provide a blueprint for evaluating calpain inhibitors.

  • In Vitro Neuroinflammation Assay (BV2 Microglial Cells)

    • Cell Culture: Plate murine BV2 microglial cells in 96-well plates at a density of 5 × 10⁴ cells/100 µL and incubate overnight [1].
    • Treatment: Treat cells with:
      • Vehicle (control)
      • LPS (1 µg/mL) to induce inflammation
      • This compound (10 µM) alone
      • LPS (1 µg/mL) + this compound (10 µM) All treatments should be performed in triplicate [1].
    • Analysis: After 24 hours, measure pro-inflammatory cytokine/chemokine levels (e.g., TNF-α, IL-6, MCP-1) in the supernatant via ELISA. Intracellular ROS generation can be quantified using specific fluorescent probes [1].
  • In Vivo Renal Ischemia/Reperfusion (IR) Model

    • Animal Model: Subject male C57/B6J mice (8-10 weeks old) to right nephrectomy. Clamp the left renal pedicle for 30 minutes to induce ischemia, followed by reperfusion [3].
    • Drug Administration: Intraperitoneally inject this compound (40 µg/mouse) or vehicle daily for 5 days prior to the surgical procedure (preventative regimen) [3].
    • Endpoint Analysis: Sacrifice mice 24 hours post-reperfusion. Collect serum for assessment of renal function (SCr, BUN) and kidney tissue for:
      • Histopathology: H&E staining for tubular injury scoring.
      • Molecular Analysis: Western blotting for cleaved proteins (e.g., GSDMD) and pathway components (e.g., AIM2, Klotho) [3].

Calpain Signaling and Inhibitor Mechanisms

The diagram below illustrates the central role of calpain in disease pathways and the points of intervention for different strategies.

G cluster_pathways Pathological Consequences IschemicStress Ischemic Stress Neuroinflammation CalciumInflux ↑ Cytosolic Ca²⁺ IschemicStress->CalciumInflux CalpainActivation Calpain Activation (m-calpain / μ-calpain) CalciumInflux->CalpainActivation SubstrateCleavage Cleavage of Substrates CalpainActivation->SubstrateCleavage PathologicalOutcome1 Inflammasome Activation (AIM2/NLRP3) SubstrateCleavage->PathologicalOutcome1 PathologicalOutcome2 Cytoskeletal Disruption SubstrateCleavage->PathologicalOutcome2 PathologicalOutcome3 ↑ Pro-inflammatory Cytokines SubstrateCleavage->PathologicalOutcome3 PathologicalOutcome4 Oxidative Stress (ROS) SubstrateCleavage->PathologicalOutcome4 CellDamage Cell Damage & Apoptosis PathologicalOutcome1->CellDamage PathologicalOutcome2->CellDamage PathologicalOutcome3->CellDamage PathologicalOutcome4->CellDamage Inhibitors Inhibition Strategies This compound This compound (Pan-calpain Inhibitor) siRNA siRNA (Isoform-specific) Calpastatin Calpastatin O/E (Endogenous Inhibitor) This compound->CalpainActivation siRNA->CalpainActivation Calpastatin->CalpainActivation

This diagram illustrates the primary pathological pathway and intervention points. The following points are critical for researchers:

  • Isoform-Specific Nuance: Research indicates that calpain-2 (m-calpain), rather than calpain-1, is predominantly associated with neurotoxic processes and immune modulation, such as regulating antigen presentation to CD4+ T cells [1]. This highlights the therapeutic potential of developing calpain-2-specific inhibitors.
  • Off-Target Activity: this compound's potent inhibition of cathepsins (e.g., Cathepsin L) can be a significant confounder in studies focused solely on calpain but can be leveraged for applications like blocking viral entry [4].

Strategic Research Considerations

  • Choose this compound for: Initial, broad-target validation of calpain involvement in a disease; studies requiring high cell permeability; in vivo proof-of-concept studies in fibrosis, neurodegeneration, or AKI.
  • Consider Alternatives for: Research focused on dissecting the specific role of a single calpain isoform, where siRNA or more selective chemical inhibitors are necessary.
  • Account for Key Limitations: this compound's lack of absolute specificity and short in vivo half-life may complicate data interpretation and require optimized dosing regimens [1].

References

Calpeptin vs. GC-376: Property and Efficacy Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Property Calpeptin GC-376
Primary Target Host Cathepsin L (CatL) [1] [2] [3] Viral Main Protease (Mpro/3CLpro) [4] [5] [6]
Secondary Target Viral Main Protease (Mpro) (weak activity) [1] [2] Host Cathepsin L (CatL) [7]

| Enzyme Inhibition (Kᵢ or IC₅₀) | CatL: 131 pM (Kᵢ) [2] Mpro: ~4.5 µM (Kᵢ) [2] | Mpro: <100 nM (Kᵢ) [2] CatL: 259 pM (Kᵢ) [2] | | Antiviral Activity (EC₅₀ in cell culture) | VERO E6 cells: 0.18 µM [3] (other studies report 0.072-0.183 µM [1] [2]) | VERO E6 cells: 0.49 - 3.37 µM [4] [5] | | Proposed Main Mechanism of Action | Blocks the endosomal entry pathway by inhibiting CatL, which is essential for activating the viral spike protein [1] [3]. | Blocks viral replication inside the cell by inhibiting Mpro, which is essential for processing viral polyproteins [4] [5]. | | In Vivo Efficacy | Reduces viral load in the trachea of infected hamsters [1]. | Shows modest efficacy in transgenic mouse models, reducing brain viral loads and inflammation [8]. | | Key Advantage | Targets a stable host protein, potentially lowering the risk of viral resistance [1]. | Proven broad-spectrum antiviral activity against multiple coronaviruses [7]. |

Detailed Mechanisms of Action

The different primary targets of this compound and GC-376 mean they interrupt the viral life cycle at distinct stages. The following diagrams illustrate their primary mechanisms.

This compound: Blocking Viral Entry via Cathepsin L Inhibition

This compound is exceptionally potent at inhibiting host cathepsin proteases (particularly Cathepsin L), which are crucial for the virus to enter cells through the endosomal pathway [1] [3]. When this pathway is used, the virus is taken into the cell inside an endosome. Cathepsin L inside the endosome then cleaves the virus's spike protein, activating it for fusion with the endosomal membrane and release into the cell. This compound inhibits this process by binding to and inactivating Cathepsin L.

calpeptin_mechanism Virion SARS-CoV-2 Virion Endosome Endosome Virion->Endosome Virus Endocytosed CatL Cathepsin L Endosome->CatL Acidification ActiveSpike Activated Spike Protein CatL->ActiveSpike Cleaves Spike Protein Fusion Membrane Fusion & Viral Release ActiveSpike->Fusion Inhibitor This compound Inhibitor->CatL Inhibits

GC-376: Blocking Viral Replication via Mpro Inhibition

GC-376 is a potent inhibitor of the viral Main Protease (Mpro), a key enzyme in the viral life cycle [4] [5] [6]. Once the virus is inside the cell, it translates its RNA into long polyproteins. Mpro acts like molecular scissors, cutting these polyproteins at specific sites to produce the individual functional proteins required to assemble new viruses. GC-376 mimics Mpro's natural substrate and covalently binds to its active site, shutting down this essential processing step and halting viral replication.

gc376_mechanism ViralRNA Viral RNA Polyprotein Viral Polyprotein ViralRNA->Polyprotein Translation Mpro Main Protease (Mpro) Polyprotein->Mpro FunctionalProteins Functional Viral Proteins Mpro->FunctionalProteins Cleaves Polyprotein Replication New Virion Assembly FunctionalProteins->Replication Inhibitor GC-376 Inhibitor->Mpro Inhibits

Key Experimental Evidence and Protocols

The comparative data is derived from several key biochemical and cellular assays.

  • Enzyme Inhibition Assays: The primary method for determining a compound's potency (Kᵢ or IC₅₀) against a specific protease. For Mpro and cathepsins, this is typically a FRET-based enzymatic assay [4] [9]. A purified protease is incubated with the test inhibitor and a synthetic peptide substrate labeled with a fluorophore and a quencher. Protease activity cleaves the substrate, separating the fluorophore from the quencher and increasing fluorescence. Inhibitor potency is calculated by measuring the reduction in fluorescence signal over time [4] [9].
  • X-ray Crystallography: This technique provides atomic-level detail of how an inhibitor binds to its target. Studies have solved the crystal structures of both this compound and GC-376 in complex with Cathepsin L and Mpro, respectively. This confirms their binding modes and provides a structural basis for their high affinity and mechanism of action [1] [2].
  • Cell-Based Infection Assays: These evaluate a compound's ability to block viral replication in living cells. Common methods include:
    • Plaque or Viral Yield Reduction Assays: Measuring the reduction in infectious virus titers produced by infected cells (e.g., Vero E6, Caco-2) treated with the compound [4] [5] [7].
    • Pseudovirus Entry Assays: Using virus-like particles bearing the SARS-CoV-2 spike protein to specifically study the entry step of infection, which helped identify this compound's role in blocking this pathway [7].

Research Implications and Potential

The distinct profiles of this compound and GC-376 offer different advantages for antiviral development.

  • This compound's Potential: Its primary action on a host target is a double-edged sword. The advantage is that host proteins do not mutate rapidly, making it harder for the virus to develop resistance [1]. The risk is the potential for mechanism-based side effects by interfering with normal host cellular functions [1] [3].
  • GC-376's Potential: Its direct viral target may offer a better safety profile by being highly specific to a viral enzyme. A significant strength is its demonstrated broad-spectrum activity against multiple coronaviruses, including SARS-CoV, MERS-CoV, and common cold coronaviruses, making it a promising candidate for pan-coronavirus therapeutics [7].
  • Combination Therapy: Given their different mechanisms, there is a compelling rationale for investigating this compound and GC-376, or either one with other antivirals like Remdesivir, as a combination therapy. This could enhance efficacy and reduce the risk of resistance [7] [3].

References

Diagram of Calpeptin's Inhibition Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the covalent binding of calpeptin in the active site of cathepsin L, which is representative of its interaction with other cathepsins.

This compound This compound CovalentBond CovalentBond This compound->CovalentBond  Aldehyde Warhead   CatL_ActiveSite CatL_ActiveSite CatL_ActiveSite->CovalentBond  Catalytic Cys25   Inhibition Inhibition CovalentBond->Inhibition  Forms Thiohemiacetal  

Key Experimental Context

Understanding the experimental conditions is crucial for interpreting the data.

  • Enzyme Inhibition Assays: The Kᵢ values were determined using protease inhibition assays. These experiments measure the rate at which an enzyme converts a substrate to a product in the presence of different inhibitor concentrations. The Kᵢ value, or inhibition constant, is calculated from this data and represents the concentration of inhibitor required to bind half of the enzyme molecules in a solution; a lower Kᵢ indicates a more potent inhibitor [1].
  • Structural Analysis via X-ray Crystallography: The binding mode of this compound was directly visualized using X-ray crystallography. This technique involves purifying and crystallizing the target protein (e.g., Cathepsin L) in complex with the inhibitor. By analyzing the diffraction patterns of these crystals, researchers can generate a high-resolution 3D atomic model, which confirmed the covalent bond between this compound's warhead and the catalytic cysteine [1].

Comparative Inhibitor Profile

For a comprehensive comparison, the table below lists Kᵢ or IC₅₀ values for other common cysteine protease inhibitors, providing context for this compound's potency [2] [3].

Inhibitor Primary Target(s) Potency (Kᵢ or IC₅₀) Key Characteristics
E-64 General Cysteine Proteases IC₅₀ = 9 nM (for papain) Irreversible, broad-spectrum inhibitor [3].
Leupeptin Serine & Cysteine Proteases Kᵢ = 6 nM (Cat B), 10 nM (calpain) Reversible, membrane-permeable, broad-spectrum [3].
Odanacatib Cathepsin K IC₅₀ = 0.2 nM Potent and highly selective CatK inhibitor [3].
CA-074 Me Cathepsin B Kᵢ = 2-5 nM (CA-074) Membrane-permeable, irreversible prodrug form of CA-074 [3] [4].

Research Implications for Drug Development

The high potency of this compound against cathepsins L and K underpins its investigation in several therapeutic areas:

  • Antiviral Therapy: Because cathepsin L is essential for the endosomal entry pathway of viruses like SARS-CoV-2, this compound has shown efficacy as a drug candidate in cellular and animal models of COVID-19 [1] [5]. Targeting a host protein like cathepsin L may also reduce the risk of viral resistance [1].
  • Other Pathologies: Cathepsin K is a primary driver of bone resorption, making it a key target for osteoporosis. While this compound is a potent CatK inhibitor, more selective drugs like odanacatib have been developed and advanced to clinical trials [3] [6].

References

Quantitative Comparison of Calpeptin's Inhibitory Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for Calpeptin and its analogs, highlighting the stark difference between its potency against host cathepsins and viral Mpro.

Compound SARS-CoV-2 Mpro Ki (nM) Cathepsin L Ki (pM) VERO E6 Cell Antiviral EC50 (nM) Primary Antiviral Target Inference
This compound 4,500,000 (4.5 µM) [1] 131 [1] 183 [1] Host Cathepsin L
S-Calpeptin 4,700,000 (4.7 µM) [1] 148 [1] 120 [1] Host Cathepsin L
GC-376 <100 [1] 259 [1] 1071 [1] Viral Mpro

Mechanism of Action and Experimental Evidence

The data indicates that this compound's antiviral effect is achieved through host-directed therapy. It potently blocks the endosomal entry pathway of SARS-CoV-2, which relies on host cysteine cathepsins like Cathepsin L (CatL) to activate the viral spike protein [1] [2].

Pathway of Viral Entry and this compound Inhibition

The following diagram illustrates the two primary entry pathways of SARS-CoV-2 and the specific step where this compound acts.

G cluster_inhibition This compound Inhibition Zone Virus SARS-CoV-2 Virion ACE2 ACE2 Receptor Virus->ACE2 TMPRSS2 TMPRSS2 Protease (Cell Surface Pathway) ACE2->TMPRSS2 S1/S2 Cleavage Endosome Endosome ACE2->Endosome Endocytosis Fusion Viral-Cell Membrane Fusion TMPRSS2->Fusion CatL Cathepsin L (CatL) (Endosomal Pathway) Endosome->CatL CatL->Fusion S1/S2 Cleavage Infection Viral Infection Established Fusion->Infection This compound This compound This compound->CatL Potent Inhibition (Ki = 131 pM)

Key Experimental Protocols
  • Enzyme Inhibition Assays: Ki values were determined using protease inhibition assays where the enzymatic activity of purified Mpro and various cathepsins was measured in the presence of the inhibitors. The rate of cleavage of a synthetic substrate was monitored to calculate inhibition constants [1] [2].
  • X-ray Crystallography: The covalent binding mode of this compound to the active site cysteine (Cys25) of Cathepsin L, as well as to Cys145 of Mpro, was directly visualized and confirmed using X-ray crystallography. This provides atomic-level structural evidence for its mechanism [1] [2].
  • Cell-Based Infection Assays: Antiviral potency (EC50) was evaluated using SARS-CoV-2 infection assays in cell lines like VERO E6. These experiments measure the compound's ability to reduce viral replication in a live cell system, confirming its biological relevance [3] [1].

Implications for Research and Drug Development

Based on the consolidated data, this compound should be classified and utilized primarily as a highly potent host cathepsin inhibitor.

  • For virology research: this compound is an excellent tool compound for studying the endosomal entry pathway of SARS-CoV-2, especially for variants like Omicron that are more dependent on this route [4].
  • For drug development: Targeting host factors like cathepsins is a strategy that could potentially offer broader-spectrum activity against different viral variants and even other coronaviruses, as the host protein is less mutable than viral targets [1] [2]. However, this approach also carries a higher inherent risk of side effects due to interference with host physiology, which requires careful evaluation [1].

References

Calpeptin pancreatic cancer vs other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Calpeptin at a Glance

The table below summarizes the core profile of this compound based on current literature.

Aspect Description
Primary Target Conventional calpains (Calpain-1 & Calpain-2) [1] [2]
Class Cell-penetrating calpain inhibitor [2]
Key Proposed Mechanism in Pancreatic Cancer Dual suppression of Pancreatic Cancer Cells (PCCs) and Pancreatic Stellate Cells (PSCs); disruption of cancer-stromal interactions [1]
In Vivo Efficacy (Mouse Model) Significant reduction in tumor volume and weight; inhibition of tumor desmoplastic reaction [1]
In Vitro Efficacy Inhibition of PCC and PSC proliferation, migration, and invasion [1]

Detailed Experimental Data and Protocols

For a deeper dive, the following table outlines key experimental findings and the methodologies used to obtain them.

Experimental Model Key Findings Experimental Protocol Summary

| In Vivo: Mouse Xenograft [1] | • Reduced tumor volume (& P = 0.0473) and weight (& P = 0.0471). • Inhibited tumor desmoplasia (& P < 0.001). | SW1990 cancer cells, with/without immortalized PSCs, transplanted into nude mice. This compound (0.04 mg/mouse) or vehicle administered intraperitoneally 3x/week for 4 weeks. Tumors analyzed by weight, volume, and histology (Sirius Red, α-SMA staining). | | In Vitro: Cell Functional Assays [1] | • Inhibited proliferation (& P = 0.017), migration (& P = 0.027), and invasion (& P = 0.035) of PCCs and PSCs. • Reduced PCC/PSC co-culture migration (& P = 0.0002). | PCCs (e.g., PANC-1, SW1990) and human PSCs treated with this compound (0-80 μM). Cell viability (CellTiter-Glo), migration (scratch wound), and invasion (Matrigel) assays performed. | | Mechanistic Insights | • PCCs and PSCs express calpain-2 mRNA [1]. • Calpain-2 upregulation in PC tissues linked to poor prognosis and EMT via Wnt/β-catenin pathway [3]. | Gene expression analyzed via qRT-PCR. Role of CAPN2 investigated in PC tissues (TCGA, GEO databases) and cell lines using siRNA knockdown, followed by Western Blot, immunofluorescence, and functional assays [3]. |

Comparison with Other Therapeutic Strategies

This compound's value is best understood in the context of the broader therapeutic landscape for pancreatic cancer.

Therapeutic Strategy Example(s) Key Mechanism Comparison with this compound
Calpain-Targeting This compound Inhibits calpain activity, targets both cancer cells and stroma [1]. Directly addresses the stromal barrier, a major challenge in PDAC.
Stromal-Targeting (CAF Depletion) FAP-CAR T cells [4] Targets and depletes Fibroblast Activation Protein (FAP)-positive CAFs. More selective CAF depletion; clinical status: in trials for solid tumors (NCT03932565) [4].
Stromal-Targeting (CAF Remodeling) All-trans Retinoic Acid (ATRA) [4] Reprograms CAFs to a quiescent state. Aims to "normalize" rather than deplete the stroma; clinical status: in trials for pancreatic cancer (NCT03307148) [4].
Hedgehog Pathway Inhibition Vismodegib [4] Targets sonic hedgehog signaling to reduce stroma. Clinical trials in pancreatic cancer showed lack of efficacy, highlighting the challenge of stromal targeting [1] [4].
Standard Chemotherapy Gemcitabine/Capecitabine (GemCap) [5] Nucleoside analogue cytotoxic therapy. Standard of care; improves overall survival but does not specifically target the resistant stroma [5].

A Researcher's Guide to Key Assays

The diagram below outlines a core experimental workflow for evaluating this compound in pancreatic cancer research, based on the methodologies cited.

Start In Vitro Investigation A Cell Culture Setup (PCCs & PSCs) Start->A B This compound Treatment (Dose Range: e.g., 10-80 µM) A->B C Functional Assays B->C D Proliferation (CellTiter-Glo) C->D E Migration (Scatch Wound) C->E F Invasion (Matrigel) C->F G Gene/Protein Analysis (qRT-PCR, Western Blot) D->G E->G F->G H In Vivo Validation (Mouse Xenograft Model) G->H I Tumor & Histological Analysis (Weight, Volume, Sirius Red, IHC) H->I

Key Takeaways for Drug Development

  • Dual-Targeting Advantage: this compound's simultaneous action on both cancer cells and stroma-disrupting PSCs represents a promising multi-pronged approach against the complex PDAC microenvironment [1].
  • Mechanistic Rationale: The association between calpain-2 (this compound's target) and poor prognosis, metastasis, and chemoresistance in various cancers, including pancreatic, provides a strong mechanistic rationale for its development [6] [3].
  • Bench-to-Bedside Context: The documented failures of other stromal-targeting agents like Hedgehog inhibitors underscore the challenge of this approach. This compound, acting via a different mechanism (calpain inhibition), may offer an alternative path worthy of further investigation [1] [4].

References

Quantitative Specificity Profile of Calpeptin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the enzyme inhibition data for Calpeptin and a related prodrug, S-Calpeptin, providing a clear basis for comparison. The values are presented as inhibition constants (Kᵢ), where a lower number indicates more potent inhibition [1] [2].

Inhibitor Cathepsin L (pM) Cathepsin K (pM) Cathepsin V (pM) Cathepsin B (nM) SARS-CoV-2 Mpro (nM)
This compound 131 ± 21 61 ± 12 361 ± 47 41 ± 7 4500 (3900–5600)
S-Calpeptin 148 ± 19 50 ± 12 169 ± 18 70 ± 15 4700 (1100–8000)
  • Key Specificity Insights: The data shows that this compound is a highly potent, picomolar-level inhibitor of Cathepsin L, K, and V [1]. Its activity against Cathepsin B is in the nanomolar range, indicating good but significantly lower potency [1]. Notably, its inhibition of the viral SARS-CoV-2 Main protease (Mpro) is very weak (micromolar range), confirming that its primary antiviral mechanism is through host cathepsin inhibition rather than direct viral target inhibition [1].

Experimental Protocols for Key Assays

To ensure the reproducibility of the data cited in the guide, here are the methodologies for the core enzyme and cellular infection assays.

Protease Inhibition Assay

This standard assay measures the potency (Kᵢ) of an inhibitor against a purified enzyme [1].

  • Procedure:
    • Enzyme Preparation: Incubate the recombinant human cathepsin (e.g., CatL, CatK, CatV, CatB) or SARS-CoV-2 Mpro in an appropriate activity buffer. Cathepsins typically require a reducing agent like dithiothreitol (DTT) and an acidic pH (e.g., acetate or phosphate buffer, pH 5.5) for optimal activity.
    • Reaction Mixture: Add a fluorogenic or colorimetric peptide substrate to the enzyme. The inhibitor (this compound, dissolved in DMSO) is added at a range of concentrations.
    • Kinetic Measurement: Monitor the change in fluorescence or absorbance over time using a plate reader. The rate of substrate cleavage (enzyme activity) decreases with increasing inhibitor concentration.
    • Data Analysis: The Kᵢ value is determined by fitting the kinetic data to an appropriate model for tight-binding or covalent inhibitors.
Cell-Based SARS-CoV-2 Infection Assay

This assay evaluates the functional, antiviral effect of this compound in a cellular context [1] [2].

  • Procedure:
    • Cell Culture: Use susceptible cell lines like VERO E6 (which have low TMPRSS2 expression and rely on the cathepsin L-dependent endosomal entry pathway) or other relevant cells (e.g., LC-HK2).
    • Pre-treatment: Incubate cells with varying concentrations of this compound (e.g., from nanomolar to micromolar) for a set period before infection.
    • Infection: Infect the cells with a clinical isolate of SARS-CoV-2 at a predetermined multiplicity of infection (MOI). This must be performed in a Biosafety Level 3 (BSL-3) laboratory.
    • Post-infection Analysis: After a suitable incubation period (e.g., 24-48 hours), quantify the antiviral effect. This can be done by:
      • Measuring the reduction in viral RNA in the culture supernatant via RT-qPCR.
      • Quantifying plaque formation (Plaque Reduction Assay) to determine the EC₅₀ (half-maximal effective concentration).

Mechanism of Action and Structural Basis

This compound's specificity is rooted in its molecular structure and binding mode, which can be visualized in the following pathway. The inhibitor binds covalently to the active site of cysteine proteases, forming a thiohemiacetal bond [1].

G Start This compound Entry A Binds Catalytic Cysteine (Cys25 in Cathepsin L) Start->A B Forms Thiohemiacetal Covalent Bond A->B C Occupies Substrate Sites S1 to S3 B->C D Blocks Active Site C->D E1 Prevents Viral S-protein Cleavage (Antiviral) D->E1 E2 Inhibits Cellular Protein Degradation D->E2

  • Structural Insights: X-ray crystallography confirms that this compound adopts a substrate-like binding mode [1]. Its central leucine side chain fits into the hydrophobic S2 pocket, while the benzyloxycarbonyl group (Cbz-group) at the N-terminus occupies the S3 site, engaging in hydrophobic interactions [1]. This detailed structural understanding explains the high potency and provides a basis for rational drug design.

Comparison with Other Inhibitors

For a comprehensive comparison, it is useful to benchmark this compound against other common inhibitors:

  • GC-376: This chemically similar prodrug inhibitor shows a comparable but generally slightly less potent profile against cathepsins (e.g., CatL Kᵢ = 259 pM) than this compound. However, it is a much more potent inhibitor of SARS-CoV-2 Mpro (Kᵢ < 100 nM), highlighting a different target preference [1].
  • MDL 28710: Another calpain/cathepsin B inhibitor that has been identified as a potent entry inhibitor for SARS-CoV-2, supporting the strategy of targeting host cathepsins [3].

References

In Vivo Validation: Calpeptin in a SARS-CoV-2 Hamster Model

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental data and outcomes from a study investigating a Calpeptin prodrug for treating COVID-19 [1] [2].

Experimental Aspect Details and Outcomes
Animal Model Golden Syrian hamsters infected with SARS-CoV-2 [1] [2]
Compound Tested Sulfonated this compound (S-Calpeptin, a prodrug) [1] [2]
Dosing Regimen 1 mg per kg of body weight [1] [2]
Primary Outcome Significant reduction in viral load in the trachea [1] [2]
Proposed Mechanism of Action Potent inhibition of host cysteine cathepsins (Cathepsin L, K, V), which are essential for the endosomal pathway of viral entry [2]
Supporting In Vitro Data Picomolar inhibition of cathepsins (e.g., Ki for CatL = 131 pM); efficacy in cell infection assays (VERO E6, LC-HK2) [1] [2]

Detailed Experimental Protocol

For researchers aiming to replicate or understand this validation study, here are the methodologies cited in the research [1] [2]:

  • In Vivo Model and Treatment: The study used Golden Syrian hamsters. The prodrug S-Calpeptin was administered at 1 mg/kg body weight. The treatment significantly reduced the viral load in the trachea of the infected hamsters.

  • Mechanism of Action Analysis: The potent antiviral effect is attributed to the inhibition of host cathepsins rather than the viral main protease (Mpro).

    • Enzyme Inhibition Assays: this compound and S-Calpeptin showed picomolar-level inhibition constants (Ki) against human cathepsins L (131 pM and 148 pM, respectively), K, and V. In contrast, inhibition of SARS-CoV-2 Mpro was much weaker (in the micromolar range) [1] [2].
    • X-ray Crystallography: The binding of this compound to the catalytic site of cathepsins (CatL, CatK, CatV) was confirmed, showing it forms a covalent bond with the active site cysteine (Cys25) [1] [2].
  • Cell-based Infection Assays: Prior to in vivo testing, the compounds were evaluated in various cell lines, including VERO E6, VERO-CCL81, and human lung carcinoma LC-HK2 cells. Both this compound and S-Calpeptin demonstrated potent inhibition of SARS-CoV-2 infection, with EC50 values in the low micromolar range (e.g., 0.63 µM for S-Calpeptin in LC-HK2 cells) [1] [2].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the proposed mechanism of this compound and the key stages of the in vivo validation experiment, based on the cited research [1] [2]:

compound This compound / S-Calpeptin cathepsin Cathepsin L (Host Cell) compound->cathepsin Potent Inhibition viral_load Viral Replication compound->viral_load Disrupts Process result Reduced Viral Load in Trachea compound->result In Vivo Result viral_entry Endosomal Viral Entry Pathway cathepsin->viral_entry Cleaves Spike Protein viral_entry->viral_load Allows Infection

Limitations and Context of the Data

When interpreting these results for your comparison guide, please consider the following:

  • Lack of Direct Comparison: The identified study validates this compound's efficacy but does not perform a head-to-head comparison with other antiviral candidates in the same hamster model. A true comparative evaluation of its performance against alternatives would require data from such a study.
  • Focus on a Single Indication: The in vivo validation is specifically for SARS-CoV-2. While the mechanism suggests potential against other viruses that use the cathepsin-dependent entry pathway, this remains to be confirmed in animal models.
  • Compound Specificity: The highly potent in vivo result was achieved with S-Calpeptin, a sulfonated prodrug designed for improved stability and pharmacokinetics, not with the parent this compound compound itself [1] [2].

References

Calpeptin Cognitive Improvement: Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Key Cognitive & Behavioral Findings Core Pathological Improvements Proposed Primary Mechanism Citation
Diabetes Mellitus (DM) with AD-like complications Improved spatial learning and memory in Morris water maze test [1] [2]. ↓ Neuronal loss, ↓ Aβ accumulation, ↓ BBB permeability, ↓ oxidative stress & inflammation [1] [2] [3]. Inhibition of Calpain-2 / TXNIP/NLRP3 inflammasome pathway [1] [2].
Parkinson's Disease (PD) N/A (Studies focused on neuropathology) ↓ Neuroinflammation, ↓ oxidative stress, ↓ astrogliosis, protected dopaminergic neurons [4]. Inhibition of Calpain-2, reducing microglial activation & cytokine production [4].
Subarachnoid Hemorrhage (SAH) Improved neurobehavioral deficits [5]. ↓ Brain edema, ↓ BBB disruption, ↓ neuronal apoptosis [5]. Pan-calpain inhibition (Calpain-1 & Calpain-2), reducing caspase activation [5].

Experimental Protocol Overview

Researchers typically follow a structured workflow to investigate calpeptin's effects. The key stages of these experiments are outlined in the following diagram:

G 1. Disease Model Induction 1. Disease Model Induction 2. Treatment Groups 2. Treatment Groups 1. Disease Model Induction->2. Treatment Groups 3. Cognitive/Behavioral Tests 3. Cognitive/Behavioral Tests 2. Treatment Groups->3. Cognitive/Behavioral Tests 4. Tissue Analysis 4. Tissue Analysis 3. Cognitive/Behavioral Tests->4. Tissue Analysis 5. Data Synthesis & Conclusion 5. Data Synthesis & Conclusion 4. Tissue Analysis->5. Data Synthesis & Conclusion

The specific methodologies for each stage are as follows:

  • Disease Model Induction: Models are created to mimic human disease.

    • DM with AD-like complications: Rats are fed a high-fat, high-sugar diet and injected with streptozotocin (STZ) to induce diabetes [1] [2].
    • Subarachnoid Hemorrhage (SAH): The rat SAH model is produced using an endovascular perforation method [5].
    • Parkinson's Disease (PD): The MPTP neurotoxin is administered to mice to model PD [4].
  • Treatment Groups: Animals are systematically divided into groups (e.g., sham/control, disease model, disease model + this compound). This compound is commonly administered via intraperitoneal (IP) injection [6] [7]. Doses vary by model, for example, 1.75 mg/kg/day in DM rats [2] and 0.04 mg per mouse in cancer xenograft studies [7].

  • Cognitive/Behavioral Tests: The Morris water maze is a standard test for assessing spatial learning and memory. It measures the ability of rodents to find a submerged platform in a pool of water, with improvements in escape latency and path efficiency indicating cognitive enhancement [1] [2].

  • Tissue Analysis: Post-experiment, brain tissues (often hippocampal regions) are analyzed.

    • Immunohistochemistry/Western Blotting: Detects expression levels of proteins like calpain-2, Aβ, TXNIP, NLRP3, and neuronal/pericyte markers [1] [2] [5].
    • ELISA: Measures concentrations of oxidative stress markers and inflammatory cytokines [1] [2] [4].
    • Evans Blue Assay: Evaluates blood-brain barrier (BBB) permeability [1] [2].

Mechanism of Action: Calpain Inhibition

This compound is a cell-permeable calpain inhibitor. Calpains are calcium-dependent cysteine proteases; overactivation under pathological conditions leads to the cleavage of substrates vital for neuronal survival and function, triggering inflammation and cell death [8] [4]. This compound's cognitive benefits are primarily mediated by inhibiting these detrimental processes.

A key signaling pathway identified in diabetic models, linking calpain inhibition to cognitive improvement, is illustrated below:

G Pathological Insult\n(e.g., High Glucose) Pathological Insult (e.g., High Glucose) Calpain-2 Activation Calpain-2 Activation Pathological Insult\n(e.g., High Glucose)->Calpain-2 Activation TXNIP/NLRP3 Inflammasome\nActivation TXNIP/NLRP3 Inflammasome Activation Calpain-2 Activation->TXNIP/NLRP3 Inflammasome\nActivation Release of\nInflammatory Cytokines\n(e.g., IL-1β, IL-18) Release of Inflammatory Cytokines (e.g., IL-1β, IL-18) TXNIP/NLRP3 Inflammasome\nActivation->Release of\nInflammatory Cytokines\n(e.g., IL-1β, IL-18) Neuroinflammation,\nNeuronal Damage,\nAβ Accumulation Neuroinflammation, Neuronal Damage, Aβ Accumulation Release of\nInflammatory Cytokines\n(e.g., IL-1β, IL-18)->Neuroinflammation,\nNeuronal Damage,\nAβ Accumulation Cognitive Impairment Cognitive Impairment Neuroinflammation,\nNeuronal Damage,\nAβ Accumulation->Cognitive Impairment This compound This compound This compound->Calpain-2 Activation Inhibits This compound->TXNIP/NLRP3 Inflammasome\nActivation Inhibits

Important Considerations for Researchers

  • Specificity of Effect: The cognitive benefits are observed in disease models, not in healthy subjects. The effect is neuroprotective and disease-modifying rather than a general cognitive enhancer.
  • Mechanistic Nuance: While calpain inhibition is the primary mechanism, this compound is also a potent cathepsin inhibitor [9]. Since cathepsins (like Cathepsin L) are involved in viral entry and other processes, this activity could contribute to the drug's effects in certain contexts, such as SARS-CoV-2 infection [9] [10].
  • Isoform-Specific Effects: Emerging research suggests that the detrimental effects in neurodegeneration are primarily linked to calpain-2 [4]. Some studies indicate that this compound treatment significantly suppresses both calpain-1 and calpain-2 [3], while others show its influence is more pronounced on calpain-2 [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

362.22055744 Da

Monoisotopic Mass

362.22055744 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18X9FR245W

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Wikipedia

Calpeptin

Dates

Last modified: 08-15-2023
1: Shi L, Guo H, Huang J, Ma S, Chen X, Zhu X. [The effect of calpeptin on injury and atrophy of diaphragm under mechanical ventilation in rats]. Zhonghua Wei Zhong Bing Ji Jiu Yi Xue. 2014 Aug;26(8):549-53. doi: 10.3760/cma.j.issn.2095-4352.2014.08.005. Chinese. PubMed PMID: 25124902.
2: Singh NK, Shiwani S, Hwang IH. Proteomic study of calpeptin-induced differentiation on calpain-interacting proteins of C2C12 myoblast. In Vitro Cell Dev Biol Anim. 2012 Mar;48(3):175-85. doi: 10.1007/s11626-012-9484-1. Epub 2012 Jan 21. PubMed PMID: 22271316.
3: Nozaki K, Das A, Ray SK, Banik NL. Calpeptin attenuated apoptosis and intracellular inflammatory changes in muscle cells. J Neurosci Res. 2011 Apr;89(4):536-43. doi: 10.1002/jnr.22585. Epub 2011 Feb 2. PubMed PMID: 21290412; PubMed Central PMCID: PMC3076617.
4: Tabata C, Tabata R, Nakano T. The calpain inhibitor calpeptin prevents bleomycin-induced pulmonary fibrosis in mice. Clin Exp Immunol. 2010 Dec;162(3):560-7. doi: 10.1111/j.1365-2249.2010.04257.x. Epub 2010 Sep 15. PubMed PMID: 20846163; PubMed Central PMCID: PMC3026560.
5: Guyton MK, Das A, Samantaray S, Wallace GC 4th, Butler JT, Ray SK, Banik NL. Calpeptin attenuated inflammation, cell death, and axonal damage in animal model of multiple sclerosis. J Neurosci Res. 2010 Aug 15;88(11):2398-408. doi: 10.1002/jnr.22408. PubMed PMID: 20623621; PubMed Central PMCID: PMC3164817.
6: Peng S, Kuang Z, Zhang Y, Xu H, Cheng Q. The protective effects and potential mechanism of Calpain inhibitor Calpeptin against focal cerebral ischemia-reperfusion injury in rats. Mol Biol Rep. 2011 Feb;38(2):905-12. doi: 10.1007/s11033-010-0183-2. Epub 2010 May 16. PubMed PMID: 20473717.
7: Gwozdz AM, Leung R, Wang H, Bang KW, Packham MA, Freedman J, Rand ML. Calpain inhibition by calpeptin does not prevent APLT activity reduction in PS-exposing platelets, but calpeptin has independent pro-apoptotic effects. Thromb Haemost. 2010 Jun;103(6):1218-27. doi: 10.1160/TH09-08-0557. Epub 2010 Mar 29. PubMed PMID: 20352156.
8: Lin IJ, Zhou Z, Crusselle-Davis VJ, Moghimi B, Gandhi K, Anantharaman A, Pantic D, Huang S, Jayandharan G, Zhong L, Srivastava A, Bungert J. Calpeptin increases the activity of upstream stimulatory factor and induces high level globin gene expression in erythroid cells. J Biol Chem. 2009 Jul 24;284(30):20130-5. doi: 10.1074/jbc.M109.001461. Epub 2009 Jun 2. PubMed PMID: 19491096; PubMed Central PMCID: PMC2740439.
9: Mani SK, Shiraishi H, Balasubramanian S, Yamane K, Chellaiah M, Cooper G, Banik N, Zile MR, Kuppuswamy D. In vivo administration of calpeptin attenuates calpain activation and cardiomyocyte loss in pressure-overloaded feline myocardium. Am J Physiol Heart Circ Physiol. 2008 Jul;295(1):H314-26. doi: 10.1152/ajpheart.00085.2008. Epub 2008 May 16. PubMed PMID: 18487434; PubMed Central PMCID: PMC2494745.
10: Kook SH, Choi KC, Son YO, Lee KY, Hwang IH, Lee HJ, Chung WT, Lee CB, Park JS, Lee JC. Involvement of p38 MAPK-mediated signaling in the calpeptin-mediated suppression of myogenic differentiation and fusion in C2C12 cells. Mol Cell Biochem. 2008 Mar;310(1-2):85-92. Epub 2007 Dec 4. PubMed PMID: 18057999.

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